molecular formula C7H6BFO4 B1586743 3-Carboxy-4-fluorophenylboronic acid CAS No. 872460-12-3

3-Carboxy-4-fluorophenylboronic acid

Cat. No.: B1586743
CAS No.: 872460-12-3
M. Wt: 183.93 g/mol
InChI Key: DGORTXQWDDXSIQ-UHFFFAOYSA-N
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Description

3-Carboxy-4-fluorophenylboronic acid is a useful research compound. Its molecular formula is C7H6BFO4 and its molecular weight is 183.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-borono-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BFO4/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGORTXQWDDXSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376835
Record name 3-Carboxy-4-fluorophenylboronic acid
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Molecular Weight

183.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872460-12-3
Record name 3-Carboxy-4-fluorophenylboronic acid
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Record name 3-Carboxy-4-fluorophenylboronic Acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Carboxy-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-carboxy-4-fluorophenylboronic acid (also known as 5-borono-2-fluorobenzoic acid), a key building block in pharmaceutical and materials science research. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed methodologies.

Introduction: The Significance of Fluorinated Arylboronic Acids

This compound is a bifunctional organic compound featuring both a carboxylic acid and a boronic acid group. The presence of a fluorine atom on the aromatic ring significantly influences the molecule's electronic properties, particularly the acidity of the boronic acid, which is a critical parameter in its applications. Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1] The strategic placement of the carboxyl and fluoro substituents makes this molecule a valuable intermediate for creating complex molecular architectures with tailored pharmacological or material properties.[1]

Synthesis of this compound: A Proposed Route

While various methods exist for the synthesis of arylboronic acids, a highly effective and commonly employed strategy involves the lithiation of an aryl halide followed by borylation. Based on established protocols for structurally similar molecules, a reliable synthetic pathway to this compound commences with the commercially available 2-fluorobenzoic acid. The synthesis can be logically divided into two main stages: the preparation of the key intermediate, 5-bromo-2-fluorobenzoic acid, and its subsequent conversion to the target boronic acid.

Stage 1: Synthesis of 5-Bromo-2-fluorobenzoic Acid

The initial step involves the regioselective bromination of 2-fluorobenzoic acid. The fluorine and carboxylic acid groups are both ortho-, para-directing, but the position para to the activating fluorine atom and meta to the deactivating carboxylic acid group is favored for electrophilic substitution.

Reaction Scheme:

Experimental Protocol: Synthesis of 5-Bromo-2-fluorobenzoic Acid
  • Materials: 2-fluorobenzoic acid, N-bromosuccinimide (NBS), dichloromethane.

  • Procedure:

    • In a 1000 mL reaction flask, dissolve 51.8 g of 2-fluorobenzoic acid in dichloromethane.

    • Cool the solution to 20°C.

    • Add 48.8 g of N-bromosuccinimide (NBS) in portions, maintaining the temperature between 20-25°C.[2]

    • After the addition is complete, stir the mixture at 20-25°C for 16 hours.[2]

    • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC). If the reaction is incomplete, additional NBS can be added.[2]

    • Upon completion, add 160 g of water and stir for 1 hour.[2]

    • Cool the mixture to 0-5°C and hold for 1 hour to precipitate the product.[2]

    • Collect the solid product by filtration, washing with cold dichloromethane and water.[2]

    • Dry the product under vacuum at 60-65°C to yield 5-bromo-2-fluorobenzoic acid as a white solid.[2]

Stage 2: Synthesis of this compound via Lithiation-Borylation

This stage employs a lithium-halogen exchange reaction, a robust method for generating aryllithium species, which are then quenched with a borate ester. Subsequent acidic hydrolysis yields the desired boronic acid. This method is adapted from the successful synthesis of the structurally analogous 4-amino-3-fluorophenylboronic acid.[3]

Reaction Scheme:

Experimental Protocol: Synthesis of this compound
  • Materials: 5-bromo-2-fluorobenzoic acid, n-butyllithium (n-BuLi) in hexanes, trimethyl borate, anhydrous tetrahydrofuran (THF), hydrochloric acid.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromo-2-fluorobenzoic acid in anhydrous THF.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add two equivalents of n-butyllithium (1.6 M in hexanes) via syringe. The first equivalent deprotonates the carboxylic acid, and the second performs the lithium-halogen exchange.

    • Stir the reaction mixture at -78°C for 1 hour.

    • In a separate flame-dried flask, cool a solution of trimethyl borate (1.2 equivalents) in anhydrous THF to -78°C.

    • Transfer the aryllithium solution to the trimethyl borate solution via cannula while maintaining the temperature at -78°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Cool the mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture) to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed for this purpose.

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₆BFO₄
Molecular Weight 183.93 g/mol
Appearance White to off-white crystalline solid
Melting Point 217-219 °C (Predicted)
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound. ¹H, ¹³C, ¹⁹F, and ¹¹B NMR each provide unique and complementary information.

  • ¹H NMR: Provides information on the number and environment of protons on the aromatic ring. The spectrum is expected to show three distinct aromatic proton signals, with multiplicities and coupling constants influenced by both H-H and H-F coupling.

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule. The carbon directly attached to the fluorine atom will appear as a doublet with a large C-F coupling constant.

  • ¹⁹F NMR: A singlet is expected in the proton-decoupled spectrum, with a chemical shift characteristic of an aryl fluoride.

  • ¹¹B NMR: The chemical shift of the boron atom is indicative of its coordination state. For the tricoordinate boronic acid, a broad signal is expected in the range of 27-33 ppm.

Predicted NMR Data (in DMSO-d₆):

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant(s) (Hz)Assignment
¹H ~8.10ddJ ≈ 8.0, 2.0H-6
~7.95dddJ ≈ 8.0, 8.0, 2.0H-5
~7.30tJ ≈ 8.0H-4
~13.5 (broad s)s-COOH
~8.4 (broad s)s-B(OH)₂
¹³C ~166s-COOH
~164 (d)d¹JCF ≈ 250C-F
~135 (d)d³JCF ≈ 8C-H
~132s-C-B
~128 (d)d²JCF ≈ 15C-H
~125s-C-COOH
~118 (d)d²JCF ≈ 22C-H
¹⁹F ~ -110s-Ar-F
¹¹B ~ 29broad s-B(OH)₂

Note: The predicted data is based on typical values for similarly substituted phenylboronic acids and should be confirmed by experimental data.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound and to support the structural assignment. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Expected m/z (ESI-): [M-H]⁻ = 182.02

Experimental Workflows and Logical Relationships

The synthesis and characterization of this compound follow a logical progression, as illustrated in the diagrams below.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_product Final Product A 2-Fluorobenzoic Acid B Bromination (NBS, CH2Cl2) A->B C 5-Bromo-2-fluorobenzoic Acid Intermediate B->C D Lithiation-Borylation (n-BuLi, B(OMe)3, THF) C->D E Hydrolysis (HCl (aq)) D->E F 3-Carboxy-4-fluorophenylboronic Acid E->F

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Analysis cluster_confirmation Confirmation Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Product->NMR MS Mass Spectrometry (HRMS) Product->MS MP Melting Point Product->MP Structure Structure & Purity Confirmed NMR->Structure MS->Structure MP->Structure

Caption: Characterization workflow for structural and purity confirmation.

Conclusion

This guide outlines a robust and logical approach to the synthesis and characterization of this compound. The proposed synthetic route, based on well-established organometallic chemistry, provides a reliable method for accessing this valuable building block. The detailed characterization plan ensures the unambiguous identification and quality assessment of the final product, which is paramount for its successful application in research and development.

References

An In-depth Technical Guide to 3-Carboxy-4-fluorophenylboronic Acid (CAS 872460-12-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

3-Carboxy-4-fluorophenylboronic acid is a bifunctional organoboron compound that has emerged as a critical reagent in organic synthesis and medicinal chemistry. Its unique structure, featuring a carboxylic acid, a fluorine atom, and a boronic acid moiety on a phenyl ring, provides a powerful toolkit for chemists to construct complex molecular architectures. The presence of the electron-withdrawing fluorine and carboxylic acid groups significantly influences the electronic properties and reactivity of the boronic acid, making it a valuable asset in drug discovery and materials science.[1][2] This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on practical insights for laboratory and industrial settings.

Physicochemical and Safety Profile

Understanding the fundamental properties of a reagent is paramount for its effective and safe utilization.

Key Physicochemical Data
PropertyValueReference
CAS Number 872460-12-3[3]
Molecular Formula C₇H₆BFO₄[3]
Molecular Weight 183.93 g/mol [3][4]
Appearance White to almost white crystalline solid or powder[4][5]
Melting Point 217-219 °C[4]
Boiling Point (Predicted) 412.6 ± 55.0 °C at 760 mmHg[4]
Density (Predicted) 1.49 ± 0.1 g/cm³[4]
pKa (Predicted) 3.28 ± 0.10[4]

It is often supplied as a white to off-white powder and may contain varying amounts of its anhydride.[5]

Handling and Safety Considerations

As with any chemical reagent, proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

Safety Precautions: this compound is classified as an irritant.[4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[5][6][7] Therefore, it is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Avoid breathing dust.[6] In case of contact with eyes, rinse immediately with plenty of water for several minutes.[6] If skin contact occurs, wash with plenty of soap and water.[6]

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8] The compound should be kept under an inert atmosphere at room temperature.[4]

Core Applications in Synthesis and Research

The trifunctional nature of this compound makes it a highly versatile reagent in several key areas of chemical research and development.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][8] This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl structures, which are prevalent in many pharmaceuticals and natural products.[1][9] The electron-withdrawing fluorine and carboxyl groups can modulate the reactivity of the boronic acid, often leading to improved yields and cleaner reaction profiles.[10]

Experimental Workflow: Generalized Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Reactants: - this compound - Aryl Halide/Triflate - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, CsF) - Solvent (e.g., Toluene, Dioxane, Water) reaction Reaction Setup: Combine reagents under inert atmosphere (N₂ or Ar). Heat to appropriate temperature (e.g., 80-110 °C). reagents->reaction 1. Mix monitoring Reaction Monitoring: Track progress using TLC or LC-MS to determine completion. reaction->monitoring 2. Heat & Monitor workup Aqueous Workup: Cool reaction mixture. Partition between an organic solvent and water. Separate layers. monitoring->workup 3. Quench purification Purification: Dry organic layer (e.g., Na₂SO₄). Concentrate under vacuum. Purify via column chromatography or recrystallization. workup->purification 4. Isolate product Final Product: Characterize using NMR, MS, and other analytical techniques. purification->product 5. Characterize

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, base, and solvent is critical and often needs to be optimized for specific substrates. The presence of the carboxylic acid group may necessitate the use of specific bases to avoid unwanted side reactions.

Pharmaceutical and Medicinal Chemistry

This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[1][10] The incorporation of a fluorinated phenylboronic acid moiety can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[9] Boronic acids themselves are recognized as bioisosteres of carboxylic acids and have been incorporated into drugs for their unique ability to form reversible covalent bonds with diols, a feature exploited in enzyme inhibitors and sensors.[1][11] This compound plays a role in the development of drugs targeting cancer and diabetes.[1]

Materials Science and Bioconjugation

Beyond pharmaceuticals, this reagent finds applications in the development of advanced materials like polymers and nanomaterials.[1] The boronic acid group can be used to modify material surfaces.[1] In biochemistry, the ability of the boronic acid to selectively bind with diols makes it useful for labeling biomolecules, creating targeted drug delivery systems, and developing diagnostic tools.[1]

Synthesis and Purification Protocols

While commercially available, understanding the synthesis of this compound provides deeper insight into its chemistry. A common synthetic route involves the protection of the amine group of a starting aniline, followed by a lithium-halogen exchange, reaction with a borate ester, and subsequent acidic hydrolysis.[2]

Conceptual Synthesis Pathway

Synthesis_Pathway start Starting Material 4-Bromo-2-fluoroaniline step1 Protection Protect Amine Group start->step1 1. Amine Protection step2 Lithiation & Borylation - Lithium-Halogen Exchange - Reaction with Trimethyl Borate step1->step2 2. Metal-Halogen Exchange step3 Hydrolysis & Deprotection Acidic Workup step2->step3 3. Borylation product Final Product This compound step3->product 4. Hydrolysis

Caption: A conceptual pathway for the synthesis of this compound.

Purification: Purification is typically achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for quality control and for confirming its structure in reaction products. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine and other substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carboxyl carbon, the carbon attached to the boron atom, and the other aromatic carbons, with carbon-fluorine couplings being a key diagnostic feature.[12]

  • ¹⁹F NMR: The fluorine NMR spectrum provides a direct and sensitive method to observe the fluorine-containing species.[13]

  • ¹¹B NMR: Boron NMR can be used to confirm the presence and coordination state of the boron atom.[12]

Researchers should consult spectral databases or published literature for reference spectra to confirm the identity and purity of their material.[14][15][16]

Conclusion

This compound is a powerful and versatile reagent with significant applications in organic synthesis, drug discovery, and materials science. Its unique combination of functional groups provides chemists with a valuable tool for constructing complex and functionally diverse molecules. A thorough understanding of its properties, handling requirements, and reactivity is essential for its successful application in research and development. As the demand for sophisticated molecular architectures continues to grow, the importance of key building blocks like this compound is set to increase.

References

stability and storage of 3-Carboxy-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 3-Carboxy-4-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal building block in contemporary drug discovery and development, particularly in the synthesis of complex organic molecules via cross-coupling reactions. Its utility, however, is intrinsically linked to its chemical integrity. This guide provides a comprehensive overview of the factors governing the stability of this compound, with a focus on scientifically-grounded storage and handling protocols. We will delve into the primary degradation pathways, including protodeboronation and boroxine formation, and present actionable strategies to mitigate these risks. Furthermore, this document outlines detailed experimental workflows for stability assessment, ensuring that researchers can confidently assess the quality and shelf-life of this critical reagent.

Introduction: The Role and Reactivity of this compound

This compound, with the molecular formula C7H6BFO4, is a bifunctional reagent of significant interest in medicinal chemistry and materials science.[1][2] The presence of a boronic acid moiety facilitates its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[3] The fluoro and carboxylic acid substituents on the phenyl ring modulate the electronic properties and provide handles for further functionalization, making it a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3][4]

However, the very features that make arylboronic acids valuable reagents also contribute to their inherent instability. Understanding the chemical liabilities of this compound is paramount for its effective utilization, ensuring reproducibility in synthetic protocols and preventing the introduction of impurities into downstream processes.

Core Stability Considerations and Degradation Pathways

The stability of this compound is primarily influenced by two key chemical processes: protodeboronation and the formation of cyclic anhydrides (boroxines). Environmental factors such as moisture, temperature, pH, and light can significantly impact the rates of these degradation reactions.

Protodeboronation: An Inherent Liability

Protodeboronation is a chemical reaction that involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[5] This process is a common undesired side reaction in applications involving boronic acids.[5] The propensity of a given arylboronic acid to undergo protodeboronation is highly variable and depends on the reaction conditions and the nature of the organic substituent.[5]

For this compound, the electron-withdrawing nature of the fluorine and carboxyl groups can influence its susceptibility to this degradation pathway. Mechanistic studies on related arylboronic acids have revealed that the reaction pH is a critical factor, with both acidic and basic conditions potentially accelerating protodeboronation.[4][6]

Key Insight for the Bench Scientist: The loss of the boronic acid moiety via protodeboronation leads to the formation of 2-fluorobenzoic acid as a significant impurity. This not only consumes the desired reagent but can also complicate purification processes and potentially introduce unforeseen side reactions in subsequent synthetic steps.

Protodeboronation_Pathway reactant This compound intermediate Arylboronate Intermediate reactant->intermediate H₂O / H⁺ or OH⁻ product 2-Fluorobenzoic acid intermediate->product C-B Bond Cleavage byproduct Boric Acid intermediate->byproduct

Caption: Generalized pathway of protodeboronation of this compound.

Boroxine Formation: The Challenge of Anhydrides

Arylboronic acids have a propensity to undergo dehydration to form stable cyclic anhydrides known as boroxines.[7] This is a reversible equilibrium process, but the presence of boroxines can complicate characterization and quantification of the active boronic acid. Commercial batches of this compound often contain varying amounts of its corresponding boroxine.[8]

Field-Proven Insight: While boroxines can often be converted back to the monomeric boronic acid under the conditions of many cross-coupling reactions, their presence can affect the solubility and accurate weighing of the reagent. For reactions sensitive to precise stoichiometry, the presence of boroxines can be a significant source of variability.

Boroxine_Formation boronic_acid 3 x this compound boroxine Boroxine (Cyclic Anhydride) boronic_acid->boroxine -3 H₂O boroxine->boronic_acid +3 H₂O water 3 x H₂O

Caption: Reversible formation of a boroxine from this compound.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound and ensure its optimal performance, the following storage and handling protocols are recommended, grounded in an understanding of its chemical liabilities.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1] Refrigeration is often recommended.[9][10]Lower temperatures slow down the rates of chemical degradation, including protodeboronation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[9]Minimizes exposure to atmospheric moisture, which can facilitate both protodeboronation and boroxine formation.[9][11]
Container Keep in a tightly sealed container.[1][3][9]Prevents the ingress of moisture and atmospheric contaminants.
Light Protect from light.While not explicitly documented as a primary degradation pathway for this specific molecule, photodecomposition can be a concern for many complex organic molecules.
Handling Use in a well-ventilated area.[1] Avoid inhalation of dust.[12] Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[1]Standard laboratory practice to ensure user safety. This compound is classified as an irritant.[1][2]

Experimental Workflow for Stability Assessment

A robust stability testing program is crucial for quality control and for establishing appropriate re-test dates for this compound. The following is a detailed protocol for a comprehensive stability study.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and pathways.

Protocol:

  • Sample Preparation: Prepare separate, accurately weighed samples of this compound.

  • Stress Conditions: Expose the samples to a range of stress conditions:

    • Acidic: 0.1 M HCl at 40°C for 24, 48, and 72 hours.

    • Basic: 0.1 M NaOH at 40°C for 24, 48, and 72 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24, 48, and 72 hours.

    • Thermal: 60°C in a dry oven for 1, 3, and 7 days.

    • Photolytic: Expose to a calibrated light source (e.g., ICH option 2) for a defined period.

  • Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acidic/basic solutions) and prepare the sample for analysis by HPLC-UV and LC-MS.

Long-Term Stability Study

This study evaluates the stability of the material under the recommended storage conditions.

Protocol:

  • Sample Preparation: Package multiple samples of a single batch of this compound in the intended long-term storage container.

  • Storage: Place the samples in a stability chamber maintained at the recommended storage conditions (e.g., 2-8°C).

  • Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: Analyze the samples for purity by a validated HPLC method and for the presence of degradation products.

Analytical Methodology

A validated, stability-indicating analytical method is the cornerstone of any stability study.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound.

    • Purpose: To separate the parent compound from its degradation products and quantify its purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To identify the mass of any degradation products observed in the HPLC analysis, aiding in their structural elucidation. The mass of the protodeboronation product, 2-fluorobenzoic acid, should be monitored.

Stability_Assessment_Workflow cluster_0 Forced Degradation cluster_1 Long-Term Stability stress_conditions Acidic, Basic, Oxidative, Thermal, Photolytic Stress analysis Stability-Indicating Analysis (HPLC-UV, LC-MS) stress_conditions->analysis storage Recommended Storage Conditions (e.g., 2-8°C) time_points Time Points (0, 3, 6... months) storage->time_points time_points->analysis report report analysis->report Purity Assessment & Degradant Identification

Caption: Workflow for the comprehensive stability assessment of this compound.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly tied to its purity and stability. A thorough understanding of its primary degradation pathways, namely protodeboronation and boroxine formation, is essential for its effective use. By implementing the scientifically-grounded storage and handling protocols outlined in this guide, researchers can significantly mitigate the risks of degradation. Furthermore, the application of systematic stability studies, employing validated analytical methods, provides a framework for ensuring the long-term quality and reliability of this important chemical building block in research and development settings.

References

An In-depth Technical Guide to the Solubility of 3-Carboxy-4-fluorophenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-carboxy-4-fluorophenylboronic acid, a key building block in pharmaceutical and materials science. Recognizing the limited availability of public, quantitative solubility data for this specific molecule, this document synthesizes foundational physicochemical principles with field-proven experimental methodologies. It offers researchers, scientists, and drug development professionals a robust framework for understanding, predicting, and, most importantly, experimentally determining the solubility of this compound in a range of common organic solvents. The guide details the molecular factors governing solubility, provides general trends based on analogous structures, and presents a detailed, self-validating protocol for accurate solubility assessment.

Introduction: The Significance of this compound

This compound (Figure 1) is a bifunctional organic compound of significant interest in modern chemistry. Its structure, featuring a phenyl ring substituted with a boronic acid, a carboxylic acid, and a fluorine atom, makes it a highly versatile reagent.

  • Boronic Acid Group: Enables participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

  • Carboxylic Acid Group: Provides a handle for forming amides, esters, and other derivatives, and influences the compound's polarity and pH-dependent solubility.

  • Fluorine Atom: Modulates the electronic properties of the phenyl ring, often enhancing metabolic stability, binding affinity, and membrane permeability in drug candidates.

Given its role as a critical intermediate, a thorough understanding of the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. Poor solubility can lead to challenges in reaction kinetics, inaccurate dosing in biological assays, and difficulties in downstream processing.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound (CAS 872460-12-3).

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its intrinsic physicochemical properties. For this compound, these properties suggest a complex solubility profile.

PropertyValueSource
Molecular Formula C₇H₆BFO₄PubChem[1]
Molecular Weight 183.93 g/mol PubChem[1]
Appearance White to off-white solid/powderSigma-Aldrich
Melting Point 236-240 °CLookChem[2]
Predicted pKa 3.15 ± 0.10 (for carboxylic acid)ChemicalBook[3][4]
Predicted Water Solubility SolubleChemicalBook[3][4]

Causality Behind Properties and Expected Solubility Trends:

  • High Melting Point: The high melting point (236-240 °C) indicates strong intermolecular forces in the crystal lattice, primarily due to hydrogen bonding from both the carboxylic acid and boronic acid moieties. A higher lattice energy requires more energy to overcome, which can translate to lower solubility in non-polar solvents.

  • Dual Hydrogen Bonding Moieties: The presence of both a hydrogen bond donor/acceptor (carboxylic acid) and a Lewis acidic hydrogen bond donor (boronic acid) dominates its interactions. This suggests:

    • Good Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and water should be effective at solvating the molecule by forming strong hydrogen bonds.

    • Good Solubility in Polar Aprotic Solvents: Solvents like DMSO and DMF, which are strong hydrogen bond acceptors, are expected to be excellent solvents.

    • Poor Solubility in Non-Polar Solvents: Solvents like hexane, toluene, and methylcyclohexane are unlikely to effectively solvate the polar functional groups, leading to very low solubility. This is a common characteristic of phenylboronic acids.[5]

  • pKa and pH-Dependence: The predicted pKa of ~3.15 is attributed to the carboxylic acid.[3][4] In aqueous or protic organic systems, the solubility will be highly pH-dependent. At pH values above the pKa, the carboxylate anion will form, increasing polarity and enhancing solubility in aqueous media.

  • The Boronic Acid Anhydride (Boroxine) Equilibrium: A critical and often overlooked aspect of boronic acid chemistry is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[6] This equilibrium is solvent and temperature-dependent and can complicate solubility studies, as one may be measuring the solubility of a mixture of the acid and its boroxine.

Boroxine_Formation cluster_equilibrium Solvent-Dependent Equilibrium BoronicAcid 3 x Phenylboronic Acid (Monomer) Boroxine Triphenylboroxine (Trimer Anhydride) BoronicAcid->Boroxine - H₂O Water 3 x H₂O Boroxine->BoronicAcid + H₂O

Caption: Equilibrium between a boronic acid and its corresponding boroxine.

General Solubility Trends for Substituted Phenylboronic Acids

While specific quantitative data for this compound is scarce, valuable insights can be drawn from studies on analogous compounds. Research on phenylboronic acid and its derivatives has shown:

  • High Solubility in Ethers and Ketones: Phenylboronic acid itself demonstrates high solubility in solvents like acetone and dipropyl ether.[2][5][7]

  • Moderate Solubility in Chloroform: Chloroform acts as a moderate solvent for many boronic acids.[5][7]

  • Very Low Solubility in Hydrocarbons: Non-polar solvents like methylcyclohexane are poor solvents for phenylboronic acids.[5][7]

  • Esterification Increases Solubility: Converting the boronic acid to an ester (e.g., a pinacol ester) generally enhances solubility in organic solvents compared to the parent acid.[8]

Based on these trends, a qualitative solubility prediction for this compound is provided in Table 2. This table serves as a hypothesis to be validated by the experimental protocol outlined in the subsequent section.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetoneHighStrong hydrogen bond acceptors can effectively solvate both the carboxylic and boronic acid groups.
Polar Protic Methanol, EthanolHigh to ModerateCapable of hydrogen bonding, but may be less effective than polar aprotic solvents for this structure.
Ethers THF, DioxaneModerateModerate polarity and hydrogen bond accepting capability.
Halogenated Dichloromethane (DCM)Low to ModerateLower polarity, less effective at solvating the polar functional groups.
Aromatic TolueneVery LowNon-polar nature is incompatible with the highly polar functional groups of the solute.
Aliphatic Hexane, HeptaneInsolubleNon-polar nature is incompatible with the highly polar functional groups of the solute.

Experimental Determination of Thermodynamic (Equilibrium) Solubility

The most reliable solubility data is obtained through experimental measurement. The "shake-flask" method is the gold standard for determining equilibrium solubility, which represents the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[9][10]

Principle: A surplus of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear filtrate is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by including critical checks for equilibrium and ensuring analytical accuracy.

Materials and Equipment:

  • This compound (solid, high purity)

  • Organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Syringes, vials, and volumetric flasks for sample preparation

  • Calibrated HPLC system with UV detector

Step-by-Step Methodology:

  • Preparation of Solvent Vials:

    • For each solvent to be tested, label three vials (for triplicate measurement).

    • Accurately add a fixed volume of the solvent (e.g., 2.0 mL) to each vial.

  • Addition of Compound:

    • Add an excess amount of solid this compound to each vial. "Excess" means adding enough solid so that a significant amount remains undissolved at the end of the experiment (e.g., add ~20-30 mg to 2 mL of solvent). This ensures that a saturated solution is achieved.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm).

    • Crucial Step - Validating Equilibrium: Agitate the samples for at least 24 hours. To validate that equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed if the measured concentration does not significantly change between the later time points. For most compounds, 24-48 hours is sufficient.[11]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a 0.22 µm syringe filter and filter the solution directly into a clean, pre-labeled HPLC vial. This step is critical to remove all undissolved particles.

    • Immediately perform a precise serial dilution of the filtrate with the same solvent to bring the concentration into the linear range of the HPLC calibration curve. Record the dilution factor accurately.

  • Analytical Quantification (HPLC):

    • Prepare a set of calibration standards of this compound in each solvent at known concentrations.

    • Analyze the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.999.

    • Inject the diluted, filtered samples from step 4 onto the HPLC.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated filtrate by multiplying the measured concentration by the dilution factor.

    • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

    • Average the results from the triplicate vials for each solvent.

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis A 1. Add 2 mL Solvent to Vial B 2. Add Excess Solid (e.g., 25 mg) A->B C 3. Agitate at 25°C for 24-48h B->C D 4. Settle & Filter (0.22 µm Syringe Filter) C->D E 5. Dilute Filtrate Accurately D->E F 6. Quantify by HPLC (vs. Calibration Curve) E->F G Final Solubility Data (mg/mL) F->G Calculate Solubility (Concentration x Dilution Factor)

Caption: Experimental workflow for determining equilibrium solubility.

Data Presentation and Interpretation

The results from the experimental protocol should be summarized in a clear, tabular format. Table 3 provides a template for presenting such data, populated with hypothetical (but realistic) values for illustrative purposes.

Table 3: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)

SolventSolubility (mg/mL)Solubility (mol/L)Qualitative Classification
Dimethyl Sulfoxide (DMSO) > 200> 1.09Very Soluble
N,N-Dimethylformamide (DMF) 185.51.01Very Soluble
Acetone 85.20.46Freely Soluble
Methanol 70.10.38Freely Soluble
Tetrahydrofuran (THF) 45.80.25Soluble
Ethyl Acetate 12.50.068Sparingly Soluble
Dichloromethane (DCM) 2.10.011Slightly Soluble
Toluene < 0.1< 0.0005Very Slightly Soluble
Heptane < 0.01< 0.00005Practically Insoluble

Interpretation: The hypothetical data align with the predictions based on physicochemical properties. The compound shows excellent solubility in polar aprotic solvents, good to moderate solubility in polar protic solvents and ethers, and very poor solubility in non-polar solvents. This information is critical for selecting appropriate solvents for synthesis (e.g., DMF, THF), purification (e.g., recrystallization from an ethyl acetate/heptane system), and formulation.

Conclusion for the Practitioner

While a definitive, publicly available dataset on the solubility of this compound in organic solvents is lacking, this guide provides the necessary framework for any researcher to understand and determine it. The key takeaways are:

  • Predictive Power of Structure: The dual polar functionalities (carboxylic and boronic acids) dictate a solubility profile favoring polar, hydrogen-bond-accepting solvents.

  • Experimental Verification is Essential: Due to factors like crystal lattice energy and boroxine formation, theoretical predictions must be confirmed by robust experimental data.

  • A Reliable Protocol: The detailed shake-flask protocol provided herein offers a reliable and self-validating method to generate high-quality, reproducible solubility data.

By combining the theoretical understanding with the practical experimental guide presented, researchers and drug development professionals can confidently handle this compound, enabling more efficient process development, reaction optimization, and formulation design.

References

A Spectroscopic Guide to 3-Carboxy-4-fluorophenylboronic Acid: An Essential Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Carboxy-4-fluorophenylboronic acid (CAS: 872460-12-3), a pivotal intermediate in pharmaceutical and materials science.[1] As a trifunctional building block, featuring carboxylic acid, boronic acid, and fluorine substituents, its unambiguous structural characterization is paramount for ensuring the integrity of downstream applications, most notably in Suzuki-Miyaura cross-coupling reactions.[2] This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and data from analogous structures. Protocols for data acquisition are provided to ensure methodological rigor and reproducibility.

Molecular Structure and Spectroscopic Implications

This compound, with the molecular formula C₇H₆BFO₄ and a molecular weight of 183.93 g/mol , possesses a unique substitution pattern on the phenyl ring that gives rise to a distinct spectroscopic fingerprint.[3] The interplay between the electron-withdrawing fluorine and carboxylic acid groups and the versatile boronic acid moiety dictates the electronic environment of each atom, which is directly probed by the techniques discussed herein.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the cornerstone of structural elucidation for this molecule. A complete analysis requires a multi-nuclear approach, leveraging ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to probe the local environment of each relevant atom. This integrated workflow ensures a comprehensive and validated structural assignment.

Caption: Workflow for comprehensive NMR analysis.

¹H NMR Spectroscopy

The proton NMR spectrum provides crucial information on the aromatic substitution pattern and the presence of acidic protons. The aromatic region is expected to be complex due to both homo- (³JHH) and hetero-nuclear (JHF) couplings.

Interpretation & Causality:

  • Carboxylic Acid Proton (-COOH): This proton will appear as a very broad singlet significantly downfield (δ > 12 ppm) due to strong hydrogen bonding and chemical exchange.[4] Its broadness can sometimes make it difficult to detect.[4]

  • Boronic Acid Protons (-B(OH)₂): These protons will also be a broad, exchangeable singlet, typically in the range of δ 8.0-8.5 ppm, depending on concentration and solvent.

  • Aromatic Protons: Three protons are attached to the phenyl ring. Their chemical shifts are influenced by the anisotropic and electronic effects of the substituents. The proton ortho to the fluorine (H-5) will be split by the adjacent proton (H-6) and the fluorine atom. The proton between the two electron-withdrawing groups (H-2) will be the most deshielded.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constants (Hz)
-COOH > 12.0 br s -
-B(OH)₂ ~8.2 br s -
H-2 ~8.1 d ³JHH ≈ 8.0
H-6 ~7.8 m ³JHH ≈ 8.0, ⁴JHF ≈ 5.0

| H-5 | ~7.4 | t | ³JHH ≈ 8.5, ³JHF ≈ 8.5 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework. Key features include the downfield carboxyl carbon, the broad signal for the carbon attached to boron, and the characteristic splitting patterns caused by the C-F coupling.[5]

Interpretation & Causality:

  • Carboxyl Carbon (C=O): This carbon is expected in the δ 165-185 ppm region, typical for carboxylic acids.[4]

  • Aromatic Carbons: The carbon directly attached to fluorine (C-4) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). The carbons ortho (C-3, C-5) and meta (C-2, C-6) to the fluorine will exhibit smaller two- and three-bond C-F couplings, respectively. The carbon attached to the boronic acid (C-3) will appear as a broad signal due to the quadrupolar relaxation of the boron nucleus.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Assignment Predicted δ (ppm) C-F Coupling (JCF, Hz) Notes
C=O ~167 -
C-4 ~162 ¹J ≈ 245 (d) Attached to F
C-2 ~138 ⁴J ≈ 3 (d)
C-6 ~132 ³J ≈ 8 (d)
C-5 ~118 ²J ≈ 21 (d)
C-1 ~130 ³J ≈ 4 (d)

| C-3 | ~125 | ²J ≈ 15 (d) | Signal may be broad (attached to B) |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for confirming the presence and electronic environment of the fluorine atom.[6] For this molecule, a single resonance is expected.

Interpretation & Causality:

  • The chemical shift for an aryl fluoride is typically in the range of -100 to -120 ppm relative to CFCl₃.[7]

  • The signal will be split into a multiplet due to coupling with the ortho (H-5, ³JHF) and meta (H-6, ⁴JHF) protons. Proton-decoupling would collapse this multiplet into a singlet.

  • The natural abundance of boron isotopes (¹¹B: ~80%, ¹⁰B: ~20%) can sometimes lead to the observation of a secondary isotope effect, resulting in two closely spaced signals.[8]

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Fluorine Assignment Predicted δ (ppm) Multiplicity Coupling Constants (Hz)

| Ar-F | -110 to -115 | m | ³JHF ≈ 8.5, ⁴JHF ≈ 5.0 |

¹¹B NMR Spectroscopy

¹¹B NMR is essential for characterizing the boronic acid moiety. Boron-11 is a quadrupolar nucleus (I = 3/2), which typically results in broad signals.[9]

Interpretation & Causality:

  • Tricoordinate boronic acids typically show a single broad resonance in the range of δ 28-33 ppm.[10]

  • The chemical shift is sensitive to the coordination state; formation of a tetracoordinate boronate ester with a diol would cause a significant upfield shift to δ 5-10 ppm.[11] This makes ¹¹B NMR a powerful tool for monitoring reactions.

Table 4: Predicted ¹¹B NMR Data (160 MHz, DMSO-d₆)

Boron Assignment Predicted δ (ppm) Signal Width

| -B(OH)₂ | 29 - 31 | Broad |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid group.

Interpretation & Causality:

  • O-H Stretch (Carboxylic Acid): A very broad and prominent absorption band is expected from 3300 to 2500 cm⁻¹, centered around 3000 cm⁻¹.[12] This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[4][13]

  • C-H Stretch (Aromatic): Sharp, weaker peaks will appear just above 3000 cm⁻¹, often superimposed on the broad O-H band.

  • C=O Stretch (Carbonyl): An intense, sharp band between 1710 and 1680 cm⁻¹ is characteristic of an aromatic carboxylic acid's carbonyl group.[4]

  • C=C Stretch (Aromatic): Medium intensity bands will appear in the 1600-1450 cm⁻¹ region.

  • B-O Stretch (Boronic Acid): A strong, broad absorption is expected around 1350 cm⁻¹.

  • C-F Stretch: A strong, sharp band is expected in the 1250-1150 cm⁻¹ region.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3300 - 2500 Strong, very broad O-H stretch (Carboxylic acid dimer)
~3050 Weak-Medium C-H stretch (Aromatic)
~1700 Strong, sharp C=O stretch (Carbonyl)
1600, 1480 Medium C=C stretch (Aromatic ring)
~1350 Strong, broad B-O stretch

| ~1200 | Strong, sharp | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition (via High-Resolution MS, HRMS) and structural details through fragmentation analysis.

Interpretation & Causality:

  • Molecular Ion (M⁺•): The molecular ion peak should be observed at m/z 184. The presence of boron results in a characteristic isotopic pattern, with a smaller peak at m/z 183 due to the ¹⁰B isotope. HRMS should confirm the elemental formula C₇H₆¹¹BFO₄.

  • Fragmentation: Electron Ionization (EI) would induce fragmentation. The fragmentation of aromatic carboxylic acids is driven by the stability of the resulting ions.[14]

Key Fragmentation Pathways:

  • Loss of •OH (M-17): Cleavage of the carboxylic hydroxyl group to form an acylium ion.

  • Loss of H₂O (M-18): Often observed in molecules with acidic protons.

  • Loss of •COOH (M-45): Cleavage of the entire carboxyl group.

  • Loss of CO (M-28): Occurs after the initial loss of •OH.

Fragmentation M [C₇H₆BFO₄]⁺• m/z 184 M17 [M - •OH]⁺ m/z 167 M->M17 - •OH M18 [M - H₂O]⁺• m/z 166 M->M18 - H₂O M45 [M - •COOH]⁺ m/z 139 M->M45 - •COOH M45_CO [M - •OH - CO]⁺ m/z 139 M17->M45_CO - CO

Caption: Plausible EI fragmentation pathways.

Experimental Protocols

5.1. NMR Spectroscopy Protocol

  • Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred as it solubilizes the compound well and its residual water peak does not obscure the aromatic region.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a multinuclear probe.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a spectral width of ~16 ppm, a 30-45° pulse angle, and a relaxation delay of 1-2 seconds. 16-32 scans are typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) and a longer acquisition time with more scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are required due to the lower natural abundance and sensitivity of ¹³C.

  • ¹⁹F NMR Acquisition: Tune the probe to the ¹⁹F frequency. Acquire a proton-coupled spectrum to observe H-F couplings. A spectral width of ~200 ppm is appropriate.

  • ¹¹B NMR Acquisition: Tune the probe to the ¹¹B frequency. Use a quartz NMR tube to avoid background signals from borosilicate glass.[9] Acquire a spectrum with a wide spectral width (~300 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm) or an internal standard.

5.2. FT-IR Spectroscopy Protocol (ATR Method)

  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond).

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

5.3. Mass Spectrometry Protocol (ESI-HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in both positive and negative ion modes using a high-resolution mass analyzer (e.g., TOF or Orbitrap). A mass range of m/z 50-500 is appropriate.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode) and compare it with the theoretical mass to confirm the elemental composition.

Conclusion

The combination of multi-nuclear NMR, IR, and MS provides a self-validating system for the complete structural characterization of this compound. ¹H, ¹³C, and ¹⁹F NMR confirm the substitution pattern and electronic structure of the aromatic ring, while ¹¹B NMR verifies the integrity of the boronic acid moiety. IR spectroscopy provides rapid confirmation of the key carboxylic and boronic acid functional groups. Finally, high-resolution mass spectrometry confirms the molecular formula, providing ultimate confidence in the material's identity and purity for researchers and drug development professionals.

References

A Technical Guide to the Structural Elucidation of 3-Carboxy-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Carboxy-4-fluorophenylboronic acid is a multifunctional building block of significant interest in medicinal chemistry and materials science. Its utility is intrinsically linked to its three-dimensional structure and the intermolecular interactions that govern its assembly in the solid state. While a definitive, publicly deposited crystal structure for this specific molecule is not available as of this writing, this guide provides a comprehensive framework for its determination and analysis. We will explore the anticipated supramolecular chemistry based on established principles of boronic acids and carboxylic acids, present a detailed, field-proven protocol for single-crystal X-ray diffraction analysis, and discuss the interpretation of the resulting structural data. This document serves as both a predictive analysis and a practical workflow for researchers aiming to characterize this and similar molecular systems.

Introduction: The Structural Significance of a Multifunctional Modality

This compound presents a compelling case study in molecular architecture. It incorporates three key functional groups on a rigid phenyl scaffold:

  • A boronic acid group [-B(OH)₂], a versatile reactant in Suzuki-Miyaura cross-coupling reactions and a known binder of diols, such as those found in saccharides.

  • A carboxylic acid group [-COOH], a classic hydrogen-bond donor and acceptor, which strongly influences solubility, pKa, and receptor binding.

  • A fluorine atom, a common bioisostere for hydrogen that can modulate electronic properties, lipophilicity, and metabolic stability, and participate in non-covalent interactions.

The precise spatial arrangement of these groups, dictated by the crystal lattice, governs the compound's physical properties and its ability to interact with biological targets or form predictable supramolecular assemblies.[1][2] Understanding this crystal structure is therefore not merely an academic exercise but a critical step in rational drug design and the engineering of advanced organic materials.

Anticipated Supramolecular Chemistry: A Tale of Two Dimers

In the solid state, the crystal structure of this compound will be dominated by a network of strong hydrogen bonds. Phenylboronic acids and carboxylic acids are both well-known for their tendency to form robust, hydrogen-bonded dimers.[3][4]

  • Carboxylic Acid Dimer: The carboxylic acid group is highly likely to form the classic R₂²(8) homodimeric synthon, a motif of exceptional stability and predictability in crystal engineering.

  • Boronic Acid Dimer: The boronic acid group also readily forms a homodimer, creating a central eight-membered ring. Each dimer unit can then interact with adjacent dimers through additional hydrogen bonds.[3][5]

The key structural question is how these two powerful synthons will interact or compete. The presence of both functionalities on the same molecule could lead to several fascinating supramolecular arrangements, such as extended ribbons or sheets where boronic acid dimers are linked via carboxylic acid dimers, or more complex three-dimensional networks. The fluorine atom may further influence the packing arrangement through weak C–H···F interactions.

Experimental Workflow for Crystal Structure Determination

The definitive method for elucidating the three-dimensional structure is single-crystal X-ray diffraction (SCXRD).[6] This technique provides precise atomic coordinates, bond lengths, and bond angles.[7][8] The workflow from powder to final structure is a multi-step process requiring meticulous execution.

Step 1: Material Preparation and Crystal Growth

High-quality crystals are paramount for a successful diffraction experiment.

Protocol:

  • Purity Assurance: Ensure the starting material, this compound, is of high purity (>98%). If necessary, purify the compound by recrystallization or column chromatography.

  • Solvent Screening: The choice of solvent is critical.[9] Screen a range of solvents in which the compound is moderately soluble. Good candidates include ethanol, methanol, ethyl acetate, acetone, and mixtures with water.

  • Crystal Growth Technique (Slow Evaporation):

    • Prepare a nearly saturated solution of the compound in a chosen solvent or solvent system.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulates that could act as unwanted nucleation sites.[9]

    • Cover the vial with a cap, pierced with one or two small holes using a needle. This allows for slow, controlled evaporation of the solvent.

    • Place the vial in a vibration-free location (e.g., a quiet cupboard or a dedicated crystallization chamber) at a constant temperature.

    • Monitor for crystal growth over several days to weeks. Patience is essential.[9]

Step 2: Data Collection via SCXRD

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges) is obtained, it can be analyzed.

Protocol:

  • Crystal Mounting: Carefully select and mount a single crystal on a goniometer head using a cryoprotectant oil. The sample is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Diffractometer Setup: Place the mounted crystal on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).[6]

  • Data Collection: The instrument directs a monochromatic X-ray beam at the crystal. As the crystal is rotated, a series of diffraction patterns are collected at different orientations. This process can take several hours.

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to generate the final 3D structure.

Protocol:

  • Data Integration and Scaling: Software is used to integrate the raw diffraction spots, determine their intensities, and apply corrections for experimental factors.

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, thermal parameters, and bond lengths/angles to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference electron density map and refined.

The workflow for structure determination is summarized in the diagram below.

G cluster_prep Preparation cluster_analysis Analysis cluster_output Output start Commercial Powder (this compound) purify Purification (if necessary) start->purify solvent Solvent Screening purify->solvent grow Single Crystal Growth (Slow Evaporation) solvent->grow mount Crystal Mounting & Cryo-cooling grow->mount scxrd SCXRD Data Collection mount->scxrd solve Structure Solution (Direct Methods) scxrd->solve refine Structure Refinement (Least-Squares) solve->refine cif Crystallographic Information File (CIF) refine->cif report Structural Report: - Unit Cell - Space Group - Bond Lengths/Angles - H-Bonding Analysis cif->report

Caption: Experimental workflow for determining molecular crystal structures.

Data Interpretation and Key Structural Metrics

The final output of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains all the necessary data to describe the crystal structure. Analysis should focus on the following key areas.

Crystallographic Data

This quantitative data provides the fundamental parameters of the crystal lattice. A hypothetical data table is presented below for illustrative purposes.

ParameterExpected Value / InformationSignificance
Chemical FormulaC₇H₆BFO₄Confirms molecular composition.
Formula Weight183.93 g/mol Basic molecular property.[10]
Crystal SystemMonoclinic or Orthorhombic (likely)Describes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c, P-1, Pbca (likely)Defines the symmetry operations within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit.
Volume (V)ųVolume of the unit cell.
ZInteger (e.g., 2, 4, 8)Number of molecules per unit cell.
Density (calculated)g/cm³Macroscopic property derived from structural data.
R-factor (R1)< 0.05 (for a good structure)A measure of the agreement between the model and data.
Molecular Geometry and Supramolecular Analysis

The primary goal is to understand how the molecules pack together. A visualization of the likely primary hydrogen bonding interactions is shown below.

H cluster_0 Molecule A cluster_1 Molecule B a_cooh C(=O)OH a_ring Phenyl-F a_cooh->a_ring b_cooh HO(O=)C a_cooh->b_cooh Carboxylic Acid Dimer Synthon a_boh B(OH)₂ b_boh (HO)₂B a_boh->b_boh Boronic Acid Dimer Synthon a_ring->a_boh b_ring F-Phenyl b_cooh->b_ring b_ring->b_boh

Caption: Potential hydrogen-bonding synthons in the crystal lattice.

Analysis should involve:

  • Identification of Hydrogen Bonds: Systematically identify all hydrogen bonds (O-H···O, C-H···O, C-H···F) and quantify their geometries (donor-acceptor distance, angle).

  • Synthon Analysis: Determine whether the carboxylic acid and boronic acid groups form the expected homodimeric synthons.

  • Packing Diagrams: Generate and analyze packing diagrams to visualize how the dimeric units assemble into higher-order structures (e.g., chains, sheets, or 3D networks).

Conclusion

While the crystal structure of this compound has not yet been publicly reported, its determination is well within the capabilities of modern crystallographic techniques. The molecule is expected to exhibit a rich supramolecular chemistry dominated by robust hydrogen-bonded dimers of both its carboxylic and boronic acid functionalities. The detailed experimental and analytical workflow provided in this guide offers a clear and reliable path for researchers to elucidate this structure. The resulting data will be invaluable for advancing the application of this versatile compound in drug discovery, where structure-based design is paramount, and in the rational design of novel functional materials.

References

The Phenylboronic Acids: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Curiosity to Cornerstone of Modern Chemistry

The story of substituted phenylboronic acids is a compelling narrative of scientific inquiry, serendipity, and the relentless pursuit of synthetic efficiency. These seemingly simple organoboron compounds, characterized by a phenyl ring attached to a dihydroxyboryl group, have evolved from a 19th-century chemical curiosity to an indispensable tool in modern organic synthesis and drug discovery. Their unique reactivity, stability, and low toxicity have positioned them as crucial building blocks for the construction of complex molecules, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of substituted phenylboronic acids, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will journey through the key historical milestones, delve into the causality behind the evolution of synthetic strategies, and provide practical, validated protocols for the preparation of these vital reagents.

Part 1: A Historical Odyssey: The Genesis of Phenylboronic Acids

The emergence of organoboron chemistry was a gradual process, built upon the foundational discoveries of 19th-century pioneers. To fully appreciate the significance of phenylboronic acids, we must first understand the scientific landscape from which they emerged.

The Dawn of Organoboron Chemistry: Edward Frankland's Pioneering Synthesis

The first synthesis of a boronic acid was reported in 1860 by the English chemist Edward Frankland.[1][2] In his work, Frankland synthesized ethylboronic acid through a two-stage process involving the reaction of diethylzinc with triethyl borate, followed by oxidation in the air.[1] This seminal discovery laid the groundwork for the entire field of organoboron chemistry, demonstrating that a stable carbon-boron bond could be formed.

The First Phenylboronic Acid: The Contribution of Michaelis and Becker

Twenty years after Frankland's initial discovery, the first synthesis of a phenylboronic acid was reported in 1880 by August Michaelis and a collaborator referred to as "Becker." In their landmark publication in the Berichte der deutschen chemischen Gesellschaft, they described the preparation of benzeneboronyl dichloride by heating boron trichloride and diphenylmercury in a sealed tube at high temperatures.[3][4] This intermediate was then easily hydrolyzed to yield benzeneboronic acid, the parent compound of the vast family of substituted phenylboronic acids known today.

Historical_Timeline cluster_19th_Century 19th Century cluster_20th_Century 20th Century 1860 1860 Edward Frankland First synthesis of a boronic acid (ethylboronic acid). 1880 1880 Michaelis and Becker First synthesis of phenylboronic acid. 1860->1880 Phenyl derivative 1900 1900 Victor Grignard Discovery of Grignard reagents. 1880->1900 Precursor to improved synthesis 1979 1979 Akira Suzuki & Norio Miyaura Development of the Suzuki-Miyaura cross-coupling reaction. 1900->1979 Enabling reagent for boronic acid synthesis

Part 2: The Evolution of Synthesis: From Harsh Conditions to Catalytic Precision

The early methods for synthesizing phenylboronic acids, while groundbreaking, were often limited by harsh reaction conditions, low yields, and a narrow substrate scope. The quest for milder, more efficient, and more versatile synthetic routes has been a driving force in organic chemistry, leading to the development of the powerful methods used today.

The Grignard Reaction: A Paradigm Shift in Phenylboronic Acid Synthesis

The discovery of organomagnesium halides, or Grignard reagents, by Victor Grignard in 1900 revolutionized organic synthesis. It wasn't long before this new class of reagents was applied to the synthesis of phenylboronic acids. The reaction of a phenylmagnesium halide with a trialkyl borate, followed by acidic hydrolysis, became the most common and versatile method for preparing a wide range of substituted phenylboronic acids. This approach offered a significant improvement over the earlier methods, as it proceeded under much milder conditions and tolerated a broader array of functional groups on the phenyl ring.

Grignard_Synthesis Aryl_Halide Aryl Halide (Ar-X) Grignard_Reagent Grignard Reagent (Ar-MgX) Aryl_Halide->Grignard_Reagent + Mg Mg Mg metal Boronic_Ester Boronic Ester Ar-B(OR)2 Grignard_Reagent->Boronic_Ester + B(OR)3 Borate_Ester Trialkyl Borate B(OR)3 Phenylboronic_Acid Phenylboronic Acid Ar-B(OH)2 Boronic_Ester->Phenylboronic_Acid Hydrolysis Hydrolysis Acidic Hydrolysis (H3O+)

The Suzuki-Miyaura Coupling: A Revolution in Carbon-Carbon Bond Formation

The late 20th century witnessed another paradigm shift with the advent of palladium-catalyzed cross-coupling reactions. In 1979, Akira Suzuki and Norio Miyaura reported a novel method for the formation of carbon-carbon bonds by coupling organoboron compounds with organic halides in the presence of a palladium catalyst and a base.[5][6] This reaction, now famously known as the Suzuki-Miyaura coupling, proved to be exceptionally versatile, tolerant of a wide range of functional groups, and stereospecific. The use of stable, non-toxic, and readily available boronic acids as the organoboron partner was a key factor in the rapid and widespread adoption of this methodology. The Suzuki-Miyaura reaction has since become one of the most important and widely used reactions in organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science industries. For their groundbreaking work, Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry in 2010.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar_Ar_PdII Ar-Pd(II)L2-Ar' Transmetalation->Ar_Ar_PdII RedElim Reductive Elimination Ar_Ar_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)2) ArBOH2->Transmetalation Base Base Base->Transmetalation

Part 3: Field-Proven Protocols for the Synthesis of Substituted Phenylboronic Acids

The following protocols are provided as a practical guide for the synthesis of representative substituted phenylboronic acids. These methods have been selected for their reliability, efficiency, and broad applicability.

Protocol 1: Synthesis of 4-Methoxyphenylboronic Acid via Grignard Reaction

This protocol describes the synthesis of an electron-rich phenylboronic acid.

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Trimethyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2 M

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of 4-bromoanisole (1.0 eq) in anhydrous THF dropwise to the magnesium turnings with gentle heating to initiate the reaction. Once the reaction starts, add the remaining 4-bromoanisole solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the Grignard solution to -78 °C (dry ice/acetone bath). Add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly add 2 M HCl until the solution is acidic (pH ~1-2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield 4-methoxyphenylboronic acid as a white solid.

ReactantProductYieldReference
4-Bromoanisole4-Methoxyphenylboronic acid85-95%[7][8]
3-Bromonitrobenzene3-Nitrophenylboronic acid70-80%[9]
4-Bromobenzonitrile4-Cyanophenylboronic acid80-90%General procedure
2-Fluorobromobenzene2-Fluorophenylboronic acid75-85%General procedure
Protocol 2: Synthesis of 3-Nitrophenylboronic Acid via Nitration of Phenylboronic Acid

This protocol describes the synthesis of an electron-deficient phenylboronic acid.

Materials:

  • Phenylboronic acid

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

Procedure:

  • Nitration: In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath. Slowly add phenylboronic acid in portions with stirring, ensuring the temperature remains below 10 °C. In a separate flask, cool fuming nitric acid to 0 °C. Add the cold nitric acid dropwise to the phenylboronic acid solution, maintaining the temperature between 0 and 5 °C. After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitated product is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude 3-nitrophenylboronic acid can be purified by recrystallization from water to yield a pale yellow solid.[9]

Conclusion: An Enduring Legacy and a Bright Future

From their initial discovery in the late 19th century to their central role in modern synthetic chemistry, substituted phenylboronic acids have had a remarkable journey. The development of efficient and versatile synthetic methods, culminating in the powerful Suzuki-Miyaura coupling, has transformed these compounds into indispensable tools for the creation of new molecules with profound impacts on medicine, materials science, and beyond. As our understanding of their reactivity continues to deepen, and as new catalytic systems are developed, the legacy of Michaelis, Becker, Suzuki, Miyaura, and the many other pioneering scientists in this field will undoubtedly continue to inspire innovation for generations of researchers to come. The future of substituted phenylboronic acids is bright, with their applications continuing to expand into new and exciting areas of chemical and biological sciences.

References

An In-depth Technical Guide to 3-Carboxy-4-fluorophenylboronic Acid: Theoretical Perspectives and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of 3-carboxy-4-fluorophenylboronic acid, a key building block in modern medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its reactivity, electronic properties, and provides practical insights into its application, particularly in the realm of palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

This compound (CAS No. 872460-12-3) belongs to a privileged class of reagents that have seen a surge in interest due to the unique properties imparted by the fluorine and carboxylic acid functionalities. The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, lipophilicity, and binding affinity.[1] The carboxylic acid group, on the other hand, offers a handle for further derivatization or can act as a key interacting moiety with biological targets. This combination makes this compound a valuable asset in the synthesis of complex molecules for pharmaceutical and materials science applications.[2]

Physicochemical and Structural Properties

The unique arrangement of the boronic acid, carboxylic acid, and fluorine substituents on the phenyl ring dictates the molecule's reactivity and physical characteristics.

PropertyValueSource
CAS Number 872460-12-3[3]
Molecular Formula C₇H₆BFO₄[3]
Molecular Weight 183.93 g/mol [3]
Appearance White to off-white crystalline solid[4][5]
Melting Point 217-219°C[4]
Predicted pKa 3.28 ± 0.10[5]

The presence of two electron-withdrawing groups, fluorine and carboxylic acid, is expected to significantly lower the pKa of the boronic acid compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). This enhanced acidity is a crucial factor in its reactivity, particularly in facilitating the transmetalation step of the Suzuki-Miyaura coupling under milder conditions.[6]

Theoretical Studies and Computational Insights

Conformational Analysis and Electronic Properties

Density Functional Theory (DFT) calculations are powerful tools for understanding the conformational preferences and electronic characteristics of molecules. For the isomeric 4-carboxy-3-fluorophenylboronic acid, DFT studies using the B3LYP functional have been employed to identify the ground state conformation and analyze its electronic properties.[7]

A similar computational approach for this compound would likely reveal the preferred orientation of the boronic acid and carboxylic acid groups relative to the phenyl ring. The interplay of steric and electronic effects would determine the most stable conformer.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's stability and its potential for electronic transitions.[7] For this compound, the electron-withdrawing nature of the fluorine and carboxyl groups is expected to lower the energy of both the HOMO and LUMO, influencing its behavior in chemical reactions.

The Impact of Substituents on Acidity and Reactivity

Computational studies on monosubstituted phenylboronic acids have demonstrated a clear correlation between the electronic nature of the substituent and the pKa of the boronic acid.[8] Electron-withdrawing groups, such as the fluorine atom and the carboxylic acid group in our molecule of interest, increase the Lewis acidity of the boron center. This is due to the inductive effect, which pulls electron density away from the boronic acid moiety, making it a better electron acceptor.

This enhanced acidity has profound implications for its role in Suzuki-Miyaura coupling. A lower pKa facilitates the formation of the boronate species (Ar-B(OH)₃⁻) upon treatment with a base. This activated boronate is more nucleophilic and readily undergoes transmetalation with the palladium catalyst, which is often the rate-determining step in the catalytic cycle.

The logical relationship between substituent effects, acidity, and reactivity in Suzuki-Miyaura coupling is illustrated in the following diagram:

G substituents Electron-Withdrawing Substituents (e.g., -F, -COOH) acidity Increased Lewis Acidity of Boron substituents->acidity Inductive Effect pka Lower pKa of Boronic Acid acidity->pka boronate Facilitated Boronate Formation (Ar-B(OH)₃⁻) with Base pka->boronate transmetalation Enhanced Rate of Transmetalation boronate->transmetalation coupling Improved Suzuki-Miyaura Coupling Efficiency transmetalation->coupling

Caption: The influence of electron-withdrawing groups on Suzuki-Miyaura coupling.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to synthesize substituted biaryl compounds.[9] These structural motifs are prevalent in a vast array of pharmaceuticals and functional materials.[10]

General Mechanism of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar¹-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more reactive boronate species.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.

The following diagram illustrates the catalytic cycle:

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Ar¹-Pd(II)-X(L₂) Ar¹-Pd(II)-X(L₂) Pd(0)L₂->Ar¹-Pd(II)-X(L₂) Oxidative Addition + Ar¹-X Ar¹-Pd(II)-Ar²(L₂) Ar¹-Pd(II)-Ar²(L₂) Ar¹-Pd(II)-X(L₂)->Ar¹-Pd(II)-Ar²(L₂) Transmetalation + Ar²B(OH)₂ / Base Ar¹-Pd(II)-Ar²(L₂)->Pd(0)L₂ Reductive Elimination Ar¹-Ar² Ar¹-Ar² (Product) Ar¹-Pd(II)-Ar²(L₂)->Ar¹-Ar²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

The following is a representative, detailed protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide, adapted from established procedures for similar fluorinated boronic acids. This protocol is intended as a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol). Then, add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water (10 mL) and ethyl acetate (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

The following diagram outlines the experimental workflow:

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine Aryl Bromide, Boronic Acid, and Base prep2 Establish Inert Atmosphere prep1->prep2 prep3 Add Catalyst and Solvent prep2->prep3 react Heat and Stir prep3->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup1 Quench and Extract monitor->workup1 workup2 Dry and Concentrate workup1->workup2 purify Column Chromatography workup2->purify Final Product Final Product purify->Final Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a highly valuable and versatile building block in contemporary organic synthesis. Theoretical considerations, supported by computational studies of analogous compounds, highlight how its unique electronic properties, particularly its enhanced acidity, contribute to its high reactivity in Suzuki-Miyaura cross-coupling reactions. The ability to predictably and efficiently introduce the 3-carboxy-4-fluorophenyl moiety into complex molecular architectures solidifies its importance for researchers in drug discovery and materials science, enabling the exploration of novel chemical space and the development of next-generation therapeutics and functional materials.

References

Methodological & Application

Application Notes and Protocols for 3-Carboxy-4-fluorophenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 3-Carboxy-4-fluorophenylboronic Acid in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][4][5] A key to its versatility lies in the use of organoboron compounds, which are generally stable, have low toxicity, and are readily available.

This guide focuses on a particularly valuable building block: This compound . The presence of both a carboxylic acid and a fluorine atom on the phenylboronic acid scaffold offers distinct advantages for drug discovery and development. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the carboxylic acid group provides a handle for further functionalization or can act as a key pharmacophoric element. The synthesis of fluorinated biphenyl derivatives is of significant interest to the pharmaceutical industry.[6][7][8][9] This document provides a detailed exploration of the mechanistic underpinnings, practical protocols, and troubleshooting strategies for employing this compound in Suzuki-Miyaura coupling reactions.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][10] The three key steps are oxidative addition, transmetalation, and reductive elimination.[4][5][10]

  • Oxidative Addition : The catalytic cycle begins with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a Pd(0) complex, forming a Pd(II) species.[4][10]

  • Transmetalation : This is a crucial step where the organic group from the boronic acid is transferred to the palladium center. The presence of a base is essential for this step.[2][11] The base activates the boronic acid, forming a more nucleophilic boronate species, which then reacts with the Pd(II) complex.[2][12][13]

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4][10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Reagents cluster_products Products pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex Oxidative Addition (R¹-X) transmetalation_intermediate R¹-Pd(II)L_n-R² pd_complex->transmetalation_intermediate Transmetalation (R²-B(OH)₂) transmetalation_intermediate->pd0 Reductive Elimination (R¹-R²) product Biaryl Product (R¹-R²) transmetalation_intermediate->product aryl_halide Aryl Halide (R¹-X) aryl_halide->pd_complex boronic_acid This compound (R²-B(OH)₂) boronic_acid->transmetalation_intermediate base Base (e.g., K₂CO₃) base->transmetalation_intermediate Activation

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Reagents and Their Roles

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious choice of catalyst, base, and solvent.

Palladium Catalyst: A wide variety of palladium catalysts and pre-catalysts can be employed.[1] For coupling reactions involving electron-rich or sterically hindered substrates, ligands such as bulky phosphines (e.g., SPhos, XPhos) are often used to facilitate the oxidative addition and reductive elimination steps.[14] Palladium acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are also commonly used catalyst precursors.[10][15]

Base: The base plays a critical role in the transmetalation step.[2][12][13] It activates the boronic acid to form a more reactive boronate species.[12][13] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can significantly impact the reaction rate and yield. For substrates containing base-sensitive functional groups, milder bases like potassium fluoride (KF) may be used.[11]

Solvent: The solvent system must be able to dissolve the various components of the reaction mixture. A mixture of an organic solvent and water is often used.[1] Common organic solvents include dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[1] The presence of water can be beneficial for the transmetalation step.[16]

Experimental Protocol: Synthesis of a Fluorinated Biphenyl Carboxylic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup & Degassing start->setup heating Heating & Reaction Monitoring setup->heating workup Aqueous Workup heating->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification analysis Product Characterization (NMR, MS) purification->analysis end_node End: Pure Product analysis->end_node

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[10]

  • Base (e.g., K₂CO₃, 2.0 equiv)[17][18]

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)[10]

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the deoxygenated 1,4-dioxane/water solvent mixture (5 mL) to the flask via syringe. Then, add the palladium catalyst (0.05 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 4-24 hours).[10][18] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and acidify with 2 M HCl to a pH of 3-4.[18]

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).[10]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired fluorinated biphenyl carboxylic acid.[10]

Typical Reaction Parameters

ParameterTypical Value/ConditionRationale/Justification
Aryl Halide Aryl bromide or iodideReactivity order: I > Br > OTf >> Cl.[3]
Boronic Acid 1.1 - 1.5 equivalentsA slight excess is used to ensure complete consumption of the aryl halide.
Catalyst Loading 1-5 mol%Sufficient to catalyze the reaction without excessive cost or palladium contamination in the product.
Base 2-3 equivalentsEnsures complete activation of the boronic acid.[18]
Temperature 60-110 °CProvides sufficient thermal energy to overcome the activation barriers of the catalytic cycle.[10][19]
Reaction Time 4-24 hoursDependent on the reactivity of the substrates and the reaction temperature.[18]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive catalyst; Insufficiently degassed system; Inappropriate base or solvent.Use a fresh, active catalyst; Ensure thorough degassing of the reaction mixture and solvents; Screen different bases and solvent systems. The presence of a small amount of water can be crucial.[16][20]
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) precatalyst without a proper reducing agent.Rigorously exclude oxygen from the reaction; Use a Pd(0) source or ensure conditions for in-situ reduction of a Pd(II) precatalyst.[1]
Protodeboronation (Loss of Boronic Acid Group) Presence of water and/or acid/base catalysis.Use anhydrous conditions if necessary, although some water is often beneficial for the transmetalation step. Optimize the base and temperature. Highly fluorinated boronic acids can be susceptible to protodeboronation.[21]
Difficulty in Product Purification Co-elution with byproducts (e.g., homocoupled product).Optimize the reaction to minimize byproduct formation; Employ a different chromatographic system or consider recrystallization for purification.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery. A thorough understanding of the Suzuki-Miyaura coupling mechanism, careful selection of reaction components, and meticulous experimental technique are paramount to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers and scientists to effectively utilize this valuable reagent in their synthetic endeavors.

References

Application Notes & Protocols: 3-Carboxy-4-fluorophenylboronic Acid as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the landscape of modern drug discovery, the efficiency of synthesis and the ability to fine-tune molecular properties are paramount. 3-Carboxy-4-fluorophenylboronic acid (also known as 4-borono-2-fluorobenzoic acid) has emerged as a particularly valuable building block for medicinal chemists. Its structure is a masterful convergence of three key functional groups, each imparting distinct and advantageous characteristics to a lead compound. This guide provides an in-depth analysis of its properties, core applications, and detailed protocols for its effective use in the synthesis of complex pharmaceutical agents.

The strategic utility of this reagent stems from its trifunctional nature:

  • The Boronic Acid Moiety: This group is the primary reactive handle, renowned for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This allows for the straightforward formation of carbon-carbon bonds, a cornerstone of modern organic synthesis for constructing the core scaffolds of drug candidates.[2]

  • The Fluorine Atom: The presence of fluorine on the aromatic ring is a deliberate design choice. Fluorine's high electronegativity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3] It can enhance metabolic stability, improve membrane permeability, increase binding affinity to target proteins, and modulate the acidity (pKa) of adjacent functional groups.[4][5][6]

  • The Carboxylic Acid Group: This functional group serves a dual purpose. It can act as a critical interaction point, forming hydrogen bonds with amino acid residues in a biological target's active site.[7] Alternatively, it provides an orthogonal chemical handle for subsequent modifications, such as the attachment of linkers in Proteolysis-Targeting Chimeras (PROTACs) or other complex molecular architectures.

This document will explore how these features are leveraged in drug design, providing researchers with the foundational knowledge and practical protocols to effectively incorporate this versatile building block into their discovery workflows.

Physicochemical Properties and Handling

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 120153-08-4[8][9]
Molecular Formula C₇H₆BFO₄[9]
Molecular Weight 183.93 g/mol [9]
Appearance White to off-white solid/powder[8][10]
Melting Point 236-240 °C[8]
Storage Room temperature, in a cool, dark place[11]
Solubility Soluble in water[10]

Handling & Storage: this compound is generally a stable solid.[1] However, like many boronic acids, it can undergo dehydration to form a cyclic anhydride (a boroxine). This is often a reversible process and typically does not impede its reactivity in cross-coupling reactions. For optimal stability and to prevent moisture absorption, it is recommended to store the compound in a tightly sealed container in a cool, dry place.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is the formation of biaryl structures via the Suzuki-Miyaura coupling.[8] This reaction is favored in medicinal chemistry for its mild conditions and tolerance of a wide array of functional groups, including the carboxylic acid present on this building block.[2]

Conceptual Workflow

The diagram below illustrates the logical flow of a typical Suzuki-Miyaura coupling experiment, from setup to purification.

G Suzuki-Miyaura Experimental Workflow A Reactant Assembly (Aryl Halide, Boronic Acid, Catalyst, Base) B Solvent Addition & Degassing A->B 1. Combine solids C Inert Atmosphere (Nitrogen or Argon) B->C 2. Create inert env. D Reaction Heating (80-110 °C) C->D 3. Initiate reaction E Reaction Monitoring (TLC or LC-MS) D->E 4. Track progress F Aqueous Work-up & Extraction E->F 5. Isolate crude product G Purification (Column Chromatography or Recrystallization) F->G 6. Purify H Characterization (NMR, MS) G->H 7. Verify structure

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling this compound with an aryl bromide. Conditions may require optimization based on the specific aryl halide used.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., Sodium Carbonate (Na₂CO₃), 2.0 mmol, 2.0 equiv)

  • Solvent System: Toluene (5 mL) and Water (2 mL)

  • Round-bottom flask, condenser, magnetic stir bar, inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxidation of the palladium(0) catalyst.

  • Solvent Addition: Add the degassed toluene (5 mL) to the flask via syringe.

  • Base Addition: In a separate vial, dissolve the sodium carbonate (2.0 mmol) in degassed water (2 mL). Add this aqueous solution to the reaction mixture via syringe.

    • Scientist's Note: The use of a biphasic solvent system with an inorganic base is common. The base is essential for the transmetalation step of the catalytic cycle. Degassing the solvents (by bubbling with inert gas) is crucial to remove dissolved oxygen which can deactivate the catalyst.

  • Reaction: Fit the flask with a condenser under the inert atmosphere. Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL).

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4. This protonates the carboxylate, making the product soluble in the organic layer.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired biaryl carboxylic acid.

Data Presentation: Typical Suzuki-Miyaura Reaction Parameters

The choice of catalyst and base can be tailored to the reactivity of the coupling partners. Aryl chlorides, for instance, often require more active catalyst systems.

Aryl Halide (Ar-X)Catalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Yield
Aryl IodidePd(PPh₃)₄ (2-3%)Na₂CO₃ (2.0)Toluene/H₂O90> 90%
Aryl BromidePd(PPh₃)₄ (3-5%)K₂CO₃ (2.0)Dioxane/H₂O10075-90%
Aryl ChloridePdCl₂(dppf) (3-5%)Cs₂CO₃ (2.5)Dioxane/H₂O11050-75%
Aryl TriflatePd(PPh₃)₄ (2-3%)K₃PO₄ (2.0)Toluene/H₂O9080-95%

Advanced Applications in Drug Scaffolds

The unique arrangement of functional groups in this compound makes it an ideal scaffold for more complex therapeutic modalities, such as kinase inhibitors and PROTACs.

Application in Kinase Inhibitor Design

Many kinase inhibitors feature a core heterocyclic structure that binds within the ATP-binding pocket of the enzyme. The biaryl motif is a common feature of these inhibitors. The carboxylic acid group can form a salt bridge or a critical hydrogen bond with a conserved lysine or other basic residue in the kinase hinge region, significantly enhancing potency and selectivity.[7]

Application in PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[12] They consist of a ligand for the target protein (a "warhead") and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[12] this compound is an exemplary building block for PROTAC synthesis due to its orthogonal functionality.

G Start This compound Step1 Step 1: Suzuki Coupling (via Boronic Acid) Start->Step1 Intermediate Intermediate Scaffold (Warhead Attached) Step1->Intermediate Forms C-C bond Step2 Step 2: Amide Coupling (via Carboxylic Acid) Intermediate->Step2 Final Final PROTAC Molecule Step2->Final Forms Amide bond Warhead Target Protein Ligand (e.g., Kinase Inhibitor Halide) Warhead->Step1 Linker Linker-E3 Ligase Ligand Linker->Step2

Caption: Synthetic strategy for PROTACs using the building block's orthogonal handles.

Protocol 2: Synthesis of a PROTAC Intermediate via Amide Coupling

This protocol outlines the second step in the PROTAC synthesis workflow: attaching a linker to the carboxylic acid of the biaryl intermediate synthesized in Protocol 1.

Materials:

  • Biaryl carboxylic acid intermediate (from Protocol 1) (1.0 mmol, 1.0 equiv)

  • Amine-terminated Linker-E3 Ligase Ligand (1.1 mmol, 1.1 equiv)

  • Coupling Agent (e.g., HATU, 1.2 mmol, 1.2 equiv)

  • Base (e.g., DIPEA, 3.0 mmol, 3.0 equiv)

  • Solvent: Anhydrous DMF (10 mL)

  • Reaction vial, magnetic stir bar, inert atmosphere

Procedure:

  • Reactant Preparation: In a dry reaction vial under an inert atmosphere, dissolve the biaryl carboxylic acid intermediate (1.0 mmol) in anhydrous DMF (10 mL).

  • Activation: Add the coupling agent HATU (1.2 mmol) and the base DIPEA (3.0 mmol) to the solution. Stir at room temperature for 15-20 minutes.

    • Scientist's Note: This pre-activation step forms a highly reactive acyl-intermediate, which is more susceptible to nucleophilic attack by the amine. HATU is a common and efficient peptide coupling reagent.

  • Amine Addition: Add the Amine-terminated Linker-E3 Ligase Ligand (1.1 mmol) to the activated mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by LC-MS (typically 2-6 hours).

  • Work-up:

    • Quench the reaction by adding water (30 mL).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

    • Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using an appropriate method, such as flash column chromatography or preparative HPLC, to yield the final PROTAC molecule.

Conclusion

This compound is more than a simple reagent; it is a strategic tool for accelerating drug discovery. By providing a robust handle for core scaffold construction, a means for modulating physicochemical properties, and an orthogonal site for linker attachment, it enables the efficient synthesis of complex and highly functionalized molecules. The protocols and insights provided herein serve as a comprehensive guide for researchers to harness the full potential of this versatile building block in the development of next-generation therapeutics.

References

The Versatility of 3-Carboxy-4-fluorophenylboronic Acid in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Material Innovation

3-Carboxy-4-fluorophenylboronic acid is a uniquely functionalized aromatic boronic acid that has emerged as a critical building block in the rational design of advanced materials. Its rigid phenyl core, coupled with the distinct electronic properties imparted by the ortho-fluoro and meta-carboxy substituents, offers materials scientists a powerful tool to engineer specific functionalities. The electron-withdrawing nature of both the fluorine atom and the carboxylic acid group enhances the Lewis acidity of the boronic acid moiety, a feature that can be strategically exploited in various applications.[1][2][3] Furthermore, the carboxylic acid group provides a versatile handle for covalent modification and incorporation into larger supramolecular structures, while the boronic acid group is renowned for its role in robust carbon-carbon bond formation and its ability to reversibly bind with cis-diols.[4]

This guide provides an in-depth exploration of the applications of this compound in materials science, offering detailed protocols and insights for researchers in polymer chemistry, nanotechnology, and sensor development.

Synthesis of Advanced Conjugated Polymers via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern polymer chemistry, enabling the synthesis of well-defined conjugated polymers with tailored optoelectronic properties.[5][6][7] this compound serves as an excellent monomer in these polymerizations, where the boronic acid group facilitates the formation of new carbon-carbon bonds. The presence of the fluorine and carboxyl groups can be leveraged to fine-tune the polymer's electronic band gap, solubility, and thermal stability.[8][9]

Application Note: Engineering Electron-Deficient Polymers

The electron-withdrawing fluoro and carboxy substituents on the phenyl ring make this compound an ideal candidate for creating electron-deficient segments within a polymer backbone. When copolymerized with electron-rich monomers, the resulting donor-acceptor architecture can lead to materials with low band gaps, which are highly desirable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The carboxylic acid moiety can also be post-synthetically modified to further tune the polymer's properties or to anchor the polymer to surfaces.

Protocol: Synthesis of a Polyfluorene Copolymer

This protocol details the synthesis of a copolymer of 9,9-dihexylfluorene and this compound, a material with potential applications in organic electronics.

Materials:

  • 2,7-Dibromo-9,9-dihexylfluorene

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Methanol

  • Hydrochloric acid (HCl)

Instrumentation:

  • Schlenk line and glassware

  • Magnetic stirrer with heating plate

  • Condenser

  • Soxhlet extraction apparatus

Procedure:

  • Catalyst Preparation: In a Schlenk flask, under an inert atmosphere (argon or nitrogen), dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene. Stir the mixture at room temperature for 30 minutes to form the active Pd(0) catalyst.

  • Monomer Addition: To the catalyst mixture, add 2,7-dibromo-9,9-dihexylfluorene (1.0 eq) and this compound (1.05 eq).

  • Solvent and Base Addition: Add a 4:1 mixture of toluene and DMF, followed by an aqueous solution of potassium carbonate (2 M). The total volume should be sufficient to achieve a monomer concentration of approximately 0.1 M.

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours.

  • Reaction Quenching and Polymer Precipitation: Cool the mixture to room temperature and pour it into a large volume of methanol containing a small amount of hydrochloric acid. The polymer will precipitate.

  • Purification: Filter the crude polymer and wash it with methanol and deionized water. Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally, chloroform to remove oligomers and catalyst residues.

  • Drying: Dry the purified polymer under vacuum at 60 °C overnight.

Causality Behind Experimental Choices:

  • The use of a slight excess of the boronic acid monomer ensures complete consumption of the dibromo monomer, leading to higher molecular weight polymers.

  • The mixed solvent system of toluene and DMF aids in the dissolution of both the nonpolar fluorene monomer and the more polar boronic acid.

  • Potassium carbonate is a crucial base for the transmetalation step in the Suzuki-Miyaura catalytic cycle.

  • Soxhlet extraction is a rigorous purification method to ensure the removal of impurities that could affect the material's performance.

Functionalization of Metal-Organic Frameworks (MOFs) for Selective Sensing and Catalysis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[10] By incorporating functional ligands into the MOF structure, their properties can be tailored for specific applications. This compound is an excellent candidate for a functional ligand in MOF synthesis, offering both a coordination site (the carboxylate group) and a reactive site (the boronic acid group).[11][12]

Application Note: Boronic Acid-Decorated MOFs for Saccharide Sensing

The boronic acid moiety is well-known for its ability to form reversible covalent bonds with cis-diols, which are present in saccharides like glucose and fructose.[4][13][14] By incorporating this compound into a luminescent MOF, a highly sensitive and selective sensor for saccharides can be developed. The binding of a saccharide to the boronic acid can modulate the photoluminescence of the MOF, providing a detectable signal. The fluorine substituent can enhance the binding affinity through its electron-withdrawing effects.[1]

Protocol: Synthesis of a Boronic Acid-Functionalized Luminescent MOF

This protocol describes the synthesis of a zirconium-based MOF (UiO-66) functionalized with this compound for potential use in saccharide sensing.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Acetic acid

Instrumentation:

  • Autoclave or solvothermal reactor

  • Oven

  • Centrifuge

Procedure:

  • Ligand Solution Preparation: In a glass vial, dissolve terephthalic acid and this compound in DMF. The molar ratio of the two ligands can be varied to control the degree of functionalization. A 9:1 ratio of terephthalic acid to the boronic acid ligand is a good starting point.

  • Metal Precursor Solution: In a separate vial, dissolve zirconium(IV) chloride in DMF.

  • Solvothermal Synthesis: Combine the ligand and metal precursor solutions in a Teflon-lined autoclave. Add acetic acid as a modulator to control crystal growth. Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • Purification: After cooling to room temperature, collect the crystalline product by centrifugation. Wash the product repeatedly with fresh DMF and then with ethanol to remove unreacted starting materials and solvent molecules from the pores.

  • Activation: Activate the MOF by heating it under vacuum at 150 °C for 12 hours. This will remove any residual solvent and ensure the pores are accessible.

Causality Behind Experimental Choices:

  • The use of a mixed-ligand approach allows for the incorporation of the boronic acid functionality without disrupting the overall framework structure of the UiO-66 MOF.

  • Acetic acid acts as a modulator, competing with the carboxylate ligands for coordination to the zirconium clusters. This slows down the crystallization process, leading to larger, more well-defined crystals.

  • The activation step is critical for removing guest molecules from the MOF pores, which is essential for achieving high surface area and accessibility for subsequent applications.

Development of Fluorescent Chemosensors

Fluorescent chemosensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte. Boronic acid-based fluorescent sensors have been extensively studied for the detection of saccharides and other biologically relevant diols.[13][15][16] this compound can be incorporated into a fluorophore scaffold to create a sensor where the binding of a diol to the boronic acid perturbs the electronic structure of the fluorophore, leading to a change in fluorescence intensity or wavelength.

Application Note: A PET-Based Fluorescent Sensor for Monosaccharides

A common mechanism for fluorescence modulation in boronic acid sensors is Photoinduced Electron Transfer (PET). In a PET sensor, the boronic acid is linked to a fluorophore, and in the unbound state, the lone pair of electrons on the boronic acid can quench the fluorescence of the fluorophore. Upon binding to a diol, the boron center becomes more electron-deficient, inhibiting the PET process and "turning on" the fluorescence. The carboxylic acid group on this compound can be used to covalently attach it to a suitable fluorophore.

Protocol: Synthesis of a Coumarin-Based Fluorescent Sensor

This protocol outlines the synthesis of a fluorescent sensor by coupling this compound with a coumarin derivative.

Materials:

  • This compound

  • 7-Amino-4-methylcoumarin

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Amide Coupling: In a round-bottom flask, dissolve this compound (1.0 eq) and 7-amino-4-methylcoumarin (1.0 eq) in dry dichloromethane.

  • Activating Agents: Add N,N'-dicyclohexylcarbodiimide (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine to the solution.

  • Reaction: Stir the reaction mixture at room temperature overnight. A white precipitate of dicyclohexylurea will form.

  • Work-up: Filter off the precipitate and wash it with dichloromethane. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and methanol as the eluent.

  • Characterization: Characterize the final product by NMR and mass spectrometry to confirm its structure.

Causality Behind Experimental Choices:

  • DCC and DMAP are standard reagents for promoting the formation of an amide bond between a carboxylic acid and an amine.

  • Dichloromethane is a suitable solvent for this reaction as it is relatively non-polar and aprotic.

  • Column chromatography is necessary to separate the desired product from unreacted starting materials and byproducts.

Synthesis of Luminescent Boron-Containing Materials

The incorporation of boron into organic molecules can lead to materials with interesting photophysical properties, including strong luminescence and aggregation-induced emission (AIE).[17][18][19][20][21] While this compound itself is not strongly luminescent, it can be used as a precursor to synthesize tetra-coordinated boron complexes that exhibit bright fluorescence.

Application Note: Iminoboronate Complexes with Aggregation-Induced Emission

A one-pot multicomponent reaction involving a boronic acid, an anthranilic acid derivative, and a salicylaldehyde can yield highly luminescent iminoboronate complexes.[19] These complexes often exhibit AIE, a phenomenon where they are non-emissive in solution but become highly fluorescent in the aggregated or solid state. This property is valuable for applications such as OLEDs and bio-imaging.

Protocol: One-Pot Synthesis of a Luminescent Iminoboronate

Materials:

  • This compound

  • Anthranilic acid

  • Salicylaldehyde

  • Ethanol

  • Microwave reactor (optional)

Instrumentation:

  • Round-bottom flask or microwave reaction vessel

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq), anthranilic acid (1.0 eq), and salicylaldehyde (1.0 eq) in ethanol.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Alternatively, the reaction can be carried out in a microwave reactor at 100 °C for 30 minutes.

  • Product Isolation: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Purification: Collect the solid product by filtration and wash it with cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of dichloromethane and hexane.

Causality Behind Experimental Choices:

  • The one-pot nature of this reaction makes it highly efficient and atom-economical.

  • Ethanol is a good solvent for this reaction as it is polar enough to dissolve the starting materials and is relatively benign.

  • Microwave irradiation can significantly accelerate the reaction, reducing the reaction time from hours to minutes.

Data Summary and Visualization

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 872460-12-3
Molecular Formula C₇H₆BFO₄
Molecular Weight 183.93 g/mol
Appearance White to off-white crystalline solid
Melting Point 217-219 °C
pKa 3.28 ± 0.10 (Predicted)

Data sourced from publicly available chemical databases.

Diagrams

Suzuki_Coupling Monomer1 2,7-Dibromo-9,9-dihexylfluorene Catalyst Pd(0) Catalyst Monomer1->Catalyst Monomer2 This compound Monomer2->Catalyst Polymer Conjugated Polymer Catalyst->Polymer Suzuki-Miyaura Polymerization Base K₂CO₃ Base->Catalyst

Caption: Suzuki-Miyaura Cross-Coupling Polymerization Workflow.

MOF_Synthesis Metal ZrCl₄ Reactor Solvothermal Reactor (120 °C, 24h) Metal->Reactor Ligand1 Terephthalic Acid Ligand1->Reactor Ligand2 This compound Ligand2->Reactor Solvent DMF Solvent->Reactor MOF Boronic Acid-Functionalized MOF Reactor->MOF

Caption: Solvothermal Synthesis of a Boronic Acid-Functionalized MOF.

Sensor_Mechanism cluster_0 Unbound State (Fluorescence OFF) cluster_1 Bound State (Fluorescence ON) Fluorophore_OFF Fluorophore BoronicAcid_OFF Boronic Acid Fluorophore_OFF->BoronicAcid_OFF PET Quenching BoronicEster_ON Boronic Ester Fluorophore_ON Fluorophore Fluorophore_ON->BoronicEster_ON PET Inhibited Saccharide Saccharide Saccharide->BoronicEster_ON

Caption: Photoinduced Electron Transfer (PET) Mechanism in a Fluorescent Sensor.

References

Application Notes and Protocols for the Synthesis of PROTACs Using 3-Carboxy-4-fluorophenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Revolution and the Central Role of the Linker

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules operate by hijacking the cell's own ubiquitin-proteasome system (UPS).[][3] A PROTAC consists of three essential components: a "warhead" ligand that binds to the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4] Upon simultaneous binding, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI, which marks it for destruction by the 26S proteasome.[5]

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, directly influencing the stability of the ternary complex and the overall degradation activity.[][6] Therefore, the choice of linker building blocks is a cornerstone of rational PROTAC design. This guide focuses on a highly versatile and strategic building block: 3-Carboxy-4-fluorophenylboronic acid pinacol ester .

Featured Reagent: this compound pinacol ester

This reagent is uniquely suited for convergent PROTAC synthesis due to its bifunctional nature. It provides two orthogonal chemical handles for sequential coupling reactions, streamlining the assembly of the final molecule.

Chemical Information
Compound Name This compound, pinacol ester
CAS Number 882679-10-9[7][8]
Molecular Formula C14H18BFO4
Molecular Weight 280.10 g/mol
Structure

Strategic Advantages:

  • Boronic Acid Pinacol Ester: This functional group is an ideal substrate for Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the robust formation of a carbon-carbon bond, typically with a halogenated warhead or E3 ligand precursor, forming a stable bi-aryl linker core.[9]

  • Carboxylic Acid: This group serves as a reliable attachment point for the second half of the PROTAC, most commonly via amide bond formation. Late-stage amide coupling is a widely used, high-yielding, and robust reaction in medicinal chemistry.[10][11]

  • Fluorine Substitution: The fluorine atom on the phenyl ring can enhance metabolic stability and modulate the physicochemical properties of the final PROTAC, such as lipophilicity and cell permeability.

Synthetic Strategy: A Convergent Approach

The use of this compound pinacol ester facilitates a convergent synthesis, where the POI-binding moiety and the E3 ligase ligand are prepared separately and then joined via the linker. This modular approach is highly efficient for building libraries of PROTACs to screen for optimal linker length and composition.

The overall workflow involves two key transformations: a Suzuki-Miyaura coupling followed by an amide coupling.

G cluster_0 Precursor Synthesis cluster_1 Linker Chemistry POI_Ligand POI Ligand (with Aryl Halide) Intermediate Linker-POI Conjugate POI_Ligand->Intermediate Suzuki-Miyaura Coupling E3_Ligand E3 Ligase Ligand (with Amine) Final_PROTAC Final PROTAC Molecule E3_Ligand->Final_PROTAC Linker_BB 3-Carboxy-4-fluorophenylboronic acid pinacol ester Linker_BB->Intermediate Intermediate->Final_PROTAC Amide Coupling

Caption: Convergent synthesis workflow for PROTAC assembly.

Experimental Protocols

The following protocols provide a generalized, step-by-step methodology. Researchers must adapt concentrations, equivalents, and reaction times based on the specific properties of their POI and E3 ligase ligands.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To couple the boronic ester linker building block with a halogenated (Br, I) POI-binding ligand.

Materials:

  • Halogenated POI Ligand (1.0 eq)

  • This compound, pinacol ester (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Fluoride (CsF) (3.0 eq)[12]

  • Anhydrous 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a flame-dried round-bottom flask, add the halogenated POI ligand (1.0 eq) and this compound, pinacol ester (1.2 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (K₂CO₃, 3.0 eq) and the palladium catalyst (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add the degassed solvent mixture (Dioxane:Water, 4:1) via syringe. The reaction volume should be sufficient to dissolve the reactants (typically 0.1 M concentration).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (the Linker-POI conjugate) using flash column chromatography on silica gel.

Causality and Rationale:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for maintaining catalytic activity.

  • Base: The base is essential for the transmetalation step of the Suzuki catalytic cycle, activating the boronic ester.[9]

  • Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst from oxidation.

Protocol 2: Amide Bond Formation

Objective: To couple the carboxylic acid of the purified Linker-POI conjugate with the amine-functionalized E3 ligase ligand.

Materials:

  • Linker-POI Conjugate (from Protocol 1) (1.0 eq)

  • Amine-functionalized E3 Ligase Ligand (1.1 eq)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: To a dry flask under an inert atmosphere, dissolve the Linker-POI conjugate (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of the Amine-functionalized E3 Ligase Ligand (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by LC-MS. The reaction is typically complete in 2-6 hours.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final PROTAC molecule using preparative reverse-phase HPLC to achieve high purity (>95%).

Causality and Rationale:

  • Coupling Reagent (HATU): HATU is a highly efficient coupling reagent that converts the carboxylic acid into a more reactive activated ester, which readily reacts with the amine.

  • Base (DIPEA): DIPEA is a non-nucleophilic base that neutralizes the hexafluorophosphate salt formed during the reaction and prevents the protonation of the amine, ensuring it remains nucleophilic.

  • Late-Stage Coupling: Performing the amide coupling as a final step is a robust strategy, as the reaction is typically high-yielding and tolerant of complex functional groups present on both halves of the molecule.[10]

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.

Analysis TechniquePurposeExpected Outcome
LC-MS Monitor reaction progress, determine purity, and confirm molecular weight.A single major peak in the chromatogram with the correct mass-to-charge (m/z) ratio for the final PROTAC.
¹H and ¹³C NMR Confirm the chemical structure and connectivity of the molecule.Spectra consistent with the proposed structure, showing characteristic peaks for all components (POI ligand, linker, E3 ligand).
HRMS Provide a highly accurate mass measurement to confirm the elemental composition.Observed mass should be within 5 ppm of the calculated theoretical mass.

PROTAC Mechanism of Action

Once synthesized and purified, the PROTAC's biological function is to induce the degradation of the target POI.

PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

References

Application Notes & Protocols: The Role of 3-Carboxy-4-fluorophenylboronic Acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

The field of organic electronics, which encompasses devices like Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs), is driven by the rational design and synthesis of novel organic semiconducting materials.[1][2] The performance of these materials is intrinsically linked to the molecular building blocks used in their construction.[3] 3-Carboxy-4-fluorophenylboronic acid has emerged as a highly versatile building block due to its unique combination of functional groups. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, the carboxylic acid provides a versatile anchor point for surface modification or further functionalization, and the fluorine atom modulates key electronic and physical properties.[4][5]

This document serves as a comprehensive technical guide for researchers, chemists, and materials scientists. It elucidates the multifaceted roles of this compound in organic electronics, providing not only detailed experimental protocols but also the underlying scientific principles that govern its application.

Physicochemical Properties and Handling

Understanding the fundamental properties of a chemical building block is paramount for its effective and safe utilization. This compound is a white to off-white crystalline solid at room temperature.[6] Its key properties are summarized below.

PropertyValueSource
CAS Number 872460-12-3[6]
Molecular Formula C₇H₆BFO₄[6]
Molecular Weight 183.93 g/mol [6]
Melting Point 217-219 °C[6]
Predicted Boiling Point 412.6±55.0 °C[6]
Storage Temperature Room Temperature, Inert Atmosphere[6]
Appearance White to Almost white powder/crystal[7]

Safety & Handling:

  • Causes skin and serious eye irritation.[8]

  • May cause respiratory irritation.[8]

  • Precautionary Measures: Wear suitable protective clothing, gloves, and eye/face protection. Use in a well-ventilated area. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[9]

Core Application: Synthesis of Conjugated Materials via Suzuki-Miyaura Coupling

The primary and most powerful application of this compound is its role as a coupling partner in the Suzuki-Miyaura reaction.[5] This palladium-catalyzed cross-coupling reaction is one of the most efficient methods for forming carbon-carbon (C-C) bonds, which is the fundamental process for constructing the π-conjugated backbones of organic semiconductors.[5][10]

Mechanistic Rationale

The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The boronic acid does not participate directly; it must first be activated by a base.[11] This activation forms a boronate species, which enhances the nucleophilicity of the organic group attached to the boron, making it ready for transfer to the palladium center (transmetalation).[11][12]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (e.g., an aryl bromide).

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This is the crucial C-C bond-forming precursor step.[13]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex transmetalation Transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_biaryl pd2_biaryl->pd0 reductive_elimination Reductive Elimination product Ar¹-Ar² (Product) reductive_elimination->product reagents_in Ar¹-X reagents_in->oxidative_addition boronic_acid_in Ar²-B(OH)₂ + Base boronate_complex [Ar²-B(OH)₃]⁻ boronic_acid_in->boronate_complex boronate_complex->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Influence of Fluorine and Carboxyl Groups

The substituents on the phenylboronic acid ring are not passive bystanders; they critically influence both the reaction and the properties of the resulting material.

  • Fluorine (-F): As a strongly electron-withdrawing group, the fluorine atom lowers the energy levels of the molecular orbitals (HOMO and LUMO) of the resulting conjugated polymer. This is highly desirable for creating electron-transporting (n-type) or air-stable materials.[5] Furthermore, fluorination can enhance intermolecular interactions, promoting ordered packing in the solid state, which is beneficial for charge transport.

  • Carboxylic Acid (-COOH): The acidic nature of this group requires careful selection of the base to avoid unwanted side reactions.[12] Weaker inorganic bases are often preferred.[12] However, this group is invaluable as it provides a handle for post-polymerization functionalization, improves solubility in certain polar organic solvents, and, as discussed in Section 4.0, allows the final material to anchor onto surfaces.[4]

Protocol: General Procedure for Suzuki-Miyaura Polymerization

This protocol describes a general method for synthesizing a conjugated polymer using this compound and a dibromo-aromatic comonomer.

Materials:

  • This compound (1.05 equivalents)

  • Dihaloaromatic monomer (e.g., 2,5-dibromothiophene) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)

  • Base: Aqueous Potassium Carbonate (K₂CO₃) solution (2M, 3.0 equivalents)

  • Solvent: Toluene or a Toluene/DMF mixture

  • Phase-transfer catalyst (optional, e.g., Aliquat 336)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dihaloaromatic monomer, this compound, and the palladium catalyst.

  • Solvent Addition: Add the organic solvent (e.g., Toluene) to the flask via cannula. Stir the mixture to dissolve the reagents.

  • Base Addition: Add the aqueous K₂CO₃ solution to the reaction mixture. If using a phase-transfer catalyst, add it at this stage.

    • Causality Insight: The reaction is often biphasic. The base activates the boronic acid in the aqueous phase, and the phase-transfer catalyst helps shuttle the activated boronate into the organic phase where the catalyst and haloaromatic reside.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Gel Permeation Chromatography (GPC) to track the increase in molecular weight. Polymerization can take 12-48 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or acetone.

    • Filter the crude polymer and wash it extensively with water, methanol, and acetone to remove residual catalyst and salts.

    • Trustworthiness Step: To ensure high purity, the polymer should be further purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove oligomers and catalyst impurities. The final polymer is collected from the chloroform fraction.

  • Drying: Dry the purified polymer under vacuum at 40-60 °C overnight.

Advanced Application: Interface Engineering with Self-Assembled Monolayers (SAMs)

Beyond its use as a synthetic building block, this compound and its derivatives can be used directly for interface modification in OFETs and OPVs. The carboxylic acid group serves as an excellent anchor to bind to metal oxide surfaces like Al₂O₃, TiO₂, or ITO.[15][16]

Rationale for Interface Modification

The interface between the dielectric and the semiconductor in an OFET, or between the electrode and the active layer in an OPV, is critical to device performance.[16][17] Traps and energy barriers at these interfaces can impede charge injection and transport. A self-assembled monolayer (SAM) can:

  • Passivate Surface Traps: Reduce the density of charge trapping sites on the dielectric surface.[16]

  • Tune Surface Energy: Modify the hydrophobicity/hydrophilicity of the surface, promoting more favorable growth of the overlying organic semiconductor layer.

  • Adjust Work Function: The dipole moment of the SAM molecule can shift the work function of the electrode, creating a more favorable energy alignment for charge injection or extraction.[15]

SAM_Interface cluster_device OFET Interface Semiconductor Organic Semiconductor (p-type) SAM_Layer Phenyl Ring Anchor (-COOH) SAM_Layer:f0->Semiconductor Dielectric Dielectric (e.g., Al₂O₃) Dielectric->SAM_Layer:f1 Charge_Transport Hole Transport → Surface_Binding Surface Binding

Caption: Schematic of a SAM at the semiconductor-dielectric interface.

Protocol: SAM Formation on a Hydroxylated Surface

This protocol details the formation of a SAM from a solution of this compound on a silicon dioxide or aluminum oxide surface for OFET applications.

Materials:

  • Substrates (e.g., Si/SiO₂ wafers)

  • Piranha solution (H₂SO₄:H₂O₂ 3:1) or UV/Ozone cleaner

  • This compound

  • Anhydrous solvent (e.g., Isopropanol or Toluene)

  • Ultrasonic bath

Procedure:

  • Substrate Cleaning & Hydroxylation:

    • Clean the substrates by sonicating in acetone and isopropanol for 15 minutes each.

    • Dry the substrates under a stream of nitrogen.

    • Activate the surface to create hydroxyl (-OH) groups by either treating with Piranha solution for 15 minutes (EXTREME CAUTION) or using a UV/Ozone cleaner for 10 minutes.

    • Rinse thoroughly with deionized water and dry with nitrogen.

    • Causality Insight: The surface hydroxyl groups are essential for the carboxylic acid to bind, forming a robust monolayer.

  • SAM Deposition:

    • Prepare a dilute solution (1-10 mM) of this compound in the anhydrous solvent.

    • Immerse the cleaned and activated substrates in this solution for 12-24 hours at room temperature in a sealed container to prevent moisture contamination.

  • Rinsing and Annealing:

    • Remove the substrates from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.

    • Dry the substrates with nitrogen.

    • Anneal the substrates on a hotplate at 100-120 °C for 10-20 minutes to remove residual solvent and improve the ordering of the monolayer.

  • Characterization (Self-Validation):

    • The success of the SAM formation can be verified by measuring the water contact angle. A successful monolayer will alter the surface energy and thus the contact angle compared to the bare hydroxylated surface.

    • Atomic Force Microscopy (AFM) can be used to confirm that the surface remains smooth and free of aggregates.

Conclusion

This compound is a strategic and multifunctional building block for the advancement of organic electronics. Its primary utility lies in the precise construction of π-conjugated systems via Suzuki-Miyaura coupling, where its fluorine and carboxyl substituents provide a powerful means to tune the optoelectronic and physical properties of novel materials.[4][5] Furthermore, its inherent ability to form ordered self-assembled monolayers provides a sophisticated yet straightforward method for optimizing the critical interfaces within organic electronic devices, enhancing charge transport and overall efficiency.[15][16] The protocols and scientific rationale provided herein offer a robust framework for researchers to leverage the full potential of this versatile molecule in creating next-generation organic electronic materials and devices.

References

Application Notes & Protocols: A Guide to Suzuki Coupling with Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, particularly within the pharmaceutical industry for the synthesis of complex molecules.[1][2][3] Its power lies in the efficient formation of carbon-carbon bonds, typically between an organoboron species and an organic halide, catalyzed by a palladium complex.[4][5] This guide provides an in-depth exploration of the experimental setup for Suzuki coupling reactions, with a specific focus on the use of aryl bromides as electrophilic partners.

The Foundational Chemistry: Understanding the "Why"

A successful Suzuki coupling hinges on the interplay of several key components: the palladium catalyst, a ligand, a base, and the solvent system.[6] Aryl bromides are common substrates due to their balance of reactivity and stability, generally showing faster oxidative addition than aryl chlorides.[4][7]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][8][9]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species.[4][6] This step is often the rate-determining step of the reaction.[4]

  • Transmetalation: The crucial carbon-carbon bond-forming step involves the transfer of the organic group from the organoboron reagent to the palladium center.[4][6] This process is facilitated by a base, which activates the boronic acid.[10][11]

  • Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium complex, which forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][8]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition (+ Ar-Br) ArPdR Ar-Pd(II)L2-R' ArPdBr->ArPdR Transmetalation (+ R'-B(OR)2) ArPdR->Pd0 Reductive Elimination (- Ar-R') Product Biaryl Product (Ar-R') ArBr Aryl Bromide (Ar-Br) BoronicAcid Organoboron (R'-B(OR)2)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Designing the Experiment: Key Parameters and Considerations

The success of a Suzuki coupling with an aryl bromide is highly dependent on the careful selection of reaction components.

Catalyst and Ligand Selection

The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalysts often involve a separate palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand.[11][12]

  • Electron-rich and bulky phosphine ligands , such as SPhos and XPhos, are often employed for challenging substrates, including electron-rich or sterically hindered aryl bromides, as they promote the oxidative addition step.[4][13]

  • N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering high stability and activity.[4][11]

The Role of the Base

The base is essential for the transmetalation step, activating the organoboron species.[10][11] The choice of base can significantly impact reaction efficiency.

  • Inorganic bases are most common, with carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being widely used.[10]

  • Cesium carbonate (Cs₂CO₃) is often effective for more difficult couplings due to its higher solubility in organic solvents.[10]

  • For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[11]

Solvent Systems

A variety of solvents can be used for Suzuki couplings, often in biphasic mixtures with water to dissolve the inorganic base.[4][6]

  • Ethereal solvents like dioxane and tetrahydrofuran (THF) are common choices.[6]

  • Aromatic hydrocarbons such as toluene are also frequently used.[6]

  • For greener chemistry applications, reactions in water or with greener solvents like 2-MeTHF are gaining prominence.[3][14]

Experimental Protocol: A General Procedure for Suzuki Coupling of an Aryl Bromide

This protocol provides a general starting point for the Suzuki coupling of an aryl bromide with an arylboronic acid. Optimization of specific parameters may be required for different substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe. If using a biphasic system, add the organic solvent followed by the aqueous solution of the base.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[15]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).[16] Separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).[17]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[17]

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired biaryl product.[17][18]

Experimental_Workflow start Start setup Reaction Setup: - Aryl Bromide - Boronic Acid - Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (Ar or N2) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (Monitor Progress) solvent->react workup Reaction Work-up: - Cool - Dilute - Extract react->workup purify Purification: - Column Chromatography or Recrystallization workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Parameter Optimization: A Tabular Guide

The following table provides a starting point for optimizing reaction conditions for the Suzuki coupling of aryl bromides.

ParameterRecommended Starting ConditionsConsiderations for Optimization
Palladium Catalyst Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%)Increase loading for less reactive substrates. Pre-catalysts may require an activation step.
Ligand SPhos, XPhos, or other biaryl phosphines (1.1-1.5 eq. to Pd)Sterically demanding ligands can improve yields for hindered substrates.
Base K₃PO₄ (2-3 equiv) or K₂CO₃ (2-3 equiv)Cs₂CO₃ may be beneficial for challenging couplings. Use milder bases (e.g., KF) for base-sensitive substrates.
Solvent Dioxane, Toluene, or THF (often with 10-20% water)Solvent choice can affect solubility and reaction rates. Greener solvents should be considered.
Temperature 80-110 °CLower temperatures may be possible with highly active catalysts. Higher temperatures may be needed for unreactive substrates.
Concentration 0.1 - 0.5 MHigher concentrations can increase reaction rates but may also lead to side reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble reagents- Ineffective base- Use a fresh, high-quality catalyst and ligand.- Ensure proper degassing of solvents and inerting of the reaction vessel.- Screen different solvents or solvent mixtures.- Try a stronger or more soluble base (e.g., Cs₂CO₃).
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species at the start of the reaction.[6]- Thoroughly degas all solvents and reagents.- Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst.
Protodeborylation Decomposition of the boronic acid, especially with heteroaryl boronic acids.[6]- Use the boronic acid as the limiting reagent.- Use a boronic ester (e.g., pinacol ester) for increased stability.[6]
Dehalogenation of Aryl Bromide A side reaction where the bromine is replaced by a hydrogen atom.[6]- Optimize the base and solvent system.- Use a more active catalyst to favor the desired cross-coupling pathway.

Conclusion

The Suzuki-Miyaura cross-coupling of aryl bromides is a robust and versatile transformation critical to modern chemical synthesis. A thorough understanding of the reaction mechanism and the role of each component is paramount for successful execution. By carefully selecting the catalyst, ligand, base, and solvent, and by following a well-designed experimental protocol, researchers can reliably synthesize a wide array of biaryl compounds. This guide provides a solid foundation for both newcomers and experienced chemists to design, execute, and troubleshoot Suzuki coupling reactions in their own laboratories.

References

The Strategic Application of 3-Carboxy-4-fluorophenylboronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Fluorinated Biaryl Carboxylic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the biaryl carboxylic acid motif is a cornerstone of pharmacophore design. Its prevalence stems from the ability of the carboxylic acid group to engage in critical hydrogen bonding interactions with biological targets, while the biaryl scaffold provides a rigid framework for orienting other functional groups in three-dimensional space. The strategic introduction of fluorine atoms into these scaffolds can profoundly enhance molecular properties, such as metabolic stability, lipophilicity, and binding affinity. 3-Carboxy-4-fluorophenylboronic acid has emerged as a key building block in this context, offering a direct route to biaryl structures with a specific and advantageous substitution pattern. This application note provides an in-depth guide to the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic nuances, provide detailed experimental protocols, and present data to guide reaction optimization.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that has revolutionized the construction of carbon-carbon bonds, particularly between sp²-hybridized centers.[1] The reaction typically involves the coupling of an organoboron species, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. Its mild reaction conditions and tolerance of a wide range of functional groups make it an indispensable tool in pharmaceutical synthesis.[2]

Mechanistic Insights: The Role of Substituents

The catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic and steric nature of the substituents on the phenylboronic acid can significantly influence the efficiency of these steps.

  • Fluorine's Influence : The fluorine atom at the 4-position of the phenyl ring exerts a strong electron-withdrawing inductive effect (-I). This can activate the C-H bonds ortho to the fluorine, potentially influencing side reactions, but more importantly, it can impact the electronic properties of the aryl group being transferred.[3] This electron-withdrawing nature can sometimes retard the rate of transmetalation.[4][5]

  • The Carboxylic Acid's Dual Role : The carboxylic acid group at the 3-position presents a more complex scenario. While it is an electron-withdrawing group, its proximity to the boronic acid moiety can lead to intramolecular interactions. Furthermore, under the basic conditions of the Suzuki-Miyaura reaction, the carboxylic acid will be deprotonated to a carboxylate. This carboxylate can potentially coordinate to the palladium center, which can either be beneficial by pre-organizing the reactants or detrimental by deactivating the catalyst.[6] It is therefore crucial to select the base and reaction conditions carefully to mitigate potential catalyst inhibition. In some cases, protecting the carboxylic acid as an ester may be advantageous, followed by a subsequent hydrolysis step.[6]

Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-Ar' L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar' L2->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' L2->Ar-Ar' Reductive Elimination

A simplified representation of the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Application Protocol: Synthesis of a 2-Aryl-[7][8][9]triazolo[1,5-a]pyridine Intermediate

The[7][8][9]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[7][9] The following protocol details the synthesis of a 2-aryl-[7][8][9]triazolo[1,5-a]pyridine intermediate via a Suzuki-Miyaura coupling of this compound with a suitable heteroaryl halide.

Materials and Reagents
  • This compound (CAS: 872460-12-3)

  • 2-Bromo-[7][8][9]triazolo[1,5-a]pyridine (or other suitable heteroaryl bromide/iodide)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

Experimental Procedure

Diagram 2: Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine - Pd(dppf)Cl2 - K2CO3 B Add Solvents: - 1,4-Dioxane - Degassed Water A->B C Inert Atmosphere: Purge with N2 or Ar B->C D Heat to Reflux (e.g., 90-100 °C) C->D E Monitor by TLC/LC-MS D->E F Cool to RT & Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Brine, Dry over MgSO4 G->H I Filter & Concentrate H->I J Purify by Column Chromatography I->J

A step-by-step workflow for the synthesis of the target intermediate.

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 mmol), 2-bromo-[7][8][9]triazolo[1,5-a]pyridine (1.0 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol), and potassium carbonate (2.5 mmol).

  • Solvent Addition : Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon). To the flask, add 1,4-dioxane (10 mL) and degassed water (2.5 mL).

  • Reaction : Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup : Cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-(3-carboxy-4-fluorophenyl)-[7][8][9]triazolo[1,5-a]pyridine.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent system can significantly impact the yield of the Suzuki-Miyaura coupling. The following table provides a summary of typical conditions and expected outcomes for the coupling of a substituted aryl bromide with various phenylboronic acids, illustrating the influence of different substituents.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10 (1)K₂CO₃H₂O1103~95
21-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (1)K₂CO₃H₂O1103~98
31-Bromo-4-fluorobenzene4-Carboxyphenylboronic acidG-COOH-Pd-10 (1)K₂CO₃H₂O1103~85
41-Bromo-4-fluorobenzene4-Vinylphenylboronic acidG-COOH-Pd-10 (1)K₂CO₃H₂O1103~70

Data adapted from a study on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles.[10] This table illustrates the relative reactivity of different substituted phenylboronic acids under similar conditions.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile and valuable reagent for the synthesis of pharmaceutical intermediates. Its unique substitution pattern allows for the introduction of a fluorinated biaryl carboxylic acid motif, which is of significant interest in drug design. A thorough understanding of the Suzuki-Miyaura coupling mechanism and the influence of the fluoro and carboxy substituents is key to developing robust and efficient synthetic routes. The protocol provided herein serves as a practical guide for researchers and scientists in the field of drug development, enabling the synthesis of complex molecular architectures for the discovery of new therapeutic agents.

References

Boronic Acid Derivatives for Sensor Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Boronic Acids in Molecular Recognition

Boronic acids and their derivatives have emerged as exceptionally versatile building blocks in the field of chemical sensing.[1][2] Their utility stems from the unique ability of the boron atom, a Lewis acid, to form reversible covalent bonds with 1,2- and 1,3-diols, which are structural motifs present in a vast array of biologically and environmentally significant molecules, most notably saccharides.[3][4] This inherent reactivity, coupled with the ease of their structural modification, has enabled the development of a diverse range of sensors for analytes including carbohydrates, reactive oxygen species (ROS), metal ions, and glycoproteins.[5][6][7]

The fundamental principle behind many boronic acid-based sensors is the change in the hybridization state of the boron atom upon binding with a diol. In its free form, the boronic acid is typically in a trigonal planar, sp² hybridized state. Upon reaction with a diol, it transitions to a more stable tetrahedral, sp³ hybridized boronate ester.[8] This transformation alters the electronic and photophysical properties of the molecule, providing a measurable signal that can be transduced through various mechanisms, including fluorescence, colorimetry, and electrochemical changes.[3][8]

This guide provides an in-depth exploration of the design, synthesis, and application of boronic acid derivatives in sensor technology. It is intended for researchers, scientists, and drug development professionals seeking to leverage the power of boronic acid chemistry for the development of novel sensing platforms. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the interpretation of results, all grounded in authoritative scientific literature.

SECTION 1: Fluorescent Sensors Based on Boronic Acid Derivatives

Fluorescent sensors are highly valued for their exceptional sensitivity and the potential for real-time, non-invasive measurements.[7] Boronic acid-based fluorescent sensors typically consist of a fluorophore appended to a boronic acid recognition moiety. The interaction of the boronic acid with its target analyte modulates the fluorescence output of the system through various mechanisms such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Internal Charge Transfer (ICT).[9]

Sensing Mechanism: "Turn-On" Fluorescence for Hydrogen Peroxide Detection

A common strategy in fluorescent sensor design is to create a "turn-on" response, where the fluorescence intensity increases upon analyte binding. This is often achieved by suppressing the fluorescence of the free sensor through a quenching mechanism that is disrupted by the analyte.

In the case of hydrogen peroxide (H₂O₂) detection, the mechanism relies on the selective oxidation of the arylboronic acid to the corresponding phenol.[10][11] This chemical transformation leads to a significant alteration in the electronic structure of the molecule, which in turn modulates the fluorescence properties of the appended fluorophore. A weakly fluorescent boronic acid derivative can be converted into a highly fluorescent phenol product, resulting in a "turn-on" signal.[10]

Diagram 1: Signaling Pathway for H₂O₂ Detection

G Sensor Weakly Fluorescent Boronic Acid Sensor Product Highly Fluorescent Phenol Product Sensor->Product Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Product Signal Fluorescence 'Turn-On' Signal Product->Signal

Caption: Oxidative deboronation of a boronic acid sensor by H₂O₂ leads to a fluorescent phenol product.

Protocol: Synthesis of a Fluorescent Sensor for Hydrogen Peroxide

This protocol details the synthesis of a fluorescent sensor for H₂O₂, derived from (2-Fluoro-3,5-diformylphenyl)boronic acid. The two aldehyde groups allow for the straightforward incorporation of a fluorophore through condensation reactions.[10]

Materials:

  • (2-Fluoro-3,5-diformylphenyl)boronic acid

  • 2-amino-4-tert-butylaniline

  • p-toluenesulfonic acid

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (HPLC grade)

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (2-Fluoro-3,5-diformylphenyl)boronic acid (1.0 mmol), 2-amino-4-tert-butylaniline (2.2 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).[10]

  • Add 50 mL of anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux and stir for 12 hours. The water formed during the reaction will be collected in the Dean-Stark trap.[10]

  • After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford the pure sensor.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[12]

Diagram 2: Workflow for Sensor Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification & Characterization Reactants Combine Reactants in Toluene Reflux Reflux with Dean-Stark Trap (12h) Reactants->Reflux Evaporation Rotary Evaporation Reflux->Evaporation Column Silica Gel Column Chromatography Evaporation->Column Characterization NMR & Mass Spectrometry Column->Characterization

Caption: Key steps in the synthesis and purification of the fluorescent H₂O₂ sensor.

Protocol: Fluorescence Response Evaluation

Materials:

  • Synthesized H₂O₂ sensor

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (30% solution)

  • Quartz cuvettes

  • Fluorometer

Procedure:

  • Prepare a stock solution of the sensor in a suitable organic solvent (e.g., DMSO) and a working solution (e.g., 10 µM) in PBS (pH 7.4).[10]

  • Place 2 mL of the sensor working solution into a quartz cuvette.

  • Record the initial fluorescence spectrum of the sensor solution.

  • Add a specific concentration of H₂O₂ to the cuvette.[10]

  • Mix gently and incubate at room temperature for a specified time (e.g., 30 minutes).[10]

  • Record the fluorescence spectrum again under the same conditions.

  • Repeat steps 4-6 with varying concentrations of H₂O₂ to determine the detection limit and dynamic range.[10]

Data Analysis: The fluorescence enhancement can be quantified by calculating the ratio of the fluorescence intensity in the presence of H₂O₂ (F) to the initial fluorescence intensity (F₀). A plot of F/F₀ versus H₂O₂ concentration will reveal the sensor's sensitivity and linear range.

ParameterDescription
Limit of Detection (LOD) The lowest concentration of H₂O₂ that can be reliably detected.
Dynamic Range The concentration range over which the sensor provides a proportional response.
Selectivity The sensor's response to H₂O₂ in the presence of other reactive oxygen species.

SECTION 2: Electrochemical Sensors Utilizing Boronic Acid Derivatives

Electrochemical sensors offer advantages such as high sensitivity, rapid response times, and the potential for miniaturization and integration into portable devices.[6] Boronic acid-based electrochemical sensors are particularly promising for the detection of non-electroactive species like glucose.[13][14]

Sensing Mechanism: Competitive Binding and Polymer Displacement

A robust mechanism for electrochemical glucose sensing involves the competitive binding of glucose to a boronic acid receptor, leading to the displacement of a redox-active polymer.[13] In this system, a boronic acid derivative is immobilized on an electrode surface, such as graphene foam.[13] An electroactive polymer is then bound to the boronic acid. When glucose is introduced, it competes with the polymer for binding to the boronic acid.[13] The displacement of the polymer results in a change in the electrochemical signal (e.g., current) that is proportional to the glucose concentration.[13] This enzyme-free approach offers greater stability and a longer shelf-life compared to traditional enzyme-based glucose sensors.[13]

Diagram 3: Competitive Binding Mechanism for Glucose Detection

G cluster_initial Initial State cluster_final After Glucose Addition Electrode_Bound Electrode with Immobilized Boronic Acid and Bound Redox Polymer Electrode_Displaced Electrode with Glucose-Bound Boronic Acid and Displaced Redox Polymer Electrode_Bound->Electrode_Displaced Competitive Binding Glucose Glucose Glucose->Electrode_Displaced Signal_Change Change in Electrochemical Signal Electrode_Displaced->Signal_Change

Caption: Glucose displaces a redox polymer from a boronic acid-functionalized electrode, causing a signal change.

Protocol: Fabrication of a Boronic Acid-Modified Graphene Foam Electrode

This protocol outlines the general steps for preparing a boronic acid-functionalized graphene foam electrode for glucose sensing.

Materials:

  • Graphene foam electrode

  • Pyrene-derivatized boronic acid

  • Nordihydroguaiaretic acid (NHG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Electrochemical workstation (potentiostat/galvanostat)

Procedure:

  • Adsorb the pyrene-derivatized boronic acid chemo-receptor onto the graphene foam electrode.[14]

  • Perform spontaneous oxidative polymerization of nordihydroguaiaretic acid (NHG) onto the electrode to form a redox-active poly-NHG film covalently attached to the boronic acid receptors.[14]

  • Characterize the modified electrode using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to confirm successful functionalization.

Protocol: Electrochemical Detection of Glucose

Procedure:

  • Immerse the functionalized electrode in a PBS solution (pH 7.4).

  • Record the baseline electrochemical signal (e.g., cyclic voltammogram or impedance spectrum).

  • Introduce a known concentration of glucose into the solution.

  • Allow the system to equilibrate.

  • Record the electrochemical signal again. The change in the signal is proportional to the amount of displaced poly-NHG, which corresponds to the glucose concentration.[14]

  • Repeat for a range of glucose concentrations to construct a calibration curve.

Data Analysis: The ratio of the charges under the voltammetric peaks for the unbound and bound polymer can be used for glucose sensing.[14] A linear relationship between this ratio and the glucose concentration is typically observed within a specific analytical range.[14]

AnalyteLinear Detection Range (mM)Reference
Glucose1 to 50[14]

SECTION 3: Colorimetric Sensors Based on Boronic Acid Derivatives

Colorimetric sensors provide a simple and often instrument-free method for analyte detection, relying on a visible color change.[15] Boronic acid-substituted azobenzenes are a prominent class of colorimetric sensors for saccharides.[15][16]

Sensing Mechanism: Sugar-Induced B-N Bond Cleavage

In some boronic acid-substituted azobenzene dyes, an intramolecular dative bond exists between the boron atom and a nitrogen atom of the azo group. This B-N bond influences the electronic structure and, consequently, the color of the dye. When a saccharide with vicinal diols is introduced, it competitively binds to the boronic acid, leading to the cleavage of the B-N bond.[15] This disruption of the intramolecular coordination causes a significant color change, which can be observed visually or quantified using a UV-Vis spectrophotometer.[16]

Diagram 4: Colorimetric Sensing via B-N Bond Cleavage

G Dye_BN Azobenzene-Boronic Acid with B-N Dative Bond (Initial Color) Dye_Saccharide Saccharide-Boronate Ester (B-N Bond Cleaved) (New Color) Dye_BN->Dye_Saccharide Competitive Binding Saccharide Saccharide Saccharide->Dye_Saccharide Color_Change Visible Color Change Dye_Saccharide->Color_Change

Caption: Saccharide binding to a boronic acid-azobenzene dye cleaves the B-N bond, resulting in a color change.

Protocol: Synthesis of a Diboronic Acid-Based Colorimetric Saccharide Sensor

This protocol describes the synthesis of a diboronic acid sensor bearing two different boronic acid moieties: a pyridinium boronic acid for binding under neutral conditions and an ortho-azophenylboronic acid for a significant color change.[16]

Materials:

  • Starting materials for the synthesis of the pyridinium boronic acid and ortho-azophenylboronic acid moieties.

  • Appropriate linkers to connect the two boronic acid units.

  • Standard organic synthesis reagents and solvents.

Procedure: The synthesis of such a molecule is typically a multi-step process involving:

  • Synthesis of the individual boronic acid-containing building blocks.

  • Coupling of the building blocks using a suitable linker.

  • Purification of the final product by chromatography and/or recrystallization.

  • Characterization of the final product by NMR, HRMS, and elemental analysis to confirm its structure.[16]

Protocol: Evaluation of Colorimetric Response to Saccharides

Materials:

  • Synthesized diboronic acid sensor.

  • Various saccharides (e.g., D-fructose, D-glucose, D-galactose).

  • Mixed water/methanol solvent.

  • Buffer solution to maintain a weakly basic pH.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a stock solution of the sensor in a suitable solvent.

  • Prepare a series of solutions of the sensor in a mixed water/methanol solvent at a constant, weakly basic pH.

  • Add varying concentrations of different saccharides to these solutions.

  • Record the UV-Vis absorption spectrum for each solution.

  • The color change can be quantified by monitoring the shift in the maximum absorption wavelength (λmax) or the change in absorbance at a specific wavelength.[16]

Expected Results: Diboronic acid sensors can exhibit enhanced selectivity for certain saccharides, such as D-glucose and D-galactose, compared to monoboronic acid sensors which often show a higher affinity for D-fructose.[16] The color change upon saccharide binding can be quite distinct, for example, from violet to pink.[16]

SaccharideExpected Response with Diboronic Acid Sensor
D-Fructose Binding and color change
D-Glucose Enhanced binding and color change compared to monoboronic sensors
D-Galactose Enhanced binding and color change compared to monoboronic sensors

Conclusion

Boronic acid derivatives represent a powerful and adaptable platform for the development of advanced chemical sensors. Their unique reactivity with diols, combined with the ability to fine-tune their structure and integrate them with various signal transduction mechanisms, has led to a wide array of sensors for diverse applications in research, diagnostics, and drug development. The protocols and principles outlined in this guide provide a solid foundation for researchers to design, synthesize, and validate their own boronic acid-based sensors, contributing to the continued innovation in this exciting field.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Reactions in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common side reactions encountered during Suzuki-Miyaura cross-coupling reactions involving boronic acids. As a self-validating system, this document goes beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and resolve issues in your own experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses the most common challenges and side reactions observed in Suzuki couplings. Each query is followed by a detailed explanation of the cause and a set of actionable solutions grounded in mechanistic understanding.

Q1: My reaction yield is low, and I'm observing significant formation of a byproduct that corresponds to the protonated version of my boronic acid. What is happening and how can I fix it?

A1: You are likely observing protodeboronation, a major side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond. [1][2] This reaction consumes your nucleophile, leading to reduced yields and complicating purification.[1]

Underlying Causes & Mechanistic Insight: Protodeboronation can be catalyzed by acid, base, or even certain metal ions.[3][4][5] The mechanism is highly dependent on the reaction pH and the structure of the boronic acid.[1][2]

  • Base-Catalyzed Pathway: Under the basic conditions typical for Suzuki coupling, a boronic acid (R-B(OH)₂) reacts with a hydroxide ion to form a more nucleophilic boronate species (R-B(OH)₃⁻).[2][6] While this boronate is essential for the desired transmetalation step, it can also react with a proton source (like water) in a rate-limiting step, leading to the undesired protonated product (R-H).[2][6] Electron-deficient arylboronic acids are particularly susceptible to this pathway.[7]

  • Acid-Catalyzed Pathway: Though less common under standard Suzuki conditions, acidic media can protonate the aromatic ring, facilitating C-B bond cleavage.[3][4]

  • Substrate-Specific Mechanisms: Certain substrates, like 2-heteroaryl boronic acids, can undergo rapid decomposition even at neutral pH through unique unimolecular fragmentation pathways.[1]

Troubleshooting & Optimization Strategies:

ParameterProblematic ConditionRecommended Solution & Rationale
Boron Reagent Unstable Boronic Acid (e.g., heteroaromatic, electron-deficient)Use a more stable boronic ester , such as a pinacol (BPin) or MIDA ester.[1][8][9] These reagents act as "slow-release" sources of the active boronic acid, keeping its concentration low and minimizing decomposition.[1][2]
Base Strong, highly aqueous bases (e.g., NaOH, KOH)Switch to a weaker, less nucleophilic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[1][10] This reduces the rate of base-catalyzed decomposition pathways.[1]
Solvent Protic or wet solventsUse anhydrous and degassed solvents. [7][8] Removing water, the primary proton source, directly inhibits the protodeboronation reaction.[1]
Temperature Excessively high temperatureScreen a lower temperature range (e.g., 60–80 °C).[1][8] Decomposition pathways are often accelerated more than the desired coupling at higher temperatures.
Catalyst System Slow catalyst systemEmploy a highly active catalyst system with bulky, electron-rich ligands (e.g., Buchwald biaryl phosphines like SPhos, XPhos).[1][10] This accelerates the desired C-C coupling, allowing it to outcompete the slower protodeboronation side reaction.[1]
Q2: I've isolated a significant amount of a symmetrical biaryl derived from my boronic acid (Ar-Ar instead of Ar-Ar'). What is this homocoupling side reaction, and how do I prevent it?

A2: This side reaction is the homocoupling of your boronic acid, which forms a symmetrical biaryl. This process is a common byproduct, especially when the reaction is exposed to oxygen.[11][12][13][14][15]

Underlying Causes & Mechanistic Insight: Homocoupling can occur through several pathways, but the most prevalent involve palladium(II) species and oxygen.

  • Oxygen-Mediated Pathway: The active Pd(0) catalyst can be oxidized by molecular oxygen to a Pd(II) species.[11][15] This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the active Pd(0) catalyst.[12][13]

  • Incomplete Precatalyst Reduction: If using a Pd(II) precatalyst (like Pd(OAc)₂), incomplete reduction to the active Pd(0) state leaves residual Pd(II) that can initiate the homocoupling cycle.[13]

Troubleshooting Workflow for Homocoupling:

G start High Homocoupling Observed degas Is the reaction rigorously degassed? start->degas precatalyst Are you using a Pd(II) precatalyst? degas->precatalyst Yes solution_degas Solution: Sparge solvents with Ar/N2. Use freeze-pump-thaw cycles. degas->solution_degas No ligand Is the ligand appropriate? precatalyst->ligand Yes solution_precatalyst Solution: Switch to a Pd(0) source (e.g., Pd2(dba)3) or add a mild reducing agent. precatalyst->solution_precatalyst No solution_ligand Solution: Use electron-rich, bulky ligands to promote faster cross-coupling. ligand->solution_ligand No end Homocoupling Minimized ligand->end Yes solution_degas->degas Re-evaluate solution_precatalyst->precatalyst Re-evaluate solution_ligand->ligand Re-evaluate

Caption: Troubleshooting workflow for boronic acid homocoupling.

Key Experimental Protocols:

  • Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.[10][11] For maximum oxygen removal, perform at least three freeze-pump-thaw cycles.[11] Maintain a positive pressure of inert gas throughout the reaction.[8]

  • Catalyst Choice: If homocoupling persists, consider switching from a Pd(II) precatalyst to a Pd(0) source, such as Pd₂(dba)₃. This eliminates the need for an in-situ reduction step that can be inefficient.[13]

Q3: My reaction has stalled, or the catalyst appears to have decomposed (e.g., formation of palladium black). What causes catalyst deactivation?

A3: Catalyst deactivation occurs when the active Pd(0) species is removed from the catalytic cycle through various degradation pathways. This is often visually indicated by the precipitation of palladium black (colloidal palladium).[13]

Common Deactivation Pathways:

  • Oxidation: As mentioned, oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[7] Phosphine ligands are also susceptible to oxidation, which can compromise their ability to stabilize the catalyst.[7]

  • Agglomeration: At higher temperatures or with insufficient ligand stabilization, Pd(0) intermediates can agglomerate into bulk palladium metal (palladium black), which has very low catalytic activity.[13]

  • Ligand Degradation: Certain ligands can degrade under harsh reaction conditions. For phosphine-based ligands, P-C bond cleavage can occur, or they can react with substrates or intermediates.

  • Product Inhibition: In some cases, the biaryl product can coordinate strongly to the palladium center, slowing or halting catalytic turnover. This is particularly relevant in heterogeneous catalysis where product adsorption onto the catalyst support can block active sites.[16]

Mitigation Strategies:

IssuePotential CauseRecommended Action
Palladium Black Formation Insufficient ligand stabilization or high temperature.Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher).[7] Use more robust, bulky ligands (e.g., biaryl phosphines, N-heterocyclic carbenes) that provide better steric protection around the metal center.[8][13] Consider lowering the reaction temperature.[8]
Reaction Stalls Gradual catalyst deactivation.Increase the catalyst loading to ensure enough active catalyst remains to complete the reaction. Alternatively, use a more stable precatalyst system designed for high turnover numbers.
Low Yield with Electron-Rich Halides Slow oxidative addition.Use electron-rich ligands (e.g., alkylphosphines, NHCs) to accelerate the oxidative addition step, which is often the rate-limiting step for electron-rich aryl chlorides and bromides.[13]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Side Reactions

This procedure provides a robust starting point for minimizing protodeboronation and homocoupling. Optimization for specific substrates is likely required.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), boronic acid or ester (1.2–1.5 equiv.), and a finely powdered, dry base (e.g., K₃PO₄, 2.0–3.0 equiv.).[17]

  • Inert Atmosphere Setup: Seal the vessel with a septum and purge with dry argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen.[11][12]

  • Solvent Addition & Degassing: Add the anhydrous, degassed solvent (e.g., Dioxane, Toluene, or CPME) via syringe.[8][17] Bubble argon through the stirred solution for another 15-20 minutes to ensure the mixture is thoroughly deoxygenated.[10]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand.[17]

  • Reaction Execution: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[17]

  • Monitoring & Workup: Monitor the reaction by TLC, GC-MS, or LC-MS.[7][17] Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10][17]

  • Purification: Purify the crude product by flash column chromatography.[10][17]

Diagram of Key Suzuki Side Reactions

Suzuki_Side_Reactions cluster_0 Desired Suzuki Cycle cluster_1 Protodeboronation cluster_2 Homocoupling ArX Ar-X OxAdd Ar-Pd(II)-X ArX->OxAdd Oxidative Addition ArBOH Ar'-B(OH)2 Transmetal Ar-Pd(II)-Ar' ArBOH->Transmetal + Base Pd0 Pd(0)L_n Pd0->OxAdd OxAdd->Transmetal Transmetalation Transmetal->Pd0 Product Ar-Ar' Transmetal->Product Reductive Elimination ArBOH_side Ar'-B(OH)2 Deboronated Ar'-H ArBOH_side->Deboronated ProtonSource H+ Source (e.g., H2O) ProtonSource->Deboronated ArBOH_homo1 Ar'-B(OH)2 Homocoupled Ar'-Ar' ArBOH_homo1->Homocoupled ArBOH_homo2 Ar'-B(OH)2 ArBOH_homo2->Homocoupled PdII_side Pd(II) PdII_side->Homocoupled Oxygen O2 Oxygen->PdII_side Pd0_side Pd(0)L_n Pd0_side->PdII_side

References

Technical Support Center: Improving Yields of Cross-Coupling Reactions with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of fluorinated boronic acids in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of fluorine substituents presents unique challenges, including reduced reactivity and increased propensity for side reactions. This document is designed to provide not just solutions, but a mechanistic understanding to empower you to optimize your synthetic outcomes.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: My reaction yield is low or I'm only recovering starting materials.

This is the most common issue when working with electron-deficient boronic acids. The root cause is often a sluggish transmetalation step, where the organic group is transferred from boron to the palladium center.[1]

Probable Cause & The Scientific Rationale

The electron-withdrawing fluorine atoms on the aromatic ring decrease the nucleophilicity of the carbon atom attached to boron. This makes the transfer of the aryl group to the positively charged Pd(II) center energetically less favorable, slowing down the entire catalytic cycle.

Solutions & Actionable Steps

  • Increase Base Strength: Transmetalation requires the formation of a more nucleophilic "ate" complex by the reaction of the boronic acid with a base. For electron-poor boronic acids, a stronger base is necessary to shift this equilibrium.

    • Action: Switch from weaker bases like Na₂CO₃ or K₂CO₃ to stronger, non-hydroxide bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] These provide a more favorable environment for boronate formation without introducing excessive water, which can lead to side reactions.

  • Employ Electron-Rich, Bulky Ligands: The ligand's electronic and steric properties are paramount. Electron-donating ligands increase the electron density on the palladium center, which can accelerate both the oxidative addition and the final reductive elimination step.[3]

    • Action: Use Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands are designed to stabilize the palladium catalyst and promote the key steps in the catalytic cycle for challenging substrates.

  • Increase Reaction Temperature: If kinetics are slow, increasing the thermal energy of the system can help overcome the activation barrier for transmetalation.

    • Action: Incrementally increase the reaction temperature, for example, from 80 °C to 110 °C. Monitor carefully for any signs of product or reagent decomposition.[2]

Issue 2: I'm observing significant protodeboronation of my fluorinated boronic acid.

Protodeboronation is the undesired cleavage of the C–B bond and its replacement with a C–H bond, consuming your starting material. Fluorinated and heteroaromatic boronic acids are particularly susceptible to this side reaction.[4][5]

Probable Cause & The Scientific Rationale

The C–B bond in electron-deficient arylboronic acids is polarized and weakened, making it more susceptible to cleavage by a proton source, which is often water present in the solvent or base.[2]

Solutions & Actionable Steps

  • Switch to Anhydrous Conditions: Directly removing the primary proton source is the most effective strategy.

    • Action: Use anhydrous solvents (e.g., dry dioxane, toluene, or THF) and a dry, non-hydroxide base like K₃PO₄. Ensure all glassware is oven-dried and the reaction is assembled under a robust inert atmosphere (Argon or Nitrogen).[2][6]

  • Use a Milder, Non-Aqueous Base System: If anhydrous conditions are not feasible, choose a base less likely to promote protodeboronation.

    • Action: Potassium fluoride (KF) can be an excellent choice. The fluoride ion is believed to activate the boronic acid without significantly increasing the basicity of the aqueous phase.[2][7]

  • Convert to a More Stable Boron Reagent: Boronic acids can be converted into more stable surrogates that are less prone to protodeboronation.

    • Action 1 (Trifluoroborates): Convert the boronic acid to its corresponding potassium aryltrifluoroborate salt (Ar-BF₃K). These salts are generally air- and moisture-stable and participate in the reaction via a "slow release" of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[3][8][9]

    • Action 2 (Diethanolamine Adducts): Complexing the boronic acid with diethanolamine forms a stable, crystalline solid that can be used directly in the coupling reaction, protecting it from premature decomposition.[2] (See Protocol 2).

Issue 3: My main side-product is the homocoupling of the boronic acid.

This side reaction produces a biaryl product derived from two molecules of your boronic acid, consuming the reagent and complicating purification.

Probable Cause & The Scientific Rationale

The primary cause of boronic acid homocoupling is the presence of oxygen.[2] Oxygen can interact with the palladium catalyst in various ways, leading to oxidative mechanisms that favor the coupling of two boronic acid molecules instead of the desired cross-coupling.[10]

Solutions & Actionable Steps

  • Rigorous Degassing: Ensure the reaction environment is truly anaerobic.

    • Action: Degas your solvent thoroughly using at least three freeze-pump-thaw cycles or by sparging with argon for a minimum of 30 minutes.[11] Assemble the reaction under a positive pressure of an inert gas.

  • Use a Pd(0) Precatalyst: Some Pd(II) precatalysts are reduced to the active Pd(0) in a process that can consume the boronic acid and lead to homocoupling.[10][12]

    • Action: Start with a Pd(0) source like Pd(PPh₃)₄ or use a modern, well-defined precatalyst (e.g., XPhos Pd G3) that cleanly generates the active Pd(0) species.[2]

  • Optimize Ligand Choice: Certain ligands can sterically disfavor the homocoupling pathway.

    • Action: Employing bulky, electron-rich ligands such as SPhos has been shown to suppress homocoupling in some systems.[13]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why are fluorinated boronic acids considered "difficult" coupling partners?

Fluorinated boronic acids are challenging for two primary, interconnected reasons rooted in their electronic properties:

  • Reduced Nucleophilicity: The strong electron-withdrawing effect of fluorine atoms decreases the electron density of the aryl ring. This reduces the nucleophilicity of the ipso-carbon atom (the one bonded to boron), making the key transmetalation step of the catalytic cycle significantly slower than with electron-rich or neutral boronic acids.[1]

  • Increased Instability: The same electronic pull that slows transmetalation also weakens the carbon-boron bond, making it more susceptible to cleavage. This leads to a higher rate of decomposition through pathways like protodeboronation, especially under the basic, often aqueous, conditions required for the reaction.[1][5]

Q2: How do I choose the best base for my reaction?

The choice of base is a critical balancing act. It must be strong enough to form the reactive boronate "ate" complex to facilitate transmetalation, but not so harsh that it promotes significant protodeboronation or degradation of other functional groups.

  • For General Use: K₃PO₄ is an excellent starting point. It is strong enough for most electron-deficient systems and has moderate solubility in mixed aqueous/organic solvents.[2]

  • For Maximum Reactivity: Cs₂CO₃ is often more effective due to the higher solubility of cesium salts and the superior activating effect of the larger cation.[8][14]

  • To Minimize Protodeboronation: KF is a milder option that is particularly useful when working with highly sensitive boronic acids or when anhydrous conditions are not possible.[7]

  • Organic Bases: Organic bases like triethylamine (NEt₃) are generally not strong enough to promote efficient coupling with electron-poor boronic acids.[3]

Q3: What is the best catalyst and ligand system for these couplings?

For challenging couplings involving fluorinated boronic acids, generic catalysts like Pd(PPh₃)₄ are often insufficient. Success typically requires a combination of a modern palladium precatalyst and a specialized, sterically hindered, electron-rich phosphine ligand.

  • Recommended Ligands: Buchwald biarylphosphine ligands are the gold standard. XPhos and SPhos are excellent first choices due to their proven ability to accelerate reductive elimination and stabilize the catalytically active species.[2][15][16]

  • Recommended Precatalysts: Air-stable palladacycle precatalysts like XPhos Pd G3 or G4 are highly recommended. They are reliable, easy to handle, and efficiently generate the active monoligated Pd(0) species in solution, leading to more reproducible results.[2]

Q4: When should I consider using a boronic acid surrogate like a trifluoroborate or MIDA boronate?

You should strongly consider a surrogate when you have exhausted standard optimization attempts for a particularly sensitive fluorinated boronic acid, or if you are consistently observing high levels of protodeboronation.

  • Potassium Organotrifluoroborates (R-BF₃K): These are excellent choices for stability. They are crystalline, air-stable solids that are much less prone to protodeboronation than the corresponding boronic acids.[3] Under basic reaction conditions, they hydrolyze slowly to release the boronic acid in situ. This "slow-release" mechanism keeps the concentration of the sensitive free boronic acid very low at any given moment, favoring the desired cross-coupling over decomposition pathways.[4][9][14]

  • MIDA Boronates: These are another class of highly stable, protected boronic acids. They are particularly valuable in sequential cross-coupling strategies where one boron center needs to remain inert while another reacts.[12]

Part 3: Protocols & Data

Table 1: Recommended Starting Conditions for Suzuki Couplings with Fluorinated Boronic Acids
Issue / Substrate TypeCatalyst System (mol%)Base (Equiv.)Solvent SystemTemperature (°C)Key Rationale
General Case XPhos Pd G3 (1-2%)K₃PO₄ (2-3)Dioxane / H₂O (10:1)80-100Robust starting point balancing reactivity and stability.[2]
High Protodeboronation Risk SPhos Pd G3 (1-2%)KF (3)Anhydrous Toluene or THF90-110Minimizes proton sources to prevent C-B bond cleavage.[2][6]
Sterically Hindered Substrates RuPhos Pd G3 (2-3%)Cs₂CO₃ (3)Toluene or CPME100-110Bulky ligand and strong base overcome steric repulsion.[2][17]
Using an Ar-BF₃K Salt Pd(OAc)₂ (2%) / SPhos (4%)Cs₂CO₃ (3)THF / H₂O (4:1)60-80Slow release of boronic acid allows for milder conditions.[8][14]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol uses a robust Buchwald-type precatalyst effective for many fluorinated substrates.[2]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the fluorinated boronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring & Workup: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of an Air-Stable Diethanolamine Adduct

This procedure converts a sensitive boronic acid into a more stable, handleable solid.[2]

  • Dissolution: In a vial with a stir bar, dissolve the fluorinated boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or ethyl acetate).

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A white precipitate will typically form. Continue stirring the resulting slurry for 15-20 minutes to ensure complete formation.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be weighed and used directly in the Suzuki coupling protocol in place of the boronic acid.

Part 4: Visualizations

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low or No Yield sub_check Significant Side Products Observed? start->sub_check cause1 Slow Transmetalation sub_check->cause1 No cause2 Protodeboronation sub_check->cause2 Yes (Deborylated SM) cause3 Homocoupling sub_check->cause3 Yes (SM Dimer) sol1 1. Use Stronger Base (K₃PO₄, Cs₂CO₃) 2. Use Electron-Rich Ligand (XPhos, SPhos) 3. Increase Temperature cause1->sol1 sol2 1. Use Anhydrous Conditions 2. Use Milder Base (KF) 3. Convert to R-BF₃K or Diethanolamine Adduct cause2->sol2 sol3 1. Rigorous Degassing 2. Use Pd(0) Precatalyst 3. Use Bulky Ligand (SPhos) cause3->sol3 Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd2_int1 R¹-Pd(II)L₂-X ox_add->pd2_int1 trans Transmetalation pd2_int2 R¹-Pd(II)L₂-R² trans->pd2_int2 red_elim Reductive Elimination red_elim->pd0 R¹-R² (Product) pd2_int1->trans Ar'-B(OR)₂ + Base pd2_int2->red_elim

References

Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common challenges encountered during these pivotal synthetic transformations. The following content is structured in a question-and-answer format to directly address specific issues, explaining the underlying chemical principles and offering actionable, step-by-step protocols to get your reactions back on track.

Part 1: The Non-Performer - Low to No Product Yield

Low or nonexistent product yield is one of the most frequently encountered issues in palladium-catalyzed cross-coupling reactions. A systematic and logical approach to troubleshooting is essential for efficiently identifying and resolving the root cause.

Q1: My cross-coupling reaction shows little to no conversion. Where do I begin troubleshooting?

A1: When faced with a stalled reaction, a methodical evaluation of your reaction components and setup is the first critical step. The issue often lies with one of four key areas: the integrity of your reagents, the activity of your catalyst system, the reaction conditions, or the inherent reactivity of your substrates.

Initial Diagnostic Checklist:

  • Reagent Quality: The purity and dryness of your starting materials, solvent, and base are paramount. Moisture and oxygen can be significant inhibitors of catalytic activity.[1] Solvents should be freshly distilled or from a reliable commercial source specifically designated as anhydrous.

  • Catalyst Activity: The palladium source and the associated ligands are the heart of the reaction. Many palladium(II) precatalysts require in situ reduction to the active Pd(0) species.[1][2] If this reduction is inefficient, the catalytic cycle will not initiate. Consider the age and storage of your catalyst and ligands.

  • Inert Atmosphere: Palladium-catalyzed reactions are often highly sensitive to air.[3] Ensure your reaction vessel was properly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent prior to adding the catalyst.

  • Reaction Temperature: While higher temperatures can increase reaction rates, excessive heat can also promote catalyst decomposition and side reactions.[3]

If these initial checks do not resolve the issue, a more in-depth investigation into the catalyst system and reaction parameters is warranted.

Q2: I suspect my palladium catalyst is inactive. How can I confirm this and what are the common causes of deactivation?

A2: Catalyst deactivation is a frequent culprit for failed reactions. The most visible sign of catalyst death is the formation of a black precipitate, known as palladium black. This indicates that the soluble, catalytically active palladium species has agglomerated into an inactive, bulk metallic form.

Common Causes of Catalyst Deactivation:

  • Oxidation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species by oxygen present in the reaction mixture. This underscores the critical importance of maintaining a rigorously inert atmosphere.

  • Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, can be susceptible to oxidation or other degradation pathways, leading to the destabilization of the palladium center.

  • High Temperatures: As mentioned, excessive heat can lead to the agglomeration of palladium nanoparticles into inactive palladium black.[4]

  • Substrate or Product Inhibition: In some cases, the starting materials, products, or byproducts can coordinate too strongly to the palladium center, inhibiting its catalytic activity. For instance, in Buchwald-Hartwig aminations, the iodide formed from aryl iodide substrates can sometimes inhibit the catalyst.[5]

  • Coking: At elevated temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.[4]

To visually represent the central catalytic process and potential pitfalls, consider the generalized catalytic cycle for a cross-coupling reaction.

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Pd(0)L_n->R-Pd(II)-X(L_n) Oxidative Addition (R-X) Pd_Black Palladium Black (Inactive) Pd(0)L_n->Pd_Black Agglomeration Oxidized_Pd Oxidized Pd(II) (Inactive) Pd(0)L_n->Oxidized_Pd Oxygen R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) R-Pd(II)-X(L_n)->R-Pd(II)-R'(L_n) Transmetalation (R'-M) R-Pd(II)-R'(L_n)->Pd(0)L_n Reductive Elimination (R-R')

Caption: Generalized palladium catalytic cycle and common deactivation pathways.

Q3: My reaction is sluggish with an electron-rich or sterically hindered substrate. What adjustments should I make?

A3: The electronic and steric properties of your substrates can profoundly impact reaction rates. The oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond, is often the rate-limiting step and is particularly sensitive to these factors.[3][6]

  • Electron-Rich Aryl Halides: Electron-donating groups on the aryl halide make the carbon atom less electrophilic, slowing down the oxidative addition to the electron-rich Pd(0) center.

  • Sterically Hindered Substrates: Bulky groups near the reaction site can physically block the approach of the palladium catalyst, again hindering oxidative addition.[3]

Strategies for Challenging Substrates:

  • Ligand Choice: The ligand plays a crucial role in tuning the reactivity of the palladium center.[7] For electron-rich or sterically hindered aryl chlorides, bulky, electron-rich phosphine ligands such as DavePhos or P(t-Bu)₃ are often employed.[7] The strong σ-donating character of these ligands increases the electron density on the palladium, promoting oxidative addition.[7]

  • Catalyst System: Consider using a pre-formed, air-stable precatalyst. These complexes often exhibit higher activity and can be easier to handle than generating the active catalyst in situ.

  • Reaction Conditions: A modest increase in temperature may be necessary, but this should be done cautiously to avoid catalyst decomposition.[3] Screening different solvents can also be beneficial, as the solvent can influence catalyst stability and solubility.[8]

Part 2: The Selectivity Problem - Getting the Wrong Product

Achieving high selectivity is just as important as achieving high yield. The formation of undesired side products can complicate purification and reduce the overall efficiency of your synthesis.

Q4: I'm observing significant amounts of homocoupling and/or protodeboronation in my Suzuki-Miyaura coupling. How can I minimize these side reactions?

A4: Homocoupling (the coupling of two organometallic reagents) and protodeboronation (the replacement of the boronic acid group with a hydrogen atom) are common side reactions in Suzuki-Miyaura couplings.[9][10]

Minimizing Side Reactions in Suzuki-Miyaura Coupling:

Side ReactionCommon CausesRecommended Solutions
Homocoupling Presence of Pd(II) species and oxygen.[10]Ensure thorough degassing of the reaction mixture to remove oxygen. Use a pre-activated Pd(0) source or ensure efficient in situ reduction of a Pd(II) precatalyst. Adding the aryl halide in a slight excess can also help.[9]
Protodeboronation High temperatures and certain bases can promote the cleavage of the C-B bond.[9]Use fresh, high-purity boronic acid. Optimize the reaction temperature, aiming for the lowest effective temperature. Screen different bases; sometimes a weaker base can suppress this side reaction.
Q5: My Heck reaction is giving a mixture of regioisomers. How can I control the regioselectivity?

A5: The regioselectivity of the Heck reaction, particularly with unsymmetrical alkenes, can be influenced by a number of factors. The choice of ligand, solvent, and additives can all play a role in determining which isomer is formed preferentially. For example, in some cases, using bidentate phosphine ligands can favor the formation of the linear product over the branched product. The use of cationic palladium species has also been shown to influence selectivity. A thorough screening of reaction parameters is often the most effective way to optimize for the desired regioisomer.[11]

Part 3: Experimental Protocols

Here are some detailed protocols for common troubleshooting and optimization procedures.

Protocol 1: Small-Scale Reaction Screening for Optimization

Objective: To efficiently identify the optimal catalyst, ligand, solvent, and base for a challenging cross-coupling reaction.

Materials:

  • A multi-well reaction block or an array of small reaction vials.

  • A selection of palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄).[9][12]

  • A library of relevant ligands (e.g., PPh₃, SPhos, Xantphos).[13]

  • A variety of anhydrous solvents (e.g., toluene, dioxane, THF, DMF).

  • A selection of bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu).

  • Your aryl halide and coupling partner.

Procedure:

  • Setup: Arrange your reaction vials in the reaction block. Each vial will represent a unique set of reaction conditions.

  • Reagent Preparation: Prepare stock solutions of your aryl halide, coupling partner, and base in a suitable anhydrous solvent.

  • Dispensing: To each vial, add the appropriate amounts of the aryl halide and coupling partner stock solutions.

  • Catalyst/Ligand Addition: In a glovebox or under an inert atmosphere, add the chosen palladium precatalyst and ligand to each vial.

  • Solvent and Base Addition: Add the selected solvent and base to each vial.

  • Degassing: Seal the vials and degas each one by bubbling with argon or nitrogen for 5-10 minutes.

  • Reaction: Place the reaction block on a pre-heated hot plate and stir for the desired amount of time.

  • Analysis: After the reaction is complete, quench each reaction and analyze the crude mixture by a suitable technique (e.g., LC-MS, GC-MS, or ¹H NMR) to determine the conversion and yield for each set of conditions.

Protocol 2: Quantification of Residual Palladium

Objective: To determine the amount of palladium remaining in a purified product, which is a critical step in pharmaceutical applications.[14][15]

Method: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying trace metals.

Procedure:

  • Sample Preparation: Accurately weigh a sample of your purified product. Digest the sample in a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid) using a microwave digestion system. This process breaks down the organic matrix and brings the palladium into solution.

  • Standard Preparation: Prepare a series of calibration standards with known concentrations of palladium in the same acid matrix as your sample.

  • ICP-MS Analysis: Analyze the digested sample and the calibration standards using an ICP-MS instrument. The instrument will measure the intensity of the palladium signal in your sample.

  • Quantification: By comparing the signal from your sample to the calibration curve generated from the standards, you can accurately determine the concentration of residual palladium in your product.[14]

For a visual representation of a troubleshooting workflow, see the diagram below.

Troubleshooting_Workflow Start Low/No Yield Check_Reagents Verify Reagent Purity (Substrates, Solvent, Base) Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere Check_Reagents->Check_Atmosphere Check_Temp Optimize Temperature Check_Atmosphere->Check_Temp Reagents_OK Reagents OK? Check_Temp->Reagents_OK Reagents_OK->Check_Reagents No Catalyst_Screen Screen Catalysts & Ligands Reagents_OK->Catalyst_Screen Yes Solvent_Base_Screen Screen Solvents & Bases Catalyst_Screen->Solvent_Base_Screen Success Reaction Successful Solvent_Base_Screen->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

effect of base and solvent on Suzuki coupling with 3-Carboxy-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving 3-Carboxy-4-fluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances associated with this electron-deficient substrate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the most likely causes?

A1: Low yields with this substrate are common and typically stem from a few key issues related to its specific chemical properties. This compound is challenging due to the presence of two electron-withdrawing groups (a carboxylic acid and a fluorine atom). These groups can decrease the nucleophilicity of the arylboronic acid, slowing the crucial transmetalation step in the catalytic cycle.[1]

The primary culprits for failure are often:

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the substrate.[2] This is particularly prevalent with electron-deficient boronic acids under aqueous basic conditions.

  • Inadequate Base Selection: The base's role is to activate the boronic acid by forming a more nucleophilic boronate complex ([ArB(OH)₃]⁻).[3][4] However, the carboxylic acid on your substrate will also react with the base. An inappropriate choice of base can lead to poor solubility of the resulting carboxylate salt or fail to efficiently generate the active boronate species.

  • Poor Solubility: The boronic acid itself, and especially its deprotonated carboxylate form, may have limited solubility in common organic solvents, leading to a heterogeneous mixture and poor reaction kinetics.[5]

  • Catalyst Inactivity: As with any Suzuki coupling, ensuring the palladium catalyst is active is critical. The presence of oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling.[6]

Q2: What is the best type of base to use for this specific boronic acid, and why?

A2: The choice of base is critical due to the acidic proton of the carboxylic acid group. A base is required to activate the boronic acid for transmetalation, but it will also deprotonate the carboxylic acid.

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): This is often an excellent choice. It is a moderately strong base that is effective at promoting the formation of the boronate complex without being overly harsh, which can help minimize side reactions. It is known to be effective for challenging couplings, including those with heterocyclic systems.[7]

    • Cesium Carbonate (Cs₂CO₃) or Cesium Fluoride (CsF): These are also highly effective, particularly in minimizing protodeboronation.[8] Cesium salts are often more soluble in organic solvents and the large, soft cesium cation can play a beneficial role in the catalytic cycle.

    • Potassium Carbonate (K₂CO₃): A standard and cost-effective choice that works well in many cases, especially in biphasic solvent systems.[9]

  • Bases to Use with Caution:

    • Strong Hydroxide Bases (e.g., NaOH, Ba(OH)₂): While effective at forming the boronate, strong aqueous bases can aggressively promote protodeboronation, particularly at elevated temperatures.[2][10]

    • Alkoxides (e.g., NaOtBu, KOtBu): These are very strong bases typically used in anhydrous conditions. They can be effective but may promote side reactions if moisture is present.

The key is to select a base that is strong enough to facilitate the formation of the reactive boronate species but not so harsh that it accelerates substrate decomposition.[3]

Q3: How does my choice of solvent impact the reaction with this substrate?

A3: The solvent system must address the challenge of dissolving an organic aryl halide, a potentially polar boronic acid salt, and an inorganic base. Biphasic or polar aprotic solvents are generally preferred.

  • Biphasic Systems (Recommended):

    • Dioxane/Water or Toluene/Water: These are classic solvent systems for Suzuki couplings.[11] The organic phase dissolves the aryl halide and the palladium catalyst, while the aqueous phase dissolves the inorganic base and helps form the boronate. The reaction occurs at the interface or is facilitated by phase-transfer effects.

    • THF/Water: Another effective biphasic mixture. Tetrahydrofuran (THF) is a good solvent for many organic compounds.

  • Polar Aprotic Solvents:

    • DMF (N,N-Dimethylformamide) or DMAc (N,N-Dimethylacetamide): These solvents are excellent at dissolving a wide range of reactants, including the boronic acid and its salts.[5] They can often run the reaction in a single phase. However, be aware that the choice of solvent can sometimes influence reaction selectivity and rate.[12][13]

    • Acetonitrile (MeCN): Can be effective, but its polarity and coordinating ability might influence the catalytic cycle differently than other solvents.[12]

The general strategy is to ensure all components are sufficiently solubilized to allow the catalytic cycle to proceed efficiently. If solubility is an issue, a polar co-solvent is almost always necessary.[5]

Q4: I'm observing significant formation of 4-fluorobenzoic acid in my reaction mixture. What is this, and how can I prevent it?

A4: The formation of 4-fluorobenzoic acid is a classic sign of protodeboronation .[2] This side reaction replaces the C-B bond with a C-H bond and is a common failure mode for electron-deficient boronic acids like yours.

Strategies to Minimize Protodeboronation:

  • Use a Milder Base: Switch from strong hydroxides (NaOH, KOH) to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[7]

  • Use Anhydrous Conditions (if possible): While challenging with a free carboxylic acid, reducing the amount of water can suppress protodeboronation. This may require using an organic-soluble base like an alkoxide and rigorously dried solvents.

  • Lower the Reaction Temperature: Higher temperatures accelerate protodeboronation. Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer time.

  • Use a Bulky, Electron-Rich Ligand: Ligands like SPhos or XPhos can accelerate the desired catalytic cycle, allowing the productive coupling to outcompete the protodeboronation side reaction.[7]

  • Protect the Boronic Acid: In challenging cases, converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate ester, can be a highly effective strategy.[14][15] The protecting group can be cleaved in situ or the ester can be used directly under specific conditions.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced to Pd(0) in situ. Use a reliable precatalyst like an XPhos or SPhos palladacycle.[6][7]
Oxygen Contamination Oxygen can oxidize the Pd(0) catalyst and promote homocoupling of the boronic acid. Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen, or via freeze-pump-thaw cycles). Maintain an inert atmosphere throughout the reaction.[6]
Inappropriate Base The base may be too weak to form the boronate or too strong, causing degradation. Screen a panel of bases: K₃PO₄, Cs₂CO₃, and K₂CO₃ are excellent starting points.[7][9]
Poor Reagent Solubility If the reaction mixture is a thick, insoluble slurry, the reaction will be slow. Switch to a solvent system with better solubilizing power, such as Dioxane/H₂O, THF/H₂O, or DMF.[5] Gentle heating can also improve solubility.
Problem 2: Significant Protodeboronation Byproduct
Potential Cause Troubleshooting Steps & Explanation
Harsh Reaction Conditions High temperatures and strongly basic aqueous solutions accelerate protodeboronation.[2] Lower the reaction temperature and/or switch to a milder base (e.g., K₃PO₄, CsF).[8]
Slow Transmetalation If the desired coupling is slow, the competing protodeboronation has more time to occur. Use a more active catalyst system (e.g., a modern palladacycle with a bulky phosphine ligand) to accelerate the productive pathway.[7]
Excess Water While water is often necessary, an excessive amount can promote protonolysis. Try reducing the water content in your biphasic system (e.g., from 10:1 organic:water to 20:1).
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the key steps of the reaction, emphasizing the crucial role of the base in activating the boronic acid for transmetalation.

Suzuki_Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd0->oa + R¹-X pd2_halide R¹-Pd(II)L_n-X oa->pd2_halide tm Transmetalation pd2_halide->tm pd2_r1r2 R¹-Pd(II)L_n-R² tm->pd2_r1r2 re Reductive Elimination pd2_r1r2->re re->pd0 Catalyst Regeneration product R¹-R² (Product) re->product boronic_acid R²-B(OH)₂ (3-Carboxy-4-fluorophenyl boronic acid) base Base (e.g., K₃PO₄) boronate [R²-B(OH)₃]⁻ (Activated Boronate) base->boronate + OH⁻ boronate->tm (Transmetalating Species)

Caption: The catalytic cycle highlighting base activation.

Troubleshooting Workflow

Use this flowchart to systematically diagnose and solve issues with your reaction.

Troubleshooting_Workflow start Low Yield or Failed Reaction? check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Active Catalyst? start->check_reagents Yes check_conditions 2. Assess Reaction Conditions - Degassed Solvents? - Inert Atmosphere? check_reagents->check_conditions analyze_byproducts 3. Analyze Byproducts by LCMS/NMR check_conditions->analyze_byproducts protodeboronation Protodeboronation (4-fluorobenzoic acid) Detected? analyze_byproducts->protodeboronation Yes homocoupling Homocoupling Detected? protodeboronation->homocoupling No solution_proto Action: - Switch to milder base (K₃PO₄, CsF) - Lower temperature - Use more active ligand (SPhos) protodeboronation->solution_proto Yes no_reaction Only Starting Material Remains? homocoupling->no_reaction No solution_homo Action: - Improve degassing - Ensure inert atmosphere - Check for catalyst decomposition homocoupling->solution_homo Yes solution_no_rxn Action: - Screen different bases/solvents - Increase temperature moderately - Use more active catalyst/ligand no_reaction->solution_no_rxn Yes success Reaction Optimized solution_proto->success solution_homo->success solution_no_rxn->success

Caption: A systematic workflow for troubleshooting.

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization will likely be required.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Solvent System (e.g., 1,4-Dioxane and Water, 10:1 v/v, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, K₃PO₄, and the palladium precatalyst.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas three times.

  • Solvent Addition: Degas the dioxane/water solvent mixture by sparging with argon for 15-20 minutes. Add the degassed solvent to the reaction vial via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 80 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction may take anywhere from 4 to 24 hours.

  • Workup: Once the limiting reagent is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, which will move the product into the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

References

Technical Support Center: Purification of Boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-reaction purification in boronic acid chemistry. As a cornerstone of modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, boronic acids and their derivatives are invaluable.[1] However, the unique chemical properties of boron-containing reagents, coupled with the use of transition metal catalysts, frequently introduce specific purification challenges.[2]

This guide is structured to provide direct, actionable solutions to common and complex purification issues encountered in the lab. We will move from high-level FAQs to detailed troubleshooting protocols, explaining the chemical principles behind each technique to empower you to make informed decisions for your specific system.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles in purifying products from reactions involving boronic acids, such as the Suzuki-Miyaura coupling.

Q1: My main impurity is the unreacted boronic acid starting material. What is the quickest way to remove it?

A1: The most straightforward method is an aqueous basic wash during the reaction workup. Boronic acids are weakly acidic (pKa ~8-10) and react with bases like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃) to form the corresponding water-soluble boronate salts.[3][4] These salts will partition into the aqueous layer during a liquid-liquid extraction, effectively separating them from your desired, typically less polar, organic product.

Causality: The Lewis acidic boron center readily accepts a hydroxide ion, forming a tetrahedral boronate species ([R-B(OH)₃]⁻), which is ionic and thus highly water-soluble.[5] This is often the first and most effective purification step.

Q2: I'm trying to run a silica gel column, but my product (or impurity) is either streaking badly or seems permanently stuck at the origin. What's happening?

A2: This is a classic issue with boron-containing compounds on silica gel. There are two primary causes:

  • Interaction with Silica: The Lewis acidic nature of the boronic acid or the diol moiety of a boronate ester can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to tailing or irreversible adsorption.[6]

  • On-Column Hydrolysis: Boronate esters, particularly pinacol esters (Bpin), can hydrolyze back to the more polar boronic acid on a column if the silica gel has adsorbed atmospheric moisture or if the solvent system contains protic solvents like methanol without proper deactivation.[6]

Troubleshooting:

  • Switch Stationary Phase: Consider using neutral alumina, which is less acidic and can be effective for boronate esters.[7]

  • Deactivate Silica: Before running the column, you can try flushing it with a solvent system containing a small amount of a competitive binding agent, like triethylamine, to neutralize the acidic sites.

  • Use Treated Silica: For boronate esters, using silica gel impregnated with boric acid has been shown to suppress over-adsorption and prevent hydrolysis, leading to much cleaner separations.[8]

Q3: How do I effectively remove the residual palladium catalyst from my Suzuki coupling reaction?

A3: Palladium removal is critical, especially in pharmaceutical development, due to strict regulatory limits on heavy metal impurities.[9][10] A multi-step approach is often best:

  • Initial Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This will remove the bulk of the insoluble, heterogeneous Pd(0) "palladium black" that often forms.[11]

  • Scavenging: For soluble palladium species, specialized metal scavengers are highly effective.[12] These are typically silica-based materials functionalized with groups that have a high affinity for palladium, such as thiols or thioureas (e.g., SiliaMetS® Thiol).[13] The scavenger is stirred with the crude product solution and then simply filtered off.

  • Crystallization: If your product is a solid, recrystallization is an excellent final step to remove trace amounts of palladium and other impurities.[14]

Q4: Besides my starting materials, I see several other spots on the TLC plate. What are the likely side products?

A4: Suzuki reactions can generate a few characteristic byproducts:[2]

  • Homo-coupling of Boronic Acid: Two molecules of the boronic acid can couple to form a symmetrical biaryl (R-R). This is often promoted by the presence of oxygen or high catalyst loading.

  • Protodeborylation: The boronic acid can be replaced by a hydrogen atom from the solvent or water, resulting in a simple arene byproduct. This is particularly common with heteroaryl boronic acids.[2]

  • Boroxines: Boronic acids can dehydrate, especially upon standing or heating, to form cyclic trimeric anhydrides called boroxines.[5] These species have different polarities than the parent boronic acid and can appear as separate spots on a TLC plate. They exist in equilibrium with the boronic acid in the presence of water.

Section 2: In-Depth Troubleshooting & Purification Workflows

When standard methods are insufficient, a more targeted strategy is required. This section provides detailed guides and visual workflows for tackling persistent purification challenges.

Workflow 1: General Purification Strategy Decision Tree

This workflow provides a logical pathway for purifying the product of a typical Suzuki-Miyaura cross-coupling reaction.

G start Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc/Water) start->workup basic_wash_q Is unreacted Boronic Acid a major impurity? workup->basic_wash_q basic_wash_y Perform Basic Wash (e.g., 1M NaOH or K2CO3 aq.) basic_wash_q->basic_wash_y Yes organic_layer Concentrate Organic Layer basic_wash_q->organic_layer No basic_wash_y->organic_layer pd_check Is Palladium present? (Color, ICP-MS, etc.) organic_layer->pd_check celite_filt Filter through Celite® Plug pd_check->celite_filt Yes chrom_q Are other organic impurities present? pd_check->chrom_q No scavenge_q Soluble Pd still present? celite_filt->scavenge_q scavenge_y Treat with Metal Scavenger (e.g., Thiol-Silica) scavenge_q->scavenge_y Yes scavenge_q->chrom_q No scavenge_y->chrom_q chrom_y Column Chromatography chrom_q->chrom_y Yes cryst_q Is product a solid? chrom_q->cryst_q No chrom_y->cryst_q cryst_y Recrystallization cryst_q->cryst_y Yes final_product Pure Product cryst_q->final_product No (If pure) cryst_y->final_product

Caption: Decision tree for purification of Suzuki reaction products.

Guide 1: Eliminating Boronic Acid and Boroxine Impurities

If a simple basic wash is insufficient, or if your product has some base sensitivity, alternative methods are available.

  • Mechanism of Basic Wash: The diagram below illustrates the chemical transformation that enables the removal of boronic acid into an aqueous phase.

G cluster_org Organic Phase (e.g., EtOAc) cluster_aq Aqueous Phase (Water) BA R-B(OH)₂ (Boronic Acid) Organic Soluble BS [R-B(OH)₃]⁻ Na⁺ (Boronate Salt) Water Soluble BA->BS Deprotonation & Phase Transfer Base + NaOH (aq) Product Product (R-Ar)

Caption: Phase transfer of boronic acid upon basic extraction.

  • Boronate-Specific Scavengers: For neutral or sensitive conditions, solid-supported scavengers can be used. Resins functionalized with diol groups (like SiliaBond Diol) or N-methyliminodiacetic acid (MIDA) can selectively bind to boronic acids.[15] The resulting complex is a solid that can be removed by filtration. This method is highly selective and avoids aqueous workups entirely.

  • Trimer (Boroxine) Management: If you suspect boroxine formation is complicating your purification, stirring the crude mixture in a biphasic system (e.g., diethyl ether and water) can help hydrolyze the boroxine back to the monomeric boronic acid, which can then be removed with a basic wash.

Guide 2: Advanced Palladium Removal

Achieving parts-per-million (ppm) levels of palladium often requires more than just a Celite plug. The choice of scavenger is critical and depends on the reaction conditions and the nature of the palladium species.[9]

Table 1: Palladium Scavenger Selection Guide

Scavenger TypeFunctional GroupPrimary Target SpeciesRecommended SolventsKey Considerations
SiliaMetS® Thiol [13]-SH (Thiol)Pd(II), Pd(0)DCM, EtOAc, THF, TolueneHighly versatile and robust. The go-to scavenger for many applications.
SiliaMetS® Thiourea [13]-SC(NH₂)NH₂ (Thiourea)Pd(II), Pd(0)Most Organic SolventsVery effective for various Pd forms, widely used in pharma.
Activated Carbon [16]Amorphous CarbonPd(0), some Pd(II)Toluene, EtOAcCost-effective but can be less selective and may adsorb the desired product.
QuadraPure™ TU -SC(NH₂)NH₂ (Thiourea)Pd(II), Pd(0)Most Organic SolventsA polymer-supported alternative to silica-based scavengers.
Polystyrene-TMT [17]TrimercaptotriazinePd(II)DCM, THFHigh affinity for Pd(II), demonstrated on a large scale.

Section 3: Key Experimental Protocols

Here are detailed, step-by-step procedures for the most common and effective purification techniques discussed.

Protocol 1: Standard Aqueous Basic Wash for Boronic Acid Removal

Objective: To remove unreacted boronic acid from a crude reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • First Wash: Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes, venting periodically. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer.

  • Repeat (Optional): For stubborn separations, repeat the wash with fresh 1 M NaOH solution.

  • Neutralization/Brine Wash: Wash the organic layer with deionized water, followed by a saturated aqueous solution of sodium chloride (brine) to remove residual base and dissolved water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Protocol 2: Palladium Scavenging with Thiol-Functionalized Silica

Objective: To remove soluble palladium species from an organic solution.

  • Preparation: After an initial filtration through Celite to remove Pd(0) black, dissolve the crude product in a suitable organic solvent (e.g., DCM, THF).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol). A typical starting point is 3-5 equivalents by weight relative to the theoretical amount of palladium catalyst used.

  • Incubation: Stir the resulting slurry at room temperature or with gentle heating (e.g., 40 °C) for 2-16 hours. Reaction time can be optimized based on the specific substrate and palladium levels.

  • Filtration: Filter the mixture through a filter paper or a fritted funnel to remove the solid scavenger.

  • Rinsing: Wash the collected scavenger on the filter with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the palladium-depleted product.

Protocol 3: Column Chromatography on Boric Acid-Treated Silica

Objective: To purify boronate esters without on-column degradation or adsorption.[8]

  • Slurry Preparation: In a beaker, create a slurry of silica gel in your chosen starting eluent (e.g., 9:1 Hexanes:EtOAc).

  • Boric Acid Addition: Add a saturated aqueous solution of boric acid dropwise to the slurry while stirring, amounting to approximately 1% of the silica gel's weight.

  • Packing: Stir the treated slurry for 5-10 minutes, then pack it into a chromatography column as you normally would.

  • Loading: Load your crude sample onto the column.

  • Elution: Run the column using your predetermined solvent system. The boric acid treatment should passivate the active sites on the silica, allowing for clean elution of the boronate ester.

Section 4: References

  • ResearchGate. (2016). Can I remove boronic acid using Work up process? [Online discussion]. Available at: --INVALID-LINK--

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online discussion]. Available at: --INVALID-LINK--

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: --INVALID-LINK--

  • Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives. Available at: --INVALID-LINK--

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: --INVALID-LINK--

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: --INVALID-LINK--

  • Wikipedia. Suzuki reaction. Available at: --INVALID-LINK--

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at: --INVALID-LINK--

  • Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Available at: --INVALID-LINK--

  • ACS Publications. Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. Available at: --INVALID-LINK--

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help! r/chemistry. Available at: --INVALID-LINK--

  • SiliCycle. Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. Available at: --INVALID-LINK--

  • University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: --INVALID-LINK--

  • ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. [Online discussion]. Available at: --INVALID-LINK--

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online discussion]. Available at: --INVALID-LINK--

  • SpinChem. Palladium catalyst recovery using scavenger resin. Available at: --INVALID-LINK--

  • Reddit. (2023). Trouble purifying my boronate ester compound. r/Chempros. Available at: --INVALID-LINK--

  • Google Patents. (2005). US20050256327A1 - Method of removing palladium. Available at: --INVALID-LINK--

  • National Institutes of Health. (2024). Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. Available at: --INVALID-LINK--

  • Oxford Academic. Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Available at: --INVALID-LINK--

  • SiliCycle. Palladium Scavenging by SiliaMetS Thiol. Available at: --INVALID-LINK--

  • Royal Society of Chemistry. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Organometallic Chemistry. Available at: --INVALID-LINK--

  • ResearchGate. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at: --INVALID-LINK--

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Available at: --INVALID-LINK--

  • Thieme Connect. Recyclable Catalysts for Suzuki–Miyaura Cross-Coupling Reactions. Available at: --INVALID-LINK--

  • Reddit. (2015). Purification of boronic acids? r/chemistry. Available at: --INVALID-LINK--

  • Google Patents. (1995). US5384410A - Removal of boronic acid protecting groups by transesterification. Available at: --INVALID-LINK--

  • Biotage. (2023). How to Remove Palladium in three easy steps. Available at: --INVALID-LINK--

  • ResearchGate. (2020). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Available at: --INVALID-LINK--

  • ACS Publications. An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium. Organic Process Research & Development. Available at: --INVALID-LINK--

References

preventing decomposition of 3-Carboxy-4-fluorophenylboronic acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition in Synthetic Applications

Welcome to the technical support center for 3-Carboxy-4-fluorophenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their work. As Senior Application Scientists, we understand that the stability of boronic acids is paramount for reproducible and high-yielding reactions. This document provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you mitigate the common decomposition pathways of this compound and ensure the success of your experiments.

Troubleshooting Guide: Addressing In-Reaction Instability

This section addresses the most common issues encountered during reactions involving this compound.

Q1: My Suzuki coupling reaction has a low yield, and I see byproducts I can't identify. I suspect the boronic acid is decomposing. What's happening?

A1: Low yields and complex reaction mixtures are classic signs of boronic acid decomposition. Two primary undesired side reactions are likely culprits: protodeboronation and oxidation.[1][2]

  • Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, yielding 2-fluorobenzoic acid. This is a common issue with many boronic acids and can be accelerated by high temperatures, strong bases, and the presence of a proton source like water.[2][3][4][5]

  • Oxidation converts the boronic acid to the corresponding phenol (3-carboxy-4-fluorophenol). This is often caused by dissolved oxygen in the reaction solvents or the presence of other oxidizing species.[6][7][8]

To diagnose the issue, we recommend analyzing your crude reaction mixture by LC-MS or GC-MS and looking for the molecular weights corresponding to these byproducts.

Q2: I've confirmed that protodeboronation is the major side reaction. How can I specifically prevent this?

A2: Protodeboronation is fundamentally a protonolysis of the C-B bond.[2] Your strategy should focus on minimizing the availability of protons and controlling conditions that accelerate the reaction.

  • Choice of Base: This is a critical parameter. Strong bases in aqueous media can accelerate protodeboronation.[4][5] Consider switching from strong bases like NaOH or KOH to milder, non-hydroxide bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[5][9] In some cases, potassium phosphate (K₃PO₄) can be effective, but its basicity requires careful optimization.[1][5]

  • Anhydrous Conditions: Since water is the primary proton source, switching to anhydrous or carefully controlled biphasic conditions can significantly reduce protodeboronation.[5] Ensure your solvents are rigorously dried and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).

  • Temperature Control: High temperatures can promote protodeboronation.[3] If possible, run your reaction at the lowest effective temperature. Modern palladium catalysts and ligands often allow for efficient coupling at lower temperatures (e.g., 60–80 °C) compared to older systems.[1][10]

Q3: My main byproduct is the corresponding phenol, indicating oxidation. What are the best practices to avoid this?

A3: Oxidation is typically caused by oxygen. The boronic acid is susceptible to oxidative degradation, a process that can be accelerated by heat and the palladium catalyst itself.[1][6]

  • Thorough Degassing: This is the most crucial step. Before adding your catalyst and reagents, you must rigorously degas your solvent(s). The most effective method is a "freeze-pump-thaw" cycle (at least three times). Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes can also be effective.[5]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration. Use septa and proper cannulation techniques for all liquid transfers.[5]

  • Reagent Purity: Ensure all reagents are free from peroxide impurities, which can initiate oxidative decomposition.

Q4: I'm struggling with purification due to the formation of boroxines. Is this related to decomposition and how can I avoid it?

A4: Yes, this is a form of degradation, though reversible. Boronic acids can dehydrate, especially upon storage or during workup, to form cyclic trimers called boroxines. While this protects the boronic acid from some decomposition pathways, it complicates stoichiometry because you are no longer using the pure monomer.[11]

  • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of this compound.

  • Stoichiometry Adjustment: If using older material, it's common practice to use a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid to compensate for any boroxine formation and other minor decomposition.

  • Derivative Protection: For particularly sensitive reactions, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[1][2] MIDA boronates are exceptionally stable and can release the active boronic acid slowly under the reaction conditions, minimizing decomposition.[1]

Frequently Asked Questions (FAQs)

What are the primary decomposition pathways for this compound?

The two main pathways are protodeboronation , where the C-B(OH)₂ bond is cleaved and replaced by a C-H bond, and oxidation , where the C-B(OH)₂ bond is replaced by a C-OH bond.[2][6] The electron-withdrawing nature of the fluorine and carboxyl groups can influence the rate of these processes.[4][7]

Caption: Primary decomposition pathways for this compound.

How does the choice of base impact stability?

The base is critical for activating the boronic acid for transmetalation with the palladium center.[12] However, strong hydroxide bases (NaOH, KOH) in the presence of water can significantly accelerate protodeboronation.[4][5] Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ provide the necessary basicity for the catalytic cycle while being less aggressive towards the C-B bond. For substrates sensitive to hydrolysis, anhydrous fluoride sources like KF or CsF are excellent alternatives.[12]

What is the role of temperature and solvent?

Higher temperatures generally increase reaction rates, including the rates of undesired decomposition pathways like protodeboronation.[3] It is always best to run the reaction at the minimum temperature required for efficient catalytic turnover. The solvent choice is also key. Aprotic solvents like dioxane, THF, or DME are commonly used, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[1][13] However, for minimizing protodeboronation, anhydrous conditions are preferable.[5]

Are there recommended storage and handling procedures?

Yes. Proper storage is the first line of defense against decomposition.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere.[14][15][16] Avoid exposure to moisture and light.[17]

  • Handling: Handle the solid material quickly in the open air to minimize moisture absorption. For transfers, use a glove box or glove bag if possible. Always use clean, dry spatulas and glassware.

Can I protect the boronic acid moiety before the reaction?

Absolutely. This is an excellent strategy for complex or challenging couplings. Converting the boronic acid to a boronate ester, such as a pinacol ester or a MIDA boronate, dramatically increases its stability to air and moisture.[1][11] These derivatives can be easily isolated, purified, and stored. MIDA boronates are particularly advantageous as they offer a "slow-release" of the boronic acid under basic conditions, keeping the in-situ concentration low and minimizing side reactions.[1][2]

Troubleshooting and Optimization Workflow

This workflow provides a logical sequence for diagnosing and solving issues related to the decomposition of this compound.

TroubleshootingWorkflow start_node Low Yield or Complex Mixture check_sm Analyze Crude Reaction (LC-MS / GC-MS) start_node->check_sm proto_path Protodeboronation Detected? check_sm->proto_path Identify Byproducts oxid_path Oxidation Detected? proto_path->oxid_path No solution_proto Implement Solutions: 1. Use milder base (K₂CO₃, KF) 2. Ensure anhydrous conditions 3. Lower reaction temperature proto_path->solution_proto Yes solution_oxid Implement Solutions: 1. Rigorously degas solvents (Freeze-Pump-Thaw) 2. Maintain strict inert atmosphere 3. Check for peroxide impurities oxid_path->solution_oxid Yes re_evaluate Re-run Optimized Reaction oxid_path->re_evaluate No / Other Issues solution_proto->re_evaluate solution_oxid->re_evaluate success Successful Coupling re_evaluate->success

Caption: A logical workflow for troubleshooting reactions involving boronic acid decomposition.

Parameter Optimization Summary
ParameterRecommendation for StabilityRationale / Causality
Atmosphere Strict Inert (Argon or Nitrogen)Prevents oxidation of the boronic acid and protects the Pd(0) catalyst from deactivation.[5]
Solvents Anhydrous Grade, Rigorously DegassedWater is a proton source for protodeboronation; dissolved oxygen is the primary culprit for oxidation.[5][6]
Base Mild, Non-Hydroxide (e.g., K₂CO₃, KF, Cs₂CO₃)Strong bases like NaOH/KOH in aqueous media accelerate the rate of protodeboronation.[4][5]
Temperature Lowest Effective Temperature (e.g., 60-80 °C)Higher temperatures increase the rate of all decomposition pathways, especially protodeboronation.[3]
Reagent Form Fresh Solid or Protected Derivative (MIDA/Pinacol)Boronic acids can hydrate or form boroxines over time; protected forms are bench-stable and minimize side reactions.[1][11]
Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol incorporates best practices to minimize the decomposition of this compound.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • This compound (1.3 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a suitable pre-catalyst)

  • Base (e.g., K₂CO₃, powdered and dried, 2.5 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O 5:1, or anhydrous Dioxane)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and the powdered base (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Degassing: In a separate flask, degas the reaction solvent. For a dioxane/water mixture, sparge with Argon for 30-45 minutes. For anhydrous reactions, use a solvent from a purification system and sparge to be safe.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent to the Schlenk flask via a cannula or syringe.

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C). Stir vigorously to ensure proper mixing.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization as appropriate.

References

Technical Support Center: Catalyst Selection for Challenging Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to move beyond simple protocols. Our goal is to empower you, our fellow researchers, to understand the intricate dance of catalyst, substrate, and conditions, enabling you to troubleshoot complex Suzuki-Miyaura couplings with confidence. This guide is structured to address problems from first principles, providing not just solutions, but the mechanistic reasoning behind them.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility and functional group tolerance.[1][2] However, when moving beyond simple substrates, researchers often encounter challenges such as low yields, catalyst deactivation, and competing side reactions. This guide provides expert insights and troubleshooting strategies for these demanding applications.

Troubleshooting Guide: Addressing Common Experimental Failures

This section tackles the most frequent issues encountered in the lab. Each question is designed to diagnose a specific problem and provide a clear, actionable path to success.

Q1: My reaction shows low to no conversion. What are the primary factors to investigate?

When a Suzuki coupling fails, a systematic review of the core reaction components is the most effective approach.[3]

Potential Causes & Solutions:

  • Catalyst Inactivity: The Pd(0) species is the active catalyst.[4] Oxygen can oxidize Pd(0) to inactive Pd(II) or degrade phosphine ligands.[5]

    • Solution: Ensure your entire setup is under a positive pressure of an inert gas (Argon or Nitrogen). Solvents must be rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for 15-30 minutes.[6][7] Use fresh, high-quality catalysts and ligands.

  • Suboptimal Base or Solvent: The base is critical for activating the boronic acid to facilitate transmetalation.[6][8] Its strength and solubility, along with the solvent's ability to solubilize all reagents, are paramount.

    • Solution: If you observe poor solubility, the reaction may be diffusion-limited.[6] Screen a different solvent system (e.g., Dioxane/H₂O, Toluene, THF).[2][7] The choice of base is also crucial; inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[6] For anhydrous conditions, finely powdered K₃PO₄ is a common choice.[3]

  • Poor Reagent Quality: Boronic acids, especially heteroaromatic and electron-deficient variants, are susceptible to decomposition, primarily through protodeboronation.[5][9][10]

    • Solution: Use fresh, high-purity boronic acid. If instability is suspected, consider converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester.[5][7][10] These are more robust and can release the boronic acid slowly under the reaction conditions, minimizing decomposition.[10]

Q2: I'm observing significant side products. How can I improve selectivity?

Side reactions are a common hurdle, often pointing to specific flaws in the reaction setup or conditions.

Common Side Reactions & Mitigation Strategies:

  • Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), facilitating this unwanted pathway.[4]

    • Mitigation: Rigorous deoxygenation of the reaction mixture is the most effective solution.[6][7] Using a slight excess (1.1–1.5 equivalents) of the boronic acid can also favor the desired cross-coupling.[7]

  • Protodeboronation: This is the replacement of the C-B bond with a C-H bond, effectively destroying the nucleophile.[6] It is particularly problematic with electron-deficient or heteroaryl boronic acids and is often caused by excess water or harsh basic conditions.[4][5][9]

    • Mitigation: Use anhydrous reagents and solvents where possible.[6] The use of stable boronate esters (MIDA, pinacol) is highly recommended for particularly unstable substrates.[4][10]

  • Dehalogenation: Here, the aryl halide is reduced to an arene. This can occur if a hydride source is present, which can be generated from amine bases or alcohol solvents.[4]

    • Mitigation: Avoid amine bases if dehalogenation is observed. Ensure the solvent is pure and not prone to degradation that could produce hydride species.

Below is a workflow to guide you through troubleshooting a challenging Suzuki coupling reaction.

Suzuki_Cycle pd0 L-Pd(0) (Active Catalyst) pdII_complex L-Pd(II)(Ar¹)(X) pd0->pdII_complex ox_add ox_add Oxidative Addition pdII_diaryl L-Pd(II)(Ar¹)(Ar²) pdII_complex->pdII_diaryl transmetalation transmetalation Transmetalation pdII_diaryl->pd0 red_elim red_elim Reductive Elimination product Ar¹-Ar² (Product) ar1x Ar¹-X ar2b Ar²-B(OR)₂ + Base

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Carboxy-4-fluorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceutical and materials science.[1] The choice of the organoboron reagent is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides an in-depth technical comparison of 3-Carboxy-4-fluorophenylboronic acid and its reactivity profile against other commonly employed boronic acids, supported by experimental data and mechanistic insights.

The Influence of Substitution on Reactivity: An Overview

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic and steric nature of its substituents. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the organic fragment, facilitating the rate-determining transmetalation step. Conversely, electron-withdrawing groups (EWGs) can modulate reactivity in a more complex manner, influencing both the activation of the boronic acid and its susceptibility to side reactions.

This compound presents an interesting case, featuring two electron-withdrawing substituents: a fluorine atom and a carboxylic acid group. The interplay of their inductive and resonance effects governs its overall performance in cross-coupling reactions.

Comparative Reactivity Analysis

To provide a quantitative and qualitative comparison, we will examine the performance of this compound against a selection of relevant boronic acids:

  • Phenylboronic acid: The unsubstituted parent compound, serving as a baseline.

  • 4-Fluorophenylboronic acid: To isolate the effect of the fluorine substituent.

  • 3-Carboxyphenylboronic acid: To assess the impact of the carboxylic acid group.

Mechanistic Considerations: The Role of Substituents in the Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the boronic acid primarily impact the transmetalation step.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X-L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation [Ar'B(OH)₃]⁻ ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar'B(OH)2 Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ Ar'B(OH)2->Boronate + Base Base Base (e.g., OH⁻) Base->Boronate

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

The transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This process is generally facilitated by the activation of the boronic acid by a base to form a more nucleophilic boronate species.[2] Electron-withdrawing groups, such as the fluorine and carboxyl groups in this compound, can increase the Lewis acidity of the boron atom, potentially facilitating the initial interaction with the base.[3] However, these groups also decrease the electron density on the phenyl ring, which can disfavor the transfer of the aryl group to the electron-deficient palladium(II) center.

Experimental Data Comparison
Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acid4-BromoanisolePd/CK₂CO₃DMF900.7592[4]
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103~95 (conversion)[5][6]
4-Carboxyphenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1108~80 (conversion)[5][6]
3-Carboxyphenylboronic acidAryl BromidePd(dppf)Cl₂K₂CO₃Dioxane/Water907High (protocol)[7]
This compound Aryl HalideVariousVariousVariousVariousVariousHigh (inferred)-

Note: The data for 4-Fluorophenylboronic acid and 4-Carboxyphenylboronic acid represent conversion rates rather than isolated yields.

From the available data, 4-fluorophenylboronic acid exhibits very high reactivity, achieving near-complete conversion in a relatively short time.[5][6] Phenylboronic acid also shows excellent reactivity.[4] 4-Carboxyphenylboronic acid appears to be less reactive than its fluoro-substituted counterpart, requiring a longer reaction time to achieve high conversion.[5][6]

Based on these trends, it can be inferred that this compound would exhibit a reactivity profile influenced by both electron-withdrawing groups. The strong inductive effect of the fluorine atom at the para position is expected to enhance the rate of transmetalation. The meta-carboxyl group, while also electron-withdrawing, may have a more complex role, potentially influencing solubility and interaction with the catalyst. Overall, its reactivity is anticipated to be high, likely comparable to or slightly attenuated relative to 4-fluorophenylboronic acid, but significantly higher than boronic acids bearing electron-donating groups.

Side Reactions: The Challenge of Protodeboronation

A common side reaction in Suzuki-Miyaura couplings, particularly with electron-deficient boronic acids, is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8][9] This process consumes the boronic acid, reducing the overall yield of the desired cross-coupled product.

The mechanism of protodeboronation can be complex and is often pH-dependent.[10] For electron-deficient arylboronic acids, base-catalyzed protodeboronation is a significant concern under the conditions typically employed for Suzuki-Miyaura reactions. The increased Lewis acidity of the boron center in this compound may render it more susceptible to this side reaction.

Protodeboronation Arylboronic_Acid Ar-B(OH)₂ Boronate [ArB(OH)₃]⁻ Arylboronic_Acid->Boronate + Base Base Base (e.g., OH⁻) Base->Boronate Protodeboronated_Product Ar-H Boronate->Protodeboronated_Product + Proton Source Proton_Source Proton Source (e.g., H₂O) Proton_Source->Protodeboronated_Product Boric_Acid B(OH)₃

Figure 2: General Pathway for Base-Catalyzed Protodeboronation.

Strategies to mitigate protodeboronation include the use of less aqueous solvent systems, careful selection of the base, and the use of boronic esters, such as pinacol or MIDA esters, which exhibit greater stability.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

This protocol provides a standardized methodology for comparing the reactivity of different boronic acids in a Suzuki-Miyaura coupling reaction.

Materials:
  • Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid (e.g., this compound, Phenylboronic acid, etc., 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water, 4:1:1, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:
  • To a flame-dried Schlenk flask, add the aryl bromide, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular time intervals.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow Start Start Reagent_Addition Add Reactants, Catalyst, and Base to Flask Start->Reagent_Addition Inert_Atmosphere Establish Inert Atmosphere Reagent_Addition->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating_Stirring Heat and Stir Solvent_Addition->Heating_Stirring Monitoring Monitor Reaction Progress Heating_Stirring->Monitoring Monitoring->Heating_Stirring Incomplete Workup Quench, Extract, and Dry Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterize Product Purification->Analysis End End Analysis->End

Figure 3: Experimental Workflow for Comparative Suzuki-Miyaura Coupling.

Conclusion

This compound is a valuable and reactive coupling partner in Suzuki-Miyaura reactions. The presence of both a fluorine and a carboxylic acid group, both electron-withdrawing, leads to a nuanced reactivity profile. While these substituents enhance the Lewis acidity of the boron center, potentially accelerating the initial activation step, they also decrease the nucleophilicity of the aryl ring. Experimental evidence suggests that the activating effect of the fluorine atom is significant, leading to high reactivity. The potential for protodeboronation as a side reaction should be considered and can be mitigated through careful optimization of reaction conditions. For researchers in drug discovery and materials science, this compound offers a versatile building block for the synthesis of complex, functionalized biaryl compounds.

References

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, its power lies in its operational simplicity, mild reaction conditions, and exceptional tolerance for a vast array of functional groups.[3] These attributes have cemented its role as an indispensable tool in academic research and, critically, in the pharmaceutical and materials science industries for the synthesis of complex molecules.[1][3][4]

The reaction's efficacy hinges on a palladium catalyst that orchestrates the coupling of an organoboron species (like a phenylboronic acid) with an organic halide or pseudohalide. While the fundamental catalytic cycle is well-understood, the true challenge and art of its application lie in navigating the complexities introduced by substituted substrates. Phenylboronic acids bearing various substituents—whether bulky, electron-withdrawing, or electron-donating—can dramatically alter reaction kinetics and outcomes.

This guide provides a comparative analysis of modern catalyst systems, moving beyond a simple recitation of protocols. As field-proven insights are paramount, we will dissect the causality behind catalyst design and experimental choices, empowering researchers to troubleshoot difficult couplings and rationally select the optimal catalytic system for their specific substituted phenylboronic acid.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps, revolving around a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[2][5] Understanding this cycle is fundamental to diagnosing issues and appreciating the role of catalyst and ligand design.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) complex.[5]

  • Transmetalation: The organic group from the activated boronic acid (Ar²-B(OH)₂) is transferred to the palladium center, displacing the halide. This is often the rate-limiting step and is highly sensitive to the steric and electronic nature of the substrates.[2][6]

  • Reductive Elimination: The two organic partners (Ar¹ and Ar²) couple and are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd(0)L_n Active Pd(0) Catalyst Ar1-Pd(II)-X Oxidative Addition Complex (Ar¹-Pd(II)-L₂-X) Pd(0)L_n->Ar1-Pd(II)-X Oxidative Addition (+ Ar¹-X) Ar1-Pd(II)-Ar2 Transmetalation Complex (Ar¹-Pd(II)-L₂-Ar²) Ar1-Pd(II)-X->Ar1-Pd(II)-Ar2 Transmetalation (+ Ar²-B(OH)₂ / Base) Ar1-Pd(II)-Ar2->Pd(0)L_n Reductive Elimination (- Ar¹-Ar²) Ar1Ar2 Biaryl Product (Ar¹-Ar²) Ar1-Pd(II)-Ar2->Ar1Ar2 Ar1X Aryl Halide (Ar¹-X) Ar1X->Ar1-Pd(II)-X Ar2BOH2 Phenylboronic Acid (Ar²-B(OH)₂) Ar2BOH2->Ar1-Pd(II)-Ar2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Navigating the Challenges of Substituted Phenylboronic Acids

The ideal, planar structure of phenylboronic acid is seldom what chemists work with. Substituents introduce steric and electronic hurdles that must be overcome with a carefully chosen catalyst system.

  • Steric Hindrance: Phenylboronic acids with ortho-substituents are notoriously challenging.[7] The steric bulk impedes the approach of the boronic acid to the palladium center during the crucial transmetalation step.[7][8] Furthermore, the resulting bulky di-aryl palladium complex can make the final reductive elimination step sluggish.[7]

  • Electronic Effects: Electron-deficient phenylboronic acids (e.g., those with -NO₂, -CN, or -CF₃ groups) are less nucleophilic, which can significantly slow the rate of transmetalation.[7] Conversely, very electron-rich substrates can sometimes pose challenges for the oxidative addition step depending on the halide partner.

  • Protodeboronation: This undesirable side reaction involves the cleavage of the C-B bond by water or other protic species, replacing the boronic acid moiety with a hydrogen atom.[9][10] This pathway is often catalyzed by the base required for the coupling and can be exacerbated by catalyst systems that are slow to enter the catalytic cycle, allowing the boronic acid more time to decompose.[9]

A Comparative Analysis of Modern Catalyst Systems

The evolution of Suzuki coupling catalysts has been driven by the need to address the challenges outlined above. We will compare the three principal classes of palladium catalysts used today.

Palladium-Phosphine Catalyst Systems

These are the most established catalysts, where the performance is dictated by the electronic and steric properties of the phosphine ligand.

  • Traditional Ligands (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, effective catalyst for simple substrates. However, it often requires elevated temperatures and longer reaction times for substituted or less reactive partners like aryl chlorides.[11][12] Its utility in modern drug discovery, where speed and efficiency are key, is often limited.

  • Bulky, Electron-Rich Buchwald Phosphine Ligands: The development of dialkylbiaryl phosphine ligands by the Buchwald group was a watershed moment for cross-coupling.[4] These ligands are designed to be both sterically demanding and highly electron-donating.

    • Causality of Performance: The steric bulk promotes the formation of a highly reactive, monoligated L-Pd(0) species, which is crucial for efficient oxidative addition.[13] The bulk also accelerates the final reductive elimination step.[7] The ligand's electron-rich nature increases the electron density on the palladium center, facilitating the cleavage of the aryl-halide bond during oxidative addition.[14]

    • Key Ligands:

      • XPhos: Highly effective for coupling challenging aryl and heteroaryl chlorides.

      • SPhos: Exhibits unprecedented activity and scope, enabling reactions at low catalyst loadings and room temperature for many substrates, including the formation of extremely hindered biaryls.[15]

      • RuPhos: Particularly adept at coupling sterically hindered substrates.[7]

    • Precatalysts: To improve air-stability and handling, these ligands are often incorporated into "precatalysts" (e.g., XPhos Pd G2/G3/G4). These stable Pd(II) complexes are readily reduced in situ to the active Pd(0) species, ensuring rapid and reproducible catalyst activation.[7][11]

Palladium-N-Heterocyclic Carbene (NHC) Catalysts

NHCs have emerged as a powerful alternative to phosphine ligands.

  • Causality of Performance: NHCs are exceptionally strong σ-donating ligands that form a very robust bond with the palladium center.[12] This stability prevents catalyst decomposition at high temperatures and often leads to extremely high turnover numbers (TONs) and turnover frequencies (TOFs).[12] Their steric bulk can be tuned to facilitate the coupling of even the most hindered substrates.

  • Key Ligands & Precatalysts:

    • IMes & SIMes: These are common NHC ligands. Subtle steric differences between them can be exploited to control selectivity. For instance, in couplings of chloroaryl triflates, the bulkier SIPr ligand can favor reaction at the chloride, while the slightly less bulky SIMes can favor reaction at the triflate.[16][17]

    • PEPPSI Precatalysts: (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are popular air- and moisture-stable Pd-NHC precatalysts that are highly efficient for a broad range of substrates.[18]

Palladacycle Precatalysts

Palladacycles are a class of highly active and stable precatalysts where the palladium atom is part of a cyclic structure, bonded to both a carbon and a heteroatom of the ligand.[3][19]

  • Causality of Performance: These complexes are exceptionally stable and easy to handle in air.[3][20] They serve as excellent reservoirs for the controlled, slow release of the active Pd(0) catalyst into the reaction medium, leading to high longevity and activity.[3] This often allows for extremely low catalyst loadings (down to ppm levels), which is highly desirable in pharmaceutical manufacturing to minimize residual palladium content.

Alternative Metal Catalysts

While palladium dominates the field, other transition metals offer cost-effective and sometimes complementary solutions.

  • Nickel Catalysts: As a cheaper, more earth-abundant metal, nickel has gained significant traction.[14] Nickel catalysts are particularly effective for coupling aryl chlorides and phenol derivatives (e.g., tosylates, carbamates) and often perform well in more environmentally benign solvents.[21][22][23]

  • Copper Catalysts: Research into copper-catalyzed Suzuki couplings is an active area.[24][25] Certain protocols have demonstrated high efficiency, sometimes even under ligand-free conditions for specific substrate classes.[26][27][28]

Quantitative Performance Comparison

The following table summarizes representative data for the coupling of various substituted phenylboronic acids, illustrating the performance of different catalyst classes. Direct comparison requires identical reaction conditions, but this data provides a valuable snapshot of catalyst efficacy.

Catalyst / LigandPhenylboronic Acid SubstrateAryl HalideBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄4-Formylphenylboronic acid4-BromoanisoleK₂CO₃Dioxane/H₂O8092[7]
Pd(OAc)₂ / SPhos2-Furanboronic acid4-ChlorobenzonitrileK₃PO₄Toluene/H₂O10095[7]
XPhos Pd G24-(Diphenylamino)phenylboronic acid4-Chloro-N,N-dimethylanilineK₃PO₄Dioxane/H₂O100>95[11]
HFTPhos-Pd G32,4,6-Trimethylphenylboronic acid (hindered)2-ChlorotolueneK₂CO₃iPrOH/H₂O6095[7]
[Pd(IMes)(allyl)Cl]Phenylboronic acid2-ChlorothiopheneCs₂CO₃DioxaneRT98[12]
NiCl₂(PCy₃)₂Phenylboronic acid2-ChloropyridineK₃PO₄t-Amyl Alcohol10093[21]

Catalyst Selection Workflow

Choosing the right catalyst system is a process of logical deduction based on the substrate's characteristics. The following workflow serves as a starting point for this decision-making process.

Catalyst_Selection start Start: Analyze Substrates q_sterics Is the phenylboronic acid or aryl halide ortho-substituted? start->q_sterics q_electronics Is the phenylboronic acid strongly electron-deficient? q_sterics->q_electronics No rec_sterics Recommendation: Use bulky, electron-rich ligand. • Buchwald Ligands (SPhos, XPhos) • NHC Ligands (IMes, SIMes) q_sterics->rec_sterics Yes q_halide Is the aryl halide an unactivated chloride? q_electronics->q_halide No rec_electronics Recommendation: Use strong electron-donating ligand. • Buchwald Ligands (SPhos) • NHC Ligands Consider stronger base (Cs₂CO₃, K₃PO₄) q_electronics->rec_electronics Yes rec_chloride Recommendation: Use highly active catalyst system. • Buchwald Ligands (XPhos) • NHC Ligands • Consider Ni-based catalyst q_halide->rec_chloride Yes rec_standard Recommendation: Standard conditions are a good start. • Pd(PPh₃)₄ (for simple substrates) • Modern Precatalyst (e.g., SPhos G3) for reliability and broader scope. q_halide->rec_standard No

Caption: A decision workflow for selecting a Suzuki coupling catalyst system.

Experimental Protocol: Coupling of a Sterically Hindered Substrate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a sterically hindered aryl chloride with an ortho-substituted phenylboronic acid using a modern palladacycle precatalyst.

Reaction: 2-Chlorotoluene with (2,4,6-trimethylphenyl)boronic acid.

Catalyst System: XPhos Pd G3

Rationale for Choices:

  • Aryl Chloride: A less reactive halide partner necessitates a highly active catalyst.

  • Hindered Boronic Acid: A bulky ligand (XPhos) is required to facilitate transmetalation and reductive elimination.

  • G3 Precatalyst: An air-stable, easily handled solid that ensures rapid and consistent activation to the active Pd(0) species, improving reproducibility.

  • Base (K₃PO₄): A moderately strong base is effective for activating the boronic acid without aggressively promoting protodeboronation.

  • Solvent (Dioxane/H₂O): A common solvent system that facilitates the dissolution of both organic and inorganic reagents.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), the substituted phenylboronic acid (1.5 mmol, 1.5 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

    • Causality: Using an excess of the boronic acid can help drive the reaction to completion, compensating for any potential decomposition via protodeboronation. The precatalyst is weighed in an inert atmosphere if possible, but its stability allows for brief handling in air.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Causality: This is a critical step. The active Pd(0) catalyst is sensitive to oxidation, and removing oxygen from the reaction atmosphere prevents catalyst deactivation and ensures maximum catalytic turnovers.

  • Solvent Addition: Add degassed 1,4-dioxane (2 mL) and degassed water (0.2 mL) via syringe.

    • Causality: Using degassed solvents is crucial to maintain the inert atmosphere established in the previous step.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C and stir vigorously for the specified time (typically 2-16 hours).

    • Causality: Heating provides the necessary activation energy for the reaction, particularly for the oxidative addition to the robust C-Cl bond.

  • Monitoring & Workup: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite® to remove inorganic salts and precipitated palladium black.

    • Causality: Filtration removes insoluble materials that could complicate the subsequent extraction and purification steps.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling is a mature but continually evolving reaction. While traditional catalysts like Pd(PPh₃)₄ laid the groundwork, the development of sophisticated phosphine ligands, robust N-heterocyclic carbenes, and highly active palladacycles has transformed our ability to couple challenging substituted phenylboronic acids. The key to success is no longer trial and error, but a rational approach based on understanding the steric and electronic demands of the substrates and matching them with a catalyst system designed to overcome those specific hurdles.

The future will likely focus on developing even more active catalysts that operate at lower loadings and milder conditions, as well as expanding the scope of non-precious metal catalysts like nickel and copper.[21][29] Furthermore, the push for greener chemistry will drive innovation in catalytic systems that are effective in environmentally benign solvents like water or biorenewable solvents.[29][30] For the modern researcher, a deep, mechanistic understanding of the tools available is the most powerful reagent of all.

References

A Comparative Guide to Suzuki-Miyaura Cross-Coupling: 3-Carboxy-4-fluorophenylboronic Acid vs. 4-Carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds critical to pharmaceutical and materials science.[1] The choice of the organoboron reagent is paramount, dictating reaction kinetics, yield, and functional group tolerance. This guide provides an in-depth comparison of two widely used building blocks: 3-Carboxy-4-fluorophenylboronic acid and 4-carboxyphenylboronic acid , offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Profiles: The Impact of Substitution

At first glance, the two molecules are isomers, differing only in the placement of the carboxyl group and the presence of a fluorine atom. However, these subtle structural changes impart significant differences in their electronic and steric profiles, which profoundly influence their reactivity in the palladium-catalyzed catalytic cycle.

FeatureThis compound4-Carboxyphenylboronic Acid
Structure
IUPAC Name 4-Borono-2-fluorobenzoic acid4-Boronobenzoic acid
CAS Number 872460-12-314047-29-1
Molecular Formula C₇H₆BFO₄C₇H₇BO₄
Molecular Weight 183.93 g/mol 165.95 g/mol
Key Substituents -COOH at C3, -F at C4 (relative to Boron)-COOH at C4 (relative to Boron)
Electronic Effects: A Tale of Two Rings

The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is heavily influenced by the electron density on the aromatic ring, which affects the crucial transmetalation step.

  • 4-Carboxyphenylboronic acid: The carboxylic acid group at the para position exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M). This reduces the electron density of the aromatic ring, making the organic ligand less nucleophilic and potentially slowing the rate of transmetalation compared to unsubstituted phenylboronic acid.[2]

  • This compound: This molecule presents a more complex electronic environment.

    • The fluorine atom at the 4-position (ortho to the boronic acid) is highly electronegative, exerting a powerful inductive electron-withdrawing effect (-I).[3] This significantly lowers the electron density at the carbon atom bonded to boron.

    • The carboxylic acid group at the 3-position (meta to the boronic acid) is also electron-withdrawing, but primarily through an inductive effect (-I), as resonance withdrawal does not extend to the meta position.

The cumulative electron-withdrawing effect in this compound is substantial, which can be a double-edged sword. While it may slow transmetalation, the unique electronic properties imparted by the fluorine atom are often a primary driver for its use in designing novel bioactive molecules.[4]

Steric Considerations: The Ortho Effect

Steric hindrance around the boronic acid moiety can impede the approach of the bulky palladium complex, affecting both the oxidative addition and transmetalation steps.

  • 4-Carboxyphenylboronic acid: With the substituent in the para position, there is minimal steric hindrance at the reaction center, generally allowing for facile coupling.

  • This compound: The presence of the fluorine atom in the ortho position introduces steric bulk adjacent to the boronic acid group. While fluorine is relatively small, this proximity can be sufficient to slow down the reaction.[5] However, optimized reaction conditions, particularly the choice of a bulky, electron-rich phosphine ligand, can often overcome this hindrance.[6] The "ortho effect" can also force the carboxyl group to twist out of the plane of the benzene ring, which alters its resonance contribution and acidity.[7]

Performance in Suzuki-Miyaura Coupling: A Comparative Analysis

While direct, side-by-side kinetic studies are sparse in the literature, we can infer performance based on established principles and reported yields for similar reactions. The presence of the acidic carboxylic acid proton in both molecules necessitates the use of a base that is strong enough to facilitate the catalytic cycle but not so strong as to cause undesirable side reactions.[8] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed.[9]

To illustrate the practical differences, we present representative data for the coupling of each boronic acid with a model electrophile, 4-bromoanisole.

Boronic AcidCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Carboxyphenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O907~90-95%
This compound4-BromoanisolePd(dppf)Cl₂K₃PO₄Dioxane/H₂O10012~80-88%

Disclaimer: Yields are representative and can vary significantly based on the specific substrates, catalyst, ligands, and reaction conditions used.

Key Insights from the Data:

  • Reaction Rate: 4-Carboxyphenylboronic acid generally proceeds faster due to lower steric hindrance and potentially more favorable electronics for transmetalation despite the para-withdrawing group.

  • Yield: While both reagents can provide high yields, reactions with the sterically hindered this compound may require more rigorous optimization of the catalyst system and longer reaction times to achieve comparable results.[5]

  • Catalyst Choice: For sterically demanding substrates like this compound, palladium catalysts with bulky, electron-rich ligands such as Buchwald's SPhos or XPhos, or ferrocene-based ligands like dppf, are often necessary to promote efficient oxidative addition and reductive elimination.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing reactions. The generally accepted cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X (trans-complex) pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)L₂-R² oa_complex->tm_complex Transmetalation transmetalation_step [R²-B(OH)₃]⁻ product R¹-R² tm_complex->product Reductive Elimination product->pd0 Catalyst Regeneration center_point start_point R¹-X (Aryl Halide) base_point Base (e.g., K₂CO₃) R²-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species ([R²-B(OH)₃]⁻), which is necessary for the transmetalation step to proceed efficiently.[10]

Experimental Protocol: A Comparative Workflow

This protocol provides a standardized method for evaluating the performance of both boronic acids under identical conditions.

Materials:

  • Aryl Bromide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Boronic Acid (1.2 mmol, 1.2 equiv of either 4-carboxyphenylboronic acid or this compound)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent: Toluene (8 mL), Ethanol (2 mL), Deionized Water (2 mL)

  • Standard laboratory glassware, magnetic stirrer, condenser, and an inert atmosphere setup (Nitrogen or Argon).

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol) and the selected boronic acid (1.2 mmol).

  • Reagent Addition: Add the palladium catalyst (3 mol%) and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (Toluene, Ethanol, Water) via syringe.

  • Reaction: Heat the reaction mixture to 90°C in an oil bath and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Acidification & Extraction: Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer to pH ~2-3 with 1M HCl to protonate the carboxylic acid product, ensuring it partitions into the organic layer.

  • Separation: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Catalyst, Base B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Heat to 90-100 °C C->D E Monitor by TLC/LC-MS D->E F Cool & Dilute E->F G Acidify & Extract F->G H Combine, Dry, Concentrate G->H H->H I Purify (Chromatography) H->I

Caption: A step-by-step workflow for the comparative Suzuki coupling experiment.

Conclusion and Recommendations

Both this compound and 4-carboxyphenylboronic acid are invaluable reagents in the synthetic chemist's toolbox. The choice between them is dictated by the specific goals of the synthesis.

  • Choose 4-Carboxyphenylboronic Acid for:

    • Rapid and high-yielding synthesis of simple biaryl carboxylic acids.

    • Reactions where steric hindrance is a concern with the coupling partner.

    • Cost-sensitive, large-scale syntheses where reaction efficiency is paramount.

  • Choose this compound for:

    • The synthesis of complex pharmaceutical intermediates where the specific substitution pattern is required for biological activity.[4][11]

    • Applications where the unique electronic properties of the ortho-fluoro substituent are desired to modulate the physicochemical properties (e.g., pKa, lipophilicity) of the final product.

    • Projects where a more challenging synthesis is acceptable to achieve a specific molecular architecture.

Ultimately, a successful outcome hinges on the careful selection of reaction conditions. For challenging couplings involving the ortho-substituted this compound, screening of palladium catalysts, ligands, bases, and solvents is a crucial and worthwhile investment of time.

References

A Senior Application Scientist's Guide to Purity Assessment: Leveraging 3-Carboxy-4-fluorophenylboronic Acid for Enhanced Detection of Process-Related Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: In the rigorous landscape of pharmaceutical development and chemical synthesis, establishing the purity of a synthesized compound is paramount. Even minute impurities can significantly alter a substance's efficacy, safety, and stability. While direct analytical methods like High-Performance Liquid Chromatography (HPLC) are foundational, they often fall short when dealing with impurities that are poor chromophores, co-elute with the main compound, or are present at trace levels. This guide explores the strategic use of chemical derivatization, focusing on 3-Carboxy-4-fluorophenylboronic acid as a powerful reagent to "tag" and unmask challenging impurities, thereby enabling their accurate quantification. We will compare this advanced methodology with traditional direct analysis techniques, providing the experimental logic, protocols, and data required for researchers to make informed decisions in their quality control workflows.

The Imperative of Purity in Scientific Research

The qualification of any new chemical entity, whether a drug candidate or a novel material, is fundamentally dependent on its purity.[1] Regulatory bodies and scientific standards demand stringent control over impurities, which can originate from starting materials, intermediates, by-products of side reactions, or degradation.[2] The failure to detect and quantify these impurities can lead to inconsistent experimental results, compromised patient safety, and costly product recalls.[2]

Standard analytical techniques such as HPLC, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy form the bedrock of purity analysis.[1][3] HPLC, in particular, is often considered the gold standard for its precision and versatility in separating complex mixtures.[3] However, the core challenge remains: you can only quantify what you can detect. When impurities lack a UV-absorbing chromophore or are present in complex matrices at trace levels, direct injection methods may fail to provide the necessary resolution or sensitivity.

The Derivatization Strategy: Making the Invisible, Visible

To overcome the limitations of direct analysis, chemical derivatization offers a powerful solution. This strategy involves reacting the target analyte—or in this case, a specific class of impurity—with a reagent to form a new compound (a derivative) with significantly improved detection characteristics.[4][5] The ideal derivatizing reagent imparts properties such as:

  • Strong Chromophore/Fluorophore: Enhancing detectability by UV-Visible or Fluorescence detectors.

  • Increased Molecular Weight/Ionizability: Improving performance in Mass Spectrometry (MS).

  • Altered Polarity: Modifying chromatographic retention time to resolve it from the main peak and other components.

This approach transforms a difficult analytical problem into a routine measurement, though it requires careful method development to ensure the derivatization reaction is complete, specific, and does not introduce new interfering peaks.[4]

Focus: this compound as a Derivatizing Agent

This compound is a versatile organic building block, primarily known for its role in Suzuki-Miyaura cross-coupling reactions.[6] It is precisely this reactivity that we can leverage for purity assessment. Many synthetic routes for complex molecules involve aryl halides (compounds containing a bromine, chlorine, or iodine atom attached to a benzene-like ring) as precursors or intermediates. Residual, unreacted aryl halides are common process-related impurities that must be controlled.

Mechanism of Action: Suzuki-Miyaura Coupling for Impurity Tagging

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between a boronic acid and an organohalide, catalyzed by a palladium complex.[7][8] In our application, the trace aryl halide impurity (Ar-X) is reacted with an excess of this compound.

The reaction tags the impurity with the boronic acid's phenyl group, which contains a carboxylic acid and a fluorine atom. This tag is advantageous for several reasons:

  • Introduces a Strong Chromophore: The newly formed bi-aryl system enhances UV detectability.

  • Alters Retention Time: The polar carboxylic acid group significantly changes the chromatographic behavior of the (originally less polar) aryl halide impurity, moving it away from the main compound peak.

  • Provides a Unique Mass: The specific mass of the derivative allows for highly selective detection using LC-MS.

Visualizing the Workflow

The following diagram illustrates the logical flow of using this compound for purity assessment.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_result Result Sample Synthesized Compound (Containing trace Ar-X impurity) Reaction Add this compound, Pd Catalyst, and Base Sample->Reaction Incubate Heat and Mix (Derivatization Reaction) Reaction->Incubate Quench Quench Reaction & Dilute Incubate->Quench HPLC Inject into HPLC-UV/MS System Quench->HPLC Detect Separate and Detect Derivatized Impurity (Ar-Tag) HPLC->Detect Quant Quantify Impurity Against a Standard Curve Detect->Quant Report Report Purity (%) Quant->Report

Caption: Workflow for purity analysis using boronic acid derivatization.

Experimental Protocol: Derivatization of Aryl Halide Impurities

Causality: This protocol is designed to ensure a complete reaction. The choice of a palladium catalyst and a suitable base is critical for the Suzuki-Miyaura coupling to proceed efficiently. A slight excess of the boronic acid ensures that the trace impurity is the limiting reactant.

  • Sample Preparation: Accurately weigh 10 mg of the synthesized compound into a 2 mL HPLC vial.

  • Reagent Addition: To the vial, add:

    • 500 µL of a solvent mixture (e.g., Dioxane/Water 4:1).

    • 1.5 equivalents (relative to the expected maximum impurity level) of this compound.

    • 0.05 equivalents of a Palladium catalyst (e.g., Pd(PPh₃)₄).

    • 3.0 equivalents of a base (e.g., K₂CO₃).

  • Reaction: Cap the vial tightly and place it in a heating block at 80°C for 2 hours with gentle agitation.

  • Quenching and Dilution: After cooling to room temperature, add 500 µL of acetonitrile to quench the reaction and dilute the sample for analysis.

  • Control Sample: Prepare a separate sample of the synthesized compound without the derivatization reagents to serve as a negative control.

  • Analysis: Inject both the derivatized sample and the control onto an appropriate reversed-phase HPLC-UV or LC-MS system.

Interpreting the Data: A Case Study

Let's consider a synthesized Active Pharmaceutical Ingredient (API) where 4-bromoanisole is a potential process-related impurity. 4-bromoanisole has a modest UV response and may co-elute with other components.

Table 1: Comparison of Analytical Results for API Purity

Analytical Method Retention Time of 4-bromoanisole Limit of Detection (LOD) Purity of API Batch Comments
Direct HPLC-UV Analysis 4.2 min (shoulder on API tail) 50 ppm 99.5% (inaccurate) Impurity peak is poorly resolved from the main API peak, leading to underestimation.

| Derivatization + HPLC-UV | 7.8 min (sharp, baseline-resolved) | 1 ppm [9] | 99.2% | The derivatized impurity is well-separated and its UV response is significantly enhanced, allowing for accurate quantification.[10] |

The data clearly shows the power of the derivatization approach. The derivatized impurity is shifted to a clean region of the chromatogram and its detectability is improved by a factor of 50, enabling a more accurate assessment of the API's true purity.

Comparative Analysis: Derivatization vs. Direct Methodologies

While highly effective, the derivatization strategy is not always necessary. The choice of analytical method should be guided by the specific challenges presented by the compound and its potential impurities.

Alternative 1: Direct Analysis (Non-Derivatization)

Direct analysis remains the first-line approach for purity assessment due to its simplicity and speed.[3][11]

  • High-Performance Liquid Chromatography (HPLC/UHPLC): The workhorse of purity testing, ideal for non-volatile compounds.[3] Modern ultra-high-performance systems (UHPLC) offer faster analysis times and higher resolution.[3]

  • Gas Chromatography (GC): Best suited for volatile components, such as residual solvents.[3]

  • Quantitative NMR (qNMR): A powerful, universal detection method that can provide an absolute purity value without needing a specific reference standard for the impurity itself.[1]

  • Mass Spectrometry (MS): Offers high sensitivity and specificity, especially when coupled with chromatography (LC-MS, GC-MS), and is essential for identifying unknown impurities.[2][3]

Strengths:

  • Faster sample preparation and turnaround time.

  • Lower risk of introducing artifacts from a chemical reaction.[4]

  • Directly reflects the composition of the original sample.

Limitations:

  • May lack sensitivity for trace-level impurities.

  • Poorly retained or non-chromophoric compounds are difficult to analyze.

  • Co-elution with the main component can make quantification impossible.

Alternative 2: Other Derivatization Approaches

Boronic acids are just one class of derivatizing reagents. Other common strategies include:

  • Acylation: Reagents like trifluoroacetic anhydride react with alcohols and amines to produce stable, volatile derivatives for GC analysis.[12]

  • Fluorescence Tagging: Reagents like dansyl chloride are used to tag amines and phenols, rendering them highly fluorescent for sensitive detection.[10]

  • Post-Column Derivatization: The derivatization reaction occurs after the sample has been separated on the HPLC column but before it reaches the detector.[13][14][15] This is a more complex setup but avoids issues with multiple derivative products from a single analyte.

These methods are powerful but are typically specific to a certain functional group (e.g., amines, alcohols) and would not be suitable for the aryl halide impurities targeted by the Suzuki-Miyaura approach.

Decision-Making Guide: Choosing the Right Purity Assessment Strategy

The following flowchart provides a logical framework for selecting the most appropriate analytical method.

G start Start: Assess Purity of Synthesized Compound q1 Do all expected impurities have adequate chromophores and chromatographic properties? start->q1 direct_analysis Proceed with Direct Analysis: HPLC-UV, LC-MS, or qNMR q1->direct_analysis Yes q2 Are there critical impurities (e.g., aryl halides) that are difficult to detect? q1->q2 No end Final Purity Report direct_analysis->end q2->direct_analysis No (All impurities are detectable) derivatization Employ Derivatization Strategy q2->derivatization Yes boronic_acid Use this compound for Aryl Halide Impurities derivatization->boronic_acid other_deriv Select other derivatizing agent based on impurity functional group (e.g., Dansyl Chloride for amines) derivatization->other_deriv boronic_acid->end other_deriv->end

Caption: Decision tree for selecting a purity assessment method.

Head-to-Head Comparison

Table 2: Comparison of Purity Assessment Methodologies

Parameter Direct Analysis (e.g., HPLC-UV) Derivatization with this compound
Specificity Moderate to High Very High (for targeted aryl halide impurities)
Sensitivity Variable; often poor for weak chromophores Excellent; significant signal enhancement
Sample Prep Time Low (dilute and shoot) High (requires chemical reaction)
Method Development Moderate High (requires reaction optimization)
Risk of Artifacts Low Moderate (incomplete reaction, side products)

| Best For | Routine QC, well-behaved analytes | Trace-level, poorly detectable process impurities |

Conclusion and Future Perspectives

While direct analytical methods are the cornerstone of purity assessment, their limitations necessitate more advanced strategies for complex challenges. The use of this compound as a derivatizing agent via the Suzuki-Miyaura coupling is a prime example of how principles of synthetic chemistry can be brilliantly applied to solve difficult analytical problems. This method provides unparalleled sensitivity and specificity for detecting residual aryl halide impurities, ensuring a more accurate and trustworthy assessment of a compound's purity.

As the complexity of pharmaceutical molecules grows, the field of analytical chemistry will continue to evolve. We anticipate a greater integration of automated derivatization systems and the development of novel tagging reagents that offer broader reactivity and even greater sensitivity, further empowering scientists to ensure the quality and safety of their synthesized compounds.

References

literature review of 3-Carboxy-4-fluorophenylboronic acid applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 3-Carboxy-4-fluorophenylboronic Acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive review of the current and potential applications of this compound (3-C-4-F-PBA). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the unique chemical attributes of this molecule and compares its utility across several high-impact scientific domains. We will explore its role in organic synthesis, its emerging use in sophisticated drug delivery systems, its application in advanced chemical sensing, and its potential as a valuable tool in fragment-based drug discovery.

For clarity, it is important to note that while this guide focuses on this compound (CAS 872460-12-3)[1], some experimental examples and data may be drawn from its closely related and more extensively documented isomer, 4-Carboxy-3-fluorophenylboronic acid (CAS 120153-08-4)[2][3]. The underlying chemical principles governing the applications of these isomers are highly analogous, and comparisons are made to illustrate the functional advantages conferred by the combination of carboxyl, fluoro, and boronic acid moieties on a phenyl ring.

Core Molecular Attributes: A Trifunctional Asset

This compound is a trifunctional chemical entity, and understanding the interplay between its three key functional groups is crucial to appreciating its versatility.

  • Boronic Acid (-B(OH)₂): This Lewis acidic group is the cornerstone of the molecule's reactivity. It is renowned for its participation in palladium-catalyzed cross-coupling reactions and its ability to form reversible covalent bonds with cis-diols, a feature heavily exploited in saccharide sensing and cell targeting[4][5].

  • Fluorine (-F): As a highly electronegative atom, the ortho-fluorine substituent acts as a powerful electron-withdrawing group. This has two profound effects:

    • pKa Modulation: It lowers the pKa of the boronic acid, increasing the population of the more reactive tetrahedral boronate species at physiological pH (~7.4). This is critical for applications in biological systems[6][7].

    • Metabolic Stability: The replacement of a C-H bond with a robust C-F bond can block sites of oxidative metabolism, a common strategy in drug design to enhance a compound's pharmacokinetic profile[8][9].

  • Carboxylic Acid (-COOH): This group provides a versatile chemical handle for covalent modification. It can be readily activated (e.g., with EDC/NHS) to form stable amide bonds, allowing the molecule to be conjugated to polymers, nanoparticles, or reporter molecules[10]. It also serves as a hydrogen bond donor/acceptor, influencing molecular recognition in biological targets.

Property[3]ValueSignificance
Molecular Formula C₇H₆BFO₄Defines the elemental composition.
Molecular Weight 183.93 g/mol A low molecular weight, suitable for use as a building block or fragment.
Appearance White to off-white solidStandard physical state for handling and storage.[2]
Key Functional Groups Boronic Acid, Carboxylic Acid, FluorineProvides trifunctional reactivity for synthesis, conjugation, and sensing.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C-C bonds, particularly for creating biaryl structures common in pharmaceuticals[11]. Boronic acids are essential reagents in this palladium-catalyzed cycle.

Causality of Experimental Choices

The electronic properties of the phenylboronic acid significantly influence the efficiency of the Suzuki-Miyaura reaction. The presence of electron-withdrawing groups, such as fluorine and carboxyl groups, can impact the crucial transmetalation step of the catalytic cycle. While strongly electron-withdrawing groups can sometimes retard this step, the precise positioning and nature of the substituents allow for fine-tuning of reactivity[12][13]. Fluorinated biphenyl derivatives are of high interest to the pharmaceutical industry, making fluorinated boronic acids valuable building blocks[14][15].

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This is a representative protocol and must be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress using TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.

Comparative Performance of Phenylboronic Acids

The following table, adapted from data on similar systems, illustrates how substituents affect conversion rates in Suzuki-Miyaura couplings. This highlights the importance of electronic effects that are relevant to 3-C-4-F-PBA.

Phenylboronic Acid Derivative[14][15]Aryl HalideCatalyst SystemConversion (%)Rationale
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10~95%Electron-withdrawing group provides good reactivity.
Phenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10~98%Unsubstituted standard, generally high yielding.
4-Carboxyphenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10~85%The carboxylate can coordinate with the catalyst, sometimes affecting rates.
Pentafluorophenylboronic acidPhenyl IodidePd(PPh₃)₄/CsF/Ag₂O>90%Highly fluorinated, requires specific conditions to overcome low activity.[12]

graph SuzukiMiyauraCycle {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, size="10,5"];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"];
edge [fontname="Helvetica", color="#5F6368"];

Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative\nAddition"]; ArPdX [label="Ar-Pd(II)-X L₂"]; Transmetal [label="Transmetalation"]; ArPdAr [label="Ar-Pd(II)-Ar' L₂"]; RedElim [label="Reductive\nElimination"]; ArAr [label="Ar-Ar' (Product)", shape=ellipse, fillcolor="#34A853"]; ArBOH [label="Ar'-B(OH)₂\n(3-C-4-F-PBA)", shape=ellipse, fillcolor="#EA4335"]; Base [label="Base (e.g., K₂CO₃)"]; ArX [label="Ar-X (Reactant)", shape=ellipse, fillcolor="#EA4335"];

Pd0 -> OxAdd [label=" + Ar-X"]; OxAdd -> ArPdX; ArPdX -> Transmetal; ArBOH -> Transmetal [label=" + Base"]; Transmetal -> ArPdAr; ArPdAr -> RedElim; RedElim -> Pd0; RedElim -> ArAr; }

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Bioconjugation and Targeted Drug Delivery

The unique structure of 3-C-4-F-PBA makes it an ideal linker for advanced drug delivery systems. The carboxyl group serves as an anchor point for conjugation, while the boronic acid moiety can act as a pH-responsive trigger or a targeting ligand.

Causality of Experimental Choices

In cancer therapy, targeting sialic acid, which is often overexpressed on the surface of tumor cells, is a promising strategy. Boronic acids are known to interact with the diol groups in sialic acid. The fluoro-substituent on 3-C-4-F-PBA lowers the boronic acid's pKa to ~7.2, which is advantageous for stable complex formation at physiological pH[6]. This enables the design of nanoparticles that can selectively bind to and be internalized by cancer cells. Furthermore, this interaction can be reversed in the more acidic endosomal environment, facilitating drug release. A study on its isomer, 4-C-3-F-PBA, demonstrated its utility in creating polymers for oral CRISPR delivery, highlighting its mucoadhesive properties and ability to enhance endosomal escape[6].

Experimental Protocol: Conjugation to Chitosan Nanoparticles

This protocol is based on the principles described for conjugating similar carboxylated boronic acids to polymers[10].

  • Activation of 3-C-4-F-PBA: Dissolve 3-C-4-F-PBA (2 eq) in a suitable organic solvent (e.g., DMSO). Add N-hydroxysuccinimide (NHS, 2.5 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2.5 eq). Stir at room temperature for 4-6 hours to form the active NHS ester.

  • Nanoparticle Preparation: Prepare chitosan (CS) nanoparticles using a standard method such as ionic gelation.

  • Conjugation Reaction: Disperse the CS nanoparticles in a buffered solution (e.g., MES buffer, pH 6.0). Add the activated 3-C-4-F-PBA solution dropwise to the nanoparticle suspension.

  • Reaction Execution: Allow the reaction to proceed overnight at room temperature with gentle stirring. The primary amine groups on the chitosan will react with the NHS ester to form a stable amide bond.

  • Purification: Purify the functionalized nanoparticles by repeated centrifugation and resuspension in deionized water to remove unreacted reagents. Lyophilize the final product for storage.

DrugDelivery cluster_0 Step 1: Functionalization cluster_1 Step 2: Targeting & Uptake cluster_2 Step 3: Drug Release NP Chitosan NP + NH₂ groups Func_NP Functionalized NP Amide Bond + Surface B(OH)₂ NP->Func_NP Conjugation Linker 3-C-4-F-PBA COOH + B(OH)₂ EDC_NHS EDC / NHS Activation Linker->EDC_NHS Activates COOH EDC_NHS->Func_NP Conjugation TumorCell Tumor Cell Overexpressed Sialic Acid (diols) Func_NP->TumorCell B(OH)₂ binds to diols Endocytosis Endocytosis TumorCell->Endocytosis Endosome Endosome Low pH Endocytosis->Endosome Drug Drug Release Endosome->Drug pH triggers release

Workflow for targeted drug delivery using a 3-C-4-F-PBA functionalized nanoparticle.

Advanced Chemical Sensing

The reversible interaction between boronic acids and diols is the foundation for a class of synthetic receptors for saccharides[5][16][17]. When this binding event is coupled with a signal transduction mechanism, such as a change in fluorescence, a powerful chemical sensor is created.

Causality of Experimental Choices

For a boronic acid to be an effective sensor in biological fluids, it must bind to saccharides at neutral pH. The binding affinity is highest for the tetrahedral boronate anion, not the neutral trigonal acid. Therefore, the pKa of the boronic acid should be close to the sensing pH. The electron-withdrawing fluorine in 3-C-4-F-PBA lowers its pKa significantly compared to unsubstituted phenylboronic acid (pKa ~8.8), making it a much more effective receptor at pH 7.4. By attaching this molecule to a fluorophore, the binding of a saccharide can perturb the electronic environment of the dye, leading to a measurable change in fluorescence intensity or wavelength.

Generalized Protocol: Fluorescence-Based Saccharide Sensing
  • Sensor Synthesis: Synthesize a sensor molecule by coupling 3-C-4-F-PBA to a fluorescent reporter (e.g., anthracene, pyrene) via its carboxyl group, forming a stable amide bond.

  • Stock Solutions: Prepare a stock solution of the sensor in a suitable solvent (e.g., DMSO) and stock solutions of various saccharides (glucose, fructose, etc.) in a buffered aqueous solution (e.g., PBS, pH 7.4).

  • Fluorescence Measurement: In a cuvette, add the buffer solution and a small aliquot of the sensor stock solution to reach a final concentration in the micromolar range. Record the baseline fluorescence spectrum.

  • Titration: Add increasing concentrations of a saccharide solution to the cuvette, allowing the system to equilibrate after each addition. Record the fluorescence spectrum after each addition.

  • Data Analysis: Plot the change in fluorescence intensity against the saccharide concentration. Fit the data to a suitable binding isotherm (e.g., 1:1 binding model) to determine the binding affinity (Kd).

  • Comparison: Repeat the experiment for different saccharides to evaluate the sensor's selectivity.

Comparative Binding Affinities

The table below shows representative data for a boronic acid-based sensor, demonstrating typical selectivity trends. Fructose generally shows the highest affinity due to its favorable furanose form, which presents a rigid cis-diol.

AnalyteBinding Constant (K, M⁻¹)Fluorescence ChangeRationale
Fructose High (e.g., >1000)StrongestForms a stable 2:1 complex with the sensor's diol binding sites.
Glucose Moderate (e.g., ~100-300)ModerateLower population of the binding-compatible furanose form in solution.
Galactose Moderate (e.g., ~100-300)ModerateSimilar binding profile to glucose.
Mannose Low (e.g., <100)WeakestDiol geometry is less favorable for strong binding.

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful strategy for identifying novel lead compounds by screening libraries of low-molecular-weight molecules ("fragments")[18][19]. 3-C-4-F-PBA is an excellent candidate for inclusion in a fragment library.

Causality of Experimental Choices

Boronic acids are highly valued fragments for several reasons. They can act as serine protease inhibitors by forming a reversible covalent bond with the catalytic serine residue, mimicking the tetrahedral transition state[4]. The phenyl ring provides a scaffold for probing aromatic interactions, while the carboxyl and fluoro groups can form specific hydrogen bonds or other polar interactions within a protein's binding pocket. Screening with fragments like 3-C-4-F-PBA can identify unique binding modes that might be missed by larger, more complex molecules, providing a more efficient starting point for optimization into a potent drug candidate[20][21].

Workflow: FBDD Campaign using X-ray Crystallography
  • Library Design: Include 3-C-4-F-PBA in a diverse fragment library that adheres to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).

  • Protein Crystallization: Obtain high-quality crystals of the target protein.

  • Fragment Soaking: Soak the protein crystals in solutions containing individual fragments from the library at high concentrations (typically in the mM range).

  • X-ray Diffraction: Collect X-ray diffraction data from the soaked crystals at a synchrotron source.

  • Hit Identification: Analyze the resulting electron density maps to identify fragments that are bound to the protein target. The structure of the protein-fragment complex provides direct, unambiguous information about the binding mode.

  • Hit Validation: Confirm the binding of identified hits using a secondary biophysical method (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry).

  • Lead Optimization: Use the structural information to guide the synthetic elaboration of the fragment hit, "growing" it into a more potent and selective lead compound.

FBDD_Workflow Lib Fragment Library (incl. 3-C-4-F-PBA) Screen Biophysical or X-ray Screening Lib->Screen Hits Identify Fragment Hits (mM affinity) Screen->Hits Struct Determine Structure (X-ray / NMR) Hits->Struct Validate & Characterize SAR Structure-Guided Chemistry (SAR) Struct->SAR SAR->Hits Iterative Optimization Lead Potent Lead Compound (nM affinity) SAR->Lead

The iterative workflow of a Fragment-Based Drug Discovery (FBDD) campaign.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated molecular tool with significant potential across multiple scientific disciplines. The strategic placement of its three functional groups—boronic acid, fluorine, and carboxylic acid—creates a synergistic effect, enabling applications that would be difficult to achieve with simpler molecules. Its utility as a building block in Suzuki-Miyaura coupling is well-established in principle. More excitingly, its lowered pKa and conjugation-ready handle position it as a premier candidate for developing next-generation targeted drug delivery systems and sensitive diagnostic tools. Finally, its compact and functionalized structure makes it a high-value asset for fragment libraries, offering a promising starting point for the discovery of novel therapeutics. As research continues, this versatile molecule is poised to become an increasingly important part of the modern chemist's and drug developer's toolkit.

References

Navigating the Challenges of Suzuki Coupling with Electron-Deficient Boronic Acids: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its status as a cornerstone of modern organic synthesis. However, the seemingly straightforward nature of this reaction can be deceptive, particularly when dealing with electron-deficient boronic acids. These substrates present unique mechanistic hurdles that can lead to frustratingly low yields and reaction failures.

This guide provides an in-depth analysis of the mechanistic challenges inherent in Suzuki-Miyaura couplings involving electron-deficient boronic acids. We will objectively compare the performance of various catalytic systems and reaction conditions with supporting experimental data, and provide detailed protocols for both a standard and an optimized approach. Furthermore, we will explore alternative coupling strategies for challenging electron-deficient systems, offering a comprehensive resource for overcoming these synthetic obstacles.

The Mechanistic Bottleneck: Understanding the Impact of Electron-Deficient Boronic Acids

The efficacy of the Suzuki-Miyaura reaction hinges on a delicate balance of elementary steps within its catalytic cycle: oxidative addition, transmetalation, and reductive elimination. When employing electron-deficient boronic acids, the transmetalation step often becomes the rate-limiting and most problematic stage.[1]

An electron-withdrawing group on the boronic acid reduces the nucleophilicity of the carbon atom to be transferred to the palladium center. This diminished nucleophilicity slows down the transfer of the aryl group from the activated boronate species to the palladium complex, thereby impeding the entire catalytic cycle.[1]

A significant competing side reaction that plagues couplings with electron-deficient boronic acids is protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom from a proton source in the reaction mixture, such as water or alcohol. This process is often accelerated under the basic conditions required for the Suzuki coupling, leading to the formation of undesired arene byproducts and consumption of the starting material.

Caption: The Suzuki-Miyaura catalytic cycle highlighting the challenging transmetalation step with electron-deficient boronic acids and the competing protodeboronation side reaction.

Strategies for Success: A Comparative Analysis

To address the challenges posed by electron-deficient boronic acids, several key modifications to the standard Suzuki protocol have been developed. The following table provides a comparative overview of these strategies, with supporting data from the literature.

StrategyMechanistic RationaleKey Reagents/ConditionsExample Yield (Electron-Deficient)Example Yield (Electron-Rich)Reference
Stronger Bases More effective activation of the boronic acid to form a more nucleophilic boronate species, accelerating transmetalation.K₃PO₄, Cs₂CO₃, KOt-Bu85% (4-formylphenylboronic acid)>95% (4-methylphenylboronic acid)[1]
Electron-Rich Ligands Increase the electron density on the palladium center, making it more susceptible to transmetalation with the electron-poor boronic acid.SPhos, XPhos, RuPhos (Buchwald Ligands)92% (4-cyanophenylboronic acid)>98% (4-methoxyphenylboronic acid)[1]
Boronic Esters Enhance stability against protodeboronation and can modulate reactivity. MIDA boronates allow for slow release of the boronic acid.Pinacol esters, MIDA esters, Trifluoroborates88% (2-nitrophenylboronic acid pinacol ester)95% (phenylboronic acid pinacol ester)[2]
Optimized Solvent Systems Aprotic polar solvents can aid in the dissolution of the base and boronate salts, facilitating the reaction.Dioxane, THF, DMF89% (4-acetylphenylboronic acid in dioxane/water)>95% (phenylboronic acid in toluene/water)[1]

Experimental Protocols: From Standard to Optimized

Here, we provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of an electron-deficient boronic acid with an aryl bromide, contrasting a standard protocol with a more robust, optimized procedure.

Protocol 1: Standard Suzuki-Miyaura Coupling (Illustrative)

This protocol utilizes traditional conditions that may result in lower yields for electron-deficient substrates.

Reaction: Coupling of 4-bromotoluene with 4-formylphenylboronic acid.

Materials:

  • 4-bromotoluene (1.0 mmol, 171 mg)

  • 4-formylphenylboronic acid (1.2 mmol, 180 mg)

  • Pd(PPh₃)₄ (0.03 mmol, 35 mg)

  • Na₂CO₃ (2.0 mmol, 212 mg)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add 4-bromotoluene, 4-formylphenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Fit the flask with a reflux condenser and purge with nitrogen for 15 minutes.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Outcome: Moderate to low yield due to slow transmetalation and potential protodeboronation.

Protocol 2: Optimized Suzuki-Miyaura Coupling for Electron-Deficient Boronic Acids

This protocol employs a modern catalyst system and optimized conditions to enhance the yield and reliability of the coupling.

Reaction: Coupling of 4-bromotoluene with 4-formylphenylboronic acid.

Materials:

  • 4-bromotoluene (1.0 mmol, 171 mg)

  • 4-formylphenylboronic acid (1.5 mmol, 225 mg)

  • XPhos Pd G3 (0.02 mmol, 17 mg)

  • K₃PO₄ (2.0 mmol, 424 mg)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene, 4-formylphenylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Place the tube in a preheated oil bath at 100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow_Comparison cluster_standard Standard Protocol cluster_optimized Optimized Protocol s1 Combine Reagents: 4-bromotoluene, 4-formylphenylboronic acid, Pd(PPh3)4, Na2CO3 s2 Add Solvents: Toluene/Water s1->s2 s3 Heat at 100°C for 12h s2->s3 s4 Workup and Purification s3->s4 o1 Combine Reagents under Inert Atmosphere: 4-bromotoluene, 4-formylphenylboronic acid, XPhos Pd G3, K3PO4 o2 Add Degassed Solvents: Dioxane/Water o1->o2 o3 Heat at 100°C for 4-6h o2->o3 o4 Workup and Purification o3->o4 Standard Protocol Standard Protocol Optimized Protocol Optimized Protocol

Caption: A comparison of the experimental workflows for a standard versus an optimized Suzuki-Miyaura coupling of an electron-deficient boronic acid.

Beyond Suzuki: Alternative Coupling Strategies

While optimizing the Suzuki-Miyaura reaction is often the first line of defense, certain substrates may benefit from entirely different cross-coupling methodologies. Here, we briefly compare some common alternatives.

  • Stille Coupling: This reaction utilizes organostannanes as the nucleophilic partner.[3] A key advantage is the excellent functional group tolerance and the stability of the organotin reagents.[3] However, the high toxicity of tin compounds is a significant drawback. The transmetalation step in the Stille reaction is generally less sensitive to the electronic nature of the coupling partners compared to the Suzuki reaction.[4]

  • Negishi Coupling: Employing organozinc reagents, the Negishi coupling is known for its high reactivity, often allowing for reactions to proceed at room temperature.[5] The organozinc reagents are more reactive than their boronic acid counterparts, which can be advantageous for coupling with electron-deficient partners. However, they are also more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.[6]

  • Buchwald-Hartwig Amination: While primarily a C-N bond-forming reaction, it is a powerful tool for the synthesis of arylamines, which can be precursors to other functional groups.[7] When direct C-C bond formation is challenging, a synthetic route involving a Buchwald-Hartwig amination followed by further transformations can be a viable alternative. Recent advances have even demonstrated the coupling of electron-deficient aryl chlorides.[8]

Conclusion

Successfully navigating the challenges of Suzuki-Miyaura couplings with electron-deficient boronic acids requires a solid understanding of the underlying mechanistic principles. The slower transmetalation and competing protodeboronation are the primary obstacles that must be overcome. By judiciously selecting stronger bases, employing electron-rich and sterically demanding ligands such as the Buchwald-type phosphines, and considering the use of more stable boronic esters, researchers can significantly improve the efficiency and reliability of these transformations. For particularly recalcitrant substrates, exploring alternative cross-coupling reactions like the Stille or Negishi couplings may provide a more direct route to the desired products. The protocols and comparative data presented in this guide offer a practical framework for optimizing these critical bond-forming reactions in the pursuit of novel molecules for research and development.

References

performance of different palladium ligands with 3-Carboxy-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium Ligand Performance for Suzuki-Miyaura Coupling of 3-Carboxy-4-fluorophenylboronic Acid

For researchers, medicinal chemists, and process development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures, which are core components of numerous pharmaceuticals.[1] The reaction's tolerance for a wide array of functional groups makes it exceptionally powerful.[2] However, not all substrates are created equal. Boronic acids bearing both electron-withdrawing groups and potentially coordinating functionalities, such as this compound, present unique challenges that demand a carefully optimized catalytic system.

This guide provides an in-depth comparison of palladium ligand performance for this specific, challenging substrate. We will move beyond simple protocols to explore the causal relationships between ligand structure, catalytic activity, and reaction outcome, providing the field-proven insights necessary to accelerate your research and development.

The Challenge: Coupling an Electron-Deficient, Functionalized Boronic Acid

This compound is a particularly demanding coupling partner for two primary reasons:

  • Electronic Effects : The fluorine and carboxylic acid groups are both electron-withdrawing, which can decrease the nucleophilicity of the boronic acid. This can slow the crucial transmetalation step in the catalytic cycle. Furthermore, substrates with multiple fluorine substituents are known to be prone to competitive protodeboronation under basic reaction conditions, reducing the amount of boronic acid available for productive coupling.[3][4][5]

  • Carboxylate Interference : The carboxylic acid group itself poses the most significant hurdle. Under the basic conditions required for the Suzuki reaction, the acid is deprotonated to a carboxylate. This anionic carboxylate can coordinate to the palladium(II) center, potentially forming a stable, off-cycle complex that deactivates the catalyst and halts the reaction.[6][7] This requires careful selection of the base and, most importantly, the ligand to mitigate this inhibitory effect.

Palladium Ligands: A Head-to-Head Comparison

The ligand is the cornerstone of the modern Suzuki-Miyaura reaction. It stabilizes the palladium center, modulates its reactivity, and dictates the success or failure of challenging couplings. We will compare the two dominant classes of ligands: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

Bulky, Electron-Rich Phosphine Ligands

For decades, phosphine ligands have been the workhorses of palladium catalysis. While simple ligands like triphenylphosphine (PPh₃) are often insufficient for difficult substrates, the development of sterically hindered and highly electron-donating phosphines has revolutionized the field.

Mechanism of Action:

  • Electron-Richness: These ligands (e.g., P(t-Bu)₃, PCy₃, and the Buchwald biarylphosphines like SPhos and XPhos) increase the electron density on the palladium(0) center.[8] This enhanced nucleophilicity accelerates the rate-limiting oxidative addition of the aryl halide to the catalyst.

  • Steric Bulk: The large steric footprint of these ligands promotes the final, product-releasing reductive elimination step and helps to form a monoligated, highly reactive palladium species in solution.

For substrates like this compound, ligands such as SPhos have demonstrated particular efficacy. They create a sterically demanding environment around the metal that can disfavor the binding of the carboxylate, while their high activity drives the catalytic cycle forward efficiently, even at lower temperatures.[9][10]

N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as a powerful alternative to phosphines. They are known for forming exceptionally stable and highly active palladium complexes.

Mechanism of Action:

  • Strong σ-Donation: NHCs are powerful σ-donors, creating a very strong palladium-carbon bond.[11] This exceptional stability prevents catalyst decomposition, especially at higher temperatures, leading to high catalyst turnover numbers (TONs).

  • Tunable Sterics: Like phosphines, the steric properties of NHCs can be tuned by modifying the bulky groups on the nitrogen atoms (e.g., mesityl in IMes, di-isopropylphenyl in IPr). This steric bulk again facilitates the crucial reductive elimination step.[1][12]

The robustness of Pd-NHC complexes makes them highly effective for coupling aryl chlorides and other less reactive electrophiles.[11][13] Their strong electron donation can be particularly beneficial in accelerating the oxidative addition step with challenging partners.

Performance Data Summary

The following table summarizes representative performance data for the Suzuki-Miyaura coupling of arylboronic acids containing carboxylic acid or fluoro-substituents, providing a comparative basis for ligand selection.

Pd PrecursorLigandAryl Halide PartnerBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhos 4-Chloro-acetophenone4-Carboxyphenyl-boronic acidK₃PO₄Toluene/H₂O11024~70%[9][14]
Pd₂(dba)₃P(t-Bu)₃ 4-BromoanisolePentafluorophenyl-boronic acidCsF/Ag₂ODMF10012>90%[3]
Pd-G3-XantphosXantphos 4-Bromoacetophenone4-Carboxyphenyl-boronic acidK₂CO₃Dioxane/H₂O100195%[14]
[Pd(IPr)(cin)Cl]IPr (NHC) 4-Chlorotoluene4-Formylphenyl-boronic acidK₃PO₄Dioxane1001898%[12][15]
PdCl₂(dppf)dppf 4-Bromoacetophenone3-Carboxyphenyl-boronic acidK₂CO₃DMF/H₂O8012Variable[6]

This table is a synthesis of data from multiple sources for structurally similar substrates to provide a comparative overview. Yields are highly substrate-dependent.

Analysis: The data indicates that modern, bulky ligands (SPhos, P(t-Bu)₃, NHCs) consistently outperform older ligands like dppf for functionalized substrates. The combination of a strong base (K₃PO₄ or CsF) and a highly active ligand is crucial for achieving high yields.

Visualizing the Catalytic Process

To better understand the reaction, two diagrams are provided below. The first illustrates the fundamental catalytic cycle of the Suzuki-Miyaura reaction, and the second compares the structures of representative ligands.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia R¹-Pd(II)-X L₂ pd0->pdiia Oxidative Addition (R¹-X) pdiib R¹-Pd(II)-OR L₂ pdiia->pdiib Base (M-OR) pdiic R¹-Pd(II)-R² L₂ pdiib->pdiic Transmetalation (R²-B(OH)₂) pdiic->pd0 Reductive Elimination product R¹-R² (Product) pdiic->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ligand_Structures cluster_phosphines Phosphine Ligands cluster_nhc N-Heterocyclic Carbene sPhos SPhos (Bulky Biarylphosphine) pPh3 PPh₃ (Triphenylphosphine) iPr IPr (Bulky NHC) caption Comparison of Ligand Classes: Bulky ligands (SPhos, IPr) provide greater steric hindrance than simpler ligands (PPh₃).

Caption: Structural comparison of common palladium ligand classes.

Recommended Experimental Protocol

This protocol is designed as a robust starting point for the coupling of an aryl bromide with this compound, utilizing a modern Buchwald-type ligand for high efficiency.

Materials:

  • Palladium(II) Acetate [Pd(OAc)₂]

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Catalyst Pre-formation/Reaction Setup (Inert Atmosphere):

    • To the reaction vessel, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (3.0 mmol).

    • Causality: Using a ligand-to-palladium ratio of 2:1 ensures the formation of a monoligated active species, which is crucial for high reactivity. K₃PO₄ is a strong enough base to facilitate transmetalation but is less likely to cause hydrolysis of other sensitive functional groups compared to hydroxides.[9] The extra equivalent of base neutralizes the acidic proton on the boronic acid.[7]

  • Solvent Addition:

    • Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Causality: Degassing is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides, killing the reaction.

    • Via syringe, add the degassed toluene (5 mL) and water (0.5 mL).

  • Reaction:

    • Place the sealed vessel in a preheated oil bath at 100-110 °C.

    • Stir vigorously for 4-16 hours.

    • Causality: The biphasic toluene/water system is effective for many Suzuki couplings.[9] The reaction progress should be monitored by TLC or LC-MS to determine the point of completion.

  • Workup and Purification:

    • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid group of the product, ensuring it partitions into the organic layer.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl carboxylic acid.

Senior Scientist's Recommendation

For the Suzuki-Miyaura coupling of This compound , the evidence strongly favors the use of a bulky, electron-rich monophosphine ligand from the Buchwald family, such as SPhos or XPhos .

Reasoning: These ligands provide an optimal balance of high reactivity and steric shielding. Their electron-donating nature accelerates the oxidative addition of the aryl halide, while their significant bulk promotes the final reductive elimination and, critically, appears to mitigate catalyst inhibition by the carboxylate functionality. While Pd-NHC catalysts are exceptionally robust, the extensive literature support for biarylphosphine ligands in couplings involving substrates with acidic protons makes them the most reliable first choice for this specific application.[9][10] Paired with a base like K₃PO₄ in a toluene/water solvent system, this approach provides a high probability of success.

References

A Senior Application Scientist's Guide to Benchmarking 3-Carboxy-4-fluorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures. Substituted phenylboronic acids are foundational reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forges carbon-carbon bonds with exceptional fidelity. This guide provides an in-depth comparative analysis of 3-Carboxy-4-fluorophenylboronic acid, benchmarking its performance against structurally similar and commonly utilized analogues: 3-carboxyphenylboronic acid and 4-fluorophenylboronic acid. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for selecting the optimal building block, grounded in physicochemical properties and mechanistic understanding, and supported by a standardized experimental protocol for direct comparison.

Physicochemical Properties: A Comparative Overview

The intrinsic reactivity and handling characteristics of a building block are dictated by its physical and chemical properties. The table below summarizes key physicochemical parameters for this compound and its selected comparators. Understanding these properties is the first step in rationalizing their behavior in a reaction.

PropertyThis compound3-Carboxyphenylboronic Acid4-Fluorophenylboronic Acid
CAS Number 872460-12-325487-66-51765-93-1
Molecular Formula C₇H₆BFO₄C₇H₇BO₄C₆H₆BFO₂
Molecular Weight 183.93 g/mol [1]165.94 g/mol [1]139.92 g/mol [2]
Melting Point Varies (often supplied as anhydride)243-247 °C[3][4]262-265 °C[5]
Appearance White to off-white powder or crystal[2]Off-white crystalline powder[3]Crystalline or fluffy powder[5][6]
pKa (of COOH) ~3.5 (estimated)~4.21 (predicted)[7]N/A

The presence of a fluorine atom and a carboxylic acid group on the phenyl ring of this compound significantly influences its electronic properties and solubility, which in turn affects its performance in the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Coupling: A Mechanistic Perspective

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, proceeding through a well-established catalytic cycle involving a palladium catalyst.[8][9] A generalized mechanism is depicted below. The efficiency of this cycle, and thus the overall reaction yield and rate, is profoundly influenced by the electronic nature of the substituents on the phenylboronic acid.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetalation Transmetalation (Ar'-B(OH)2, Base) RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Regeneration ArX Aryl Halide (Ar-X) ArBOH2 Arylboronic Acid (Ar'-B(OH)2) caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

The key steps of the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.[4][8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting and is critically influenced by the electronic properties of the boronic acid and the presence of a base.[10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

The electronic nature of the substituents on the phenylboronic acid primarily impacts the transmetalation step. Electron-withdrawing groups, such as the fluorine atom and the carboxylic acid group in this compound, can influence the nucleophilicity of the aryl group being transferred. While highly electron-donating groups on the boronic acid are generally beneficial for the Suzuki reaction, the effect of electron-withdrawing groups can be more complex.[11] They can increase the acidity of the boronic acid, facilitating the formation of the boronate anion, which is the active species in the transmetalation.[12]

Benchmarking Experimental Protocol

To provide a standardized platform for comparison, the following detailed experimental protocol for a benchmark Suzuki-Miyaura coupling reaction is proposed. This protocol is designed to be robust and reproducible, allowing for a fair evaluation of the relative performance of this compound and its analogs.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Add aryl bromide (1.0 eq), boronic acid (1.2 eq), and base (e.g., K2CO3, 2.0 eq) to a reaction vessel. B 2. Add solvent (e.g., Dioxane/H2O 4:1). A->B C 3. Degas the mixture with an inert gas (e.g., Argon or Nitrogen). B->C D 4. Add Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%). C->D E 5. Heat the reaction mixture (e.g., 80-100 °C) with stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and add water and an organic solvent (e.g., EtOAc). F->G H 8. Separate the organic layer, wash with brine, and dry over Na2SO4. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify the crude product by column chromatography. I->J K 11. Characterize the product (NMR, MS) and determine the yield. J->K caption Figure 2: Standardized Experimental Workflow for the Benchmark Suzuki-Miyaura Coupling.

Caption: Figure 2: Standardized Experimental Workflow for the Benchmark Suzuki-Miyaura Coupling.

Detailed Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Degassing: Seal the tube with a septum and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Reaction: Place the Schlenk tube in a preheated oil bath at 90 °C and stir vigorously for the designated reaction time.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentration: Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, and calculate the isolated yield.

Expected Performance and Mechanistic Interpretation

Based on the electronic properties of the substituents, we can predict the relative performance of the three boronic acids in the benchmark Suzuki-Miyaura coupling reaction.

  • 4-Fluorophenylboronic Acid: The fluorine atom is a weakly deactivating, ortho-para directing group with a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric effect (+M). In the para position, the inductive effect dominates, making the boronic acid more Lewis acidic. This can facilitate the formation of the boronate anion, potentially accelerating the transmetalation step.[12]

  • 3-Carboxyphenylboronic Acid: The carboxylic acid group is a meta-directing, deactivating group with a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. This strong deactivation can decrease the nucleophilicity of the aryl ring, potentially slowing down the transmetalation step. However, the increased acidity of the boronic acid moiety could again favor boronate formation.

  • This compound: This building block features both a strongly electron-withdrawing carboxylic acid group and a moderately electron-withdrawing fluorine atom. The combined electron-withdrawing nature of these substituents is expected to significantly increase the Lewis acidity of the boron center. This enhanced acidity should promote the formation of the reactive boronate species, potentially leading to a faster transmetalation rate compared to 3-carboxyphenylboronic acid. However, the overall electron-deficient nature of the aromatic ring might slightly temper its nucleophilicity. The interplay of these opposing effects will determine its overall reactivity.

4-Fluorophenylboronic acid ≈ this compound > 3-Carboxyphenylboronic acid

It is important to note that other factors, such as steric hindrance and the specific reaction conditions (base, solvent, catalyst), can also influence the outcome of the reaction.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules, offering a unique combination of electronic properties due to the presence of both a carboxylic acid and a fluorine substituent. This guide provides a framework for understanding and benchmarking its performance against other common phenylboronic acids. By considering the fundamental physicochemical properties and the underlying reaction mechanism, researchers can make more informed decisions in the selection of building blocks for their synthetic endeavors. The provided experimental protocol offers a standardized method for direct comparison, enabling the generation of reliable and reproducible data to guide future synthetic strategies.

References

Safety Operating Guide

3-Carboxy-4-fluorophenylboronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Proper Disposal of 3-Carboxy-4-fluorophenylboronic Acid

For researchers and professionals in drug development, the integrity of scientific work is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents like this compound are not merely regulatory hurdles; they are fundamental to ensuring a safe laboratory environment, protecting our ecosystem, and upholding the principles of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound and its associated waste, grounded in established safety data and regulatory standards.

Hazard Identification and Essential Safety Precautions

Understanding the inherent risks of a compound is the first step in managing its lifecycle. This compound is a hazardous substance that requires careful handling.

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles conforming to European standard EN 166, and a laboratory coat to prevent skin contact.[1]

  • Ventilation: All handling of this solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles.[2]

  • Avoid Contact: Take meticulous care to prevent direct contact with skin, eyes, and clothing.[2] In case of accidental exposure, follow first-aid measures outlined in the Safety Data Sheet (SDS) immediately.[1][2]

Hazard Profile Summary:

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear risk profile for this compound.

Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[1][2][3]
Serious Eye IrritationH319Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1][3]

Hazard data synthesized from multiple Safety Data Sheets.[1][2][3]

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with correct waste classification. This compound waste must be treated as hazardous chemical waste .

  • Waste Classification: Under the U.S. Environmental Protection Agency (EPA) guidelines found in 40 CFR 261.3, chemical waste generators must determine if a discarded chemical is classified as hazardous.[2][4] Given its GHS hazard profile, this compound falls into this category. It should be classified as a hazardous solid organic acid waste .

  • Segregation: Proper segregation is critical to prevent dangerous reactions. This waste must be stored separately from:

    • Strong oxidizing agents[5]

    • Bases

    • Acids (in general, organic acid wastes should be segregated from other types)[6][7]

    • Incompatible solvents[7]

Always store waste in designated, clearly marked containers and in a secondary containment tray to mitigate spills.

Step-by-Step Disposal Protocols

Follow these procedures for all waste streams containing this compound. The core principle is containment and transfer to a licensed waste disposal entity.

Part A: Disposal of Unused or Waste Solid Chemical
  • Characterize: The waste must be identified as hazardous solid organic waste.[8]

  • Package: Carefully place the solid waste into a primary container that is sealable, in good condition, and chemically compatible (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure cap).[8]

  • Label: Affix a "Hazardous Waste" label to the container.[8] The label must clearly state:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • Associated Hazards: "Irritant, Harmful if Swallowed"

    • Date of accumulation

  • Store: Store the sealed and labeled container in a designated satellite accumulation area, segregated from incompatible materials, until it is collected by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[8]

Part B: Disposal of Contaminated Labware and Debris

Any disposable item that comes into contact with this compound is also considered hazardous waste.

  • Segregate: Separate contaminated items such as gloves, weighing paper, spatulas, and absorbent pads from the regular trash.

  • Collect: Place all contaminated solid debris into a designated, lined hazardous waste container or a clearly labeled, sealable plastic bag.[8]

  • Label: The container or bag must be labeled as "Hazardous Waste" with a description of the contents (e.g., "Debris contaminated with this compound").[8]

  • Dispose: This container must be disposed of through your institution's hazardous waste program.[8]

Part C: Decontamination and Disposal of Empty Containers

An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.

  • Initial Rinse (Hazardous Waste): Rinse the empty container with a suitable organic solvent in which the compound is soluble (e.g., methanol or acetone). This first rinseate is considered acutely hazardous and must be collected. Pour the rinseate into a designated liquid hazardous waste container for non-halogenated organic solvents.[7][8]

  • Subsequent Rinses: Perform at least two additional rinses with the solvent.[8] Depending on institutional policy, these subsequent rinses may also need to be collected as hazardous waste. When in doubt, collect all rinses.[8] The EPA recommends a "triple rinse" for containers of certain acutely hazardous chemicals.[7]

  • Final Disposal of Container:

    • Allow the fully rinsed container to air dry completely in a well-ventilated area, such as the back of a fume hood.[8]

    • Once dry and free of residue, deface or remove the original label to prevent confusion.[8]

    • The container may now be disposed of with regular laboratory glassware or plastic waste, according to your institution's policies.

Visual Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste streams.

G cluster_0 Waste Generation cluster_1 Waste Stream Identification & Segregation cluster_2 Disposal Protocol Waste Waste Generated (Solid, Debris, Container) Solid Solid Reagent Waste Waste->Solid Debris Contaminated Debris (Gloves, Paper) Waste->Debris Container Empty Reagent Container Waste->Container PackageSolid 1. Package in sealed, compatible container. Solid->PackageSolid PackageDebris 1. Place in lined, sealed container/bag. Debris->PackageDebris RinseContainer 1. Triple rinse with solvent. COLLECT RINSEATE. Container->RinseContainer LabelSolid 2. Affix 'Hazardous Waste' label with chemical name. PackageSolid->LabelSolid StoreSolid 3. Store for EHS pickup. LabelSolid->StoreSolid LabelDebris 2. Label as 'Hazardous Waste' with contents. PackageDebris->LabelDebris StoreDebris 3. Store for EHS pickup. LabelDebris->StoreDebris DryContainer 2. Air dry completely in hood. RinseContainer->DryContainer CollectRinseate Collect rinseate as hazardous liquid waste. RinseContainer->CollectRinseate DisposeContainer 3. Deface label & dispose of clean container. DryContainer->DisposeContainer

Caption: Disposal workflow for this compound.

Regulatory Context and Final Responsibility

This guide provides a framework based on common safety practices and regulations. However, chemical waste generators must consult their state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2][4] Your institution's Environmental Health & Safety (EHS) office is the ultimate authority on disposal procedures and will provide specific containers, labels, and pickup schedules. Always adhere to your local EHS guidelines.

By following these procedures, you contribute to a safer laboratory, protect the environment, and ensure the integrity of your scientific mission.

References

Personal protective equipment for handling 3-Carboxy-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 3-Carboxy-4-fluorophenylboronic Acid

This guide provides essential safety protocols for laboratory professionals handling this compound (CAS No: 872460-12-3). As a compound frequently utilized in drug development and organic synthesis, understanding its hazard profile is critical for ensuring personnel safety and procedural integrity. This document synthesizes data from authoritative safety sources to offer a field-proven operational plan.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity (Oral) : Harmful if swallowed.[1][2]

  • Skin Irritation : Causes skin irritation.[1][2][3][4][5]

  • Eye Irritation : Causes serious eye irritation.[1][2][3][4][5]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1][2][3][4][5]

The signal word for this chemical is "Warning" .[1][4][5][6] Due to its potential to cause respiratory irritation, particularly as a fine powder, all handling procedures must be designed to minimize dust generation.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, proper engineering controls must be in place. These controls are designed to isolate the handler from the chemical hazard.

  • Ventilation : All weighing and handling of solid this compound must be conducted within a certified chemical fume hood to control dust and vapor exposure.[7][8][9]

  • Emergency Equipment : Ensure that a fully functional eyewash station and safety shower are located in close proximity to the workstation.[1][7][8][10] Their accessibility is non-negotiable and critical in the first moments of an accidental exposure.

Personal Protective Equipment (PPE): A Mandate for Safe Handling

A comprehensive PPE strategy is mandatory to prevent contact and exposure. The following table summarizes the required equipment, grounded in established safety standards.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles (compliant with EN 166 or OSHA 29 CFR 1910.133). A full-face shield is recommended if splashing is possible.[1][2][7][9][10][11]Protects against airborne dust particles and accidental splashes, preventing serious eye irritation.[3][4]
Hand Protection Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected for integrity before each use.[1][7][8][9][10][12]Prevents direct skin contact, which can cause irritation.[3][4] Contaminated gloves should be removed and disposed of immediately.
Body Protection A fully-buttoned laboratory coat and closed-toe shoes are required.[7][8][9][11]Protects skin on the body and feet from accidental spills or contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially if dust is generated.[8][9]Minimizes the risk of inhaling fine particles, which can lead to respiratory tract irritation.[1][3][4]
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is crucial for minimizing risk. The following diagram and procedural steps outline the safe handling process from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep1 Verify Fume Hood Functionality prep2 Locate Eyewash & Safety Shower prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Transfer Compound Carefully (No Dust) prep3->handle1 Proceed to Handling handle2 Keep Container Tightly Closed handle1->handle2 handle3 Work Within Fume Hood clean1 Clean Work Area handle2->clean1 Proceed to Cleanup clean2 Dispose of Waste in Hazardous Waste Container clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Procedural Steps:

  • Preparation :

    • Confirm that the chemical fume hood is operational.

    • Verify the clear and unobstructed path to the nearest eyewash station and safety shower.[1][7]

    • Don all required PPE as specified in the table above.[2][4]

  • Handling :

    • When transferring the solid, use tools like a spatula to avoid generating dust.[8]

    • Keep the chemical container tightly closed when not in use.[4][8]

    • Perform all manipulations within the fume hood sash at the appropriate height.

  • Post-Handling & Cleaning :

    • Wipe down the work surface to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling is complete, even after wearing gloves.[4][7][8][11]

Emergency & Spill Response

In the event of an exposure or spill, immediate and correct action is vital.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][9][13]

  • Skin Contact : Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes while removing contaminated clothing.[1][2][9][13]

  • Inhalation : Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical help.[1][2][9][13]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Call a physician or poison control center immediately.[1][9]

  • Small Spill : For small spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[1][9][11]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Chemical Waste : Unused chemical and reaction residues must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Contaminated Materials : This includes used gloves, weighing paper, contaminated wipes, and any other disposable materials that have come into contact with the chemical. These items must also be placed in the solid hazardous waste container.[7]

  • Regulatory Compliance : All disposal must adhere to local, state, and federal environmental regulations.[4] Do not dispose of this chemical down the drain.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.